Product packaging for 3-(thiophen-2-yl)-1H-pyrazole(Cat. No.:CAS No. 19933-24-5)

3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B034387
CAS No.: 19933-24-5
M. Wt: 150.2 g/mol
InChI Key: TVNDPZYOQCCHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Thiophen-2-yl)-1H-pyrazole is a privileged bifunctional heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This compound features a pyrazole ring linked directly to a thiophene moiety, creating a versatile pharmacophore that is highly effective in the design and synthesis of novel bioactive molecules. Its primary research value lies in its role as a key intermediate for the development of potential therapeutic agents, including kinase inhibitors, anticancer compounds, and anti-inflammatory drugs, where the planar, rigid structure facilitates specific target binding. The electron-rich thiophene group can enhance π-π stacking interactions, while the pyrazole ring can act as a hydrogen bond donor/acceptor, making it a valuable building block for constructing complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S B034387 3-(thiophen-2-yl)-1H-pyrazole CAS No. 19933-24-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-thiophen-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNDPZYOQCCHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321190
Record name 3-(2-Thienyl)Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19933-24-5, 219863-71-5
Record name 3-(2-Thienyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19933-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Thienyl)Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-THIENYL)PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 19933-24-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-(thiophen-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It incorporates both a pyrazole and a thiophene moiety, two pharmacophores known to impart diverse biological activities.[1][2] Pyrazole derivatives are recognized for their anti-inflammatory, analgesic, and antitumor effects, while thiophene rings can enhance pharmacokinetic profiles.[1] This document provides a comprehensive technical overview of the core basic properties of this compound, including its structural basis for basicity, relevant physicochemical data, and detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

Quantitative experimental data for the unsubstituted this compound is not extensively documented in publicly available literature. The following table summarizes known data for the parent compound and solubility information for a structurally similar derivative to provide context for researchers.

PropertyValueSource
Molecular Formula C₇H₆N₂S[3]
Molar Mass 150.20 g/mol [3]
Solubility Profile (of a related derivative) - Moderately soluble in DMSO (~12 mg/mL) - Moderately soluble in DMF (~8 mg/mL) - Limited aqueous solubility (<0.1 mg/mL)[4]

Note: Solubility data is for 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide and is provided as an estimate of the expected behavior of the parent compound in similar solvents.

Basicity and Structural Analysis

The basicity of this compound is a fundamental property dictated by the electronic nature of its pyrazole ring.

Amphoteric Nature of the Pyrazole Ring

The 1H-pyrazole ring is amphoteric, meaning it possesses both acidic and basic characteristics.[5][6]

  • Acidity: The hydrogen atom on the pyrrole-like nitrogen (N1) is acidic and can be deprotonated under basic conditions. Its lone pair of electrons is integral to the ring's 6-π electron aromatic system.[5][7]

  • Basicity: The pyridine-like nitrogen (N2) is basic.[5][7] Its sp²-hybridized lone pair of electrons is not part of the aromatic system and is available to accept a proton, making this the primary center of basicity.[5][6] In most conditions, the basic character of the pyrazole ring is the more prevalent feature.[5][6][7]

Influence of the 3-(thiophen-2-yl) Substituent

The substituent at the C3 position modulates the basicity of the pyridine-like nitrogen. The thiophene ring's electronic effect can be complex. While some older literature suggests that electron-withdrawing groups increase the basicity of the pyrazole ring, more recent theoretical and experimental studies indicate the opposite: electron-donating groups at C3 tend to increase basicity.[5][6] The thiophene ring can act as a weak π-electron donor through resonance, which would be expected to slightly enhance the basicity of the adjacent pyridine-like nitrogen compared to unsubstituted pyrazole.

An experimental pKa value for this compound has not been found in the surveyed literature. Determination of this value would require direct experimental measurement using standard protocols as outlined in Section 3.

Caption: Protonation site of this compound.

Experimental Methodologies

General Synthesis Protocol

The synthesis of 3-substituted pyrazoles is commonly achieved via the cyclocondensation of a 1,3-dicarbonyl compound or an equivalent precursor with hydrazine.[1][8] A plausible route for this compound is as follows:

  • Precursor Synthesis: Synthesize 1-(thiophen-2-yl)prop-2-en-1-one (a thiophenyl chalcone) via a Claisen-Schmidt condensation between 2-acetylthiophene and a formaldehyde source.

  • Cyclization Reaction:

    • Dissolve the 1-(thiophen-2-yl)prop-2-en-1-one precursor in a suitable solvent such as ethanol or glacial acetic acid.

    • Add hydrazine hydrate (H₂N-NH₂·H₂O) to the solution, typically in a slight molar excess.

    • Reflux the reaction mixture for several hours (e.g., 4-8 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture is typically poured into cold water to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and dried.

    • Purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol for pKa Determination by Potentiometric Titration

This protocol provides a standardized method for determining the pKa of a heterocyclic base like this compound.[9]

  • Materials and Equipment:

    • Calibrated pH meter with a glass electrode

    • Automatic titrator or manual burette

    • Standardized 0.1 M HCl and 0.1 M NaOH solutions

    • 0.15 M KCl solution (to maintain constant ionic strength)

    • The synthesized and purified this compound sample

    • Co-solvent if necessary (e.g., methanol or DMSO) due to low aqueous solubility

  • Procedure:

    • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-10 mM) in water or a water/co-solvent mixture. Add KCl to a final concentration of 0.15 M.

    • Initial pH Adjustment: Acidify the sample solution to a starting pH of ~2.0 by adding 0.1 M HCl. This ensures the pyrazole is fully protonated at the start of the titration.

    • Titration: Titrate the acidic solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.

    • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (<0.01 pH units/minute).[9] Continue the titration until the pH reaches ~12.0.

    • Replication: Perform a minimum of three independent titrations to ensure data reliability.[9]

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the inflection point of the titration curve.

    • The pKa is the pH value at which half of the volume of titrant required to reach the inflection point has been added.

    • Average the pKa values obtained from the replicate titrations and calculate the standard deviation.

An alternative method for pKa determination involves monitoring the change in the chemical shifts of specific protons in the molecule by ¹H NMR spectroscopy as a function of pH.[10][11]

Caption: Experimental workflow for pKa determination by potentiometric titration.

Conclusion

This compound is a heterocyclic scaffold with significant potential in drug discovery. Its fundamental chemical nature is defined by the basicity of the pyridine-like nitrogen atom in the pyrazole ring, a property that is crucial for its interaction with biological targets and its pharmacokinetic profile. While specific experimental constants such as pKa and solubility are not widely published for the parent molecule, they can be reliably determined through well-established experimental protocols like potentiometric titration and NMR spectroscopy. This guide provides the necessary theoretical background and practical methodologies to enable further research and development of this promising compound.

References

The Convergence of Thiophene and Pyrazole: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The fusion of thiophene and pyrazole rings has given rise to a class of heterocyclic compounds with remarkable pharmacological versatility. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of thiophene-pyrazole derivatives. We will dissect key synthetic methodologies, elucidate structure-activity relationships, and delve into their diverse therapeutic applications, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: Two Heterocycles, A World of Potential

In the landscape of medicinal chemistry, the strategic combination of distinct pharmacophores is a cornerstone of rational drug design. Thiophene, a sulfur-containing five-membered aromatic ring, and pyrazole, a five-membered ring with two adjacent nitrogen atoms, are independently recognized as "privileged structures" due to their presence in a multitude of bioactive molecules.[1][2]

Thiophene: First discovered in 1882 by Viktor Meyer as a contaminant in benzene, thiophene is a colorless liquid with a benzene-like odor.[3][4] Its derivatives are integral components of commercially available drugs with a wide range of applications, including anti-inflammatory agents like Suprophen and Tiaprofenic acid, anticancer drugs such as Rolaxifene, and antipsychotics like Olanzapine.[2][5] The sulfur atom in the thiophene ring contributes to its unique electronic properties, which can enhance binding affinity and specificity to biological targets.[1]

Pyrazole: While not known to occur naturally, synthetic pyrazole compounds are of significant medicinal importance.[6] The pyrazole nucleus is found in drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and analgesic properties.[5]

The rationale for combining these two potent heterocyclic systems lies in the potential for synergistic or additive pharmacological effects, leading to the development of novel therapeutic agents with enhanced efficacy and selectivity.

The Genesis of a Scaffold: A Synthetic Evolution

The synthesis of thiophene-pyrazole compounds has evolved, with chemists developing various strategies to construct this hybrid scaffold. The choice of synthetic route often depends on the desired substitution patterns and the intended biological application.

Multi-Step Synthesis from Thiophene Precursors

A common approach involves a multi-step synthesis beginning with a functionalized thiophene derivative. For instance, the condensation of acetyl thiophene with phenyl hydrazine can yield a hydrazone intermediate. This intermediate can then be cyclized using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to form a pyrazole-4-carbaldehyde, which serves as a versatile building block for further derivatization.[1]

G acetyl_thiophene Acetyl Thiophene hydrazone Hydrazone Intermediate acetyl_thiophene->hydrazone Condensation phenyl_hydrazine Phenyl Hydrazine phenyl_hydrazine->hydrazone pyrazole_carbaldehyde Thiophene-Pyrazole-4-carbaldehyde hydrazone->pyrazole_carbaldehyde Cyclization vilsmeier_reagents POCl3, DMF (Vilsmeier-Haack Reaction) vilsmeier_reagents->pyrazole_carbaldehyde

Caption: Multi-step synthesis of a thiophene-pyrazole core.

Cyclocondensation Reactions: The Chalcone Route

Another prevalent method involves the [3+2] annulation of thiophene-containing chalcones with aryl hydrazine hydrochlorides.[7][8] This acid-catalyzed cyclocondensation reaction, typically performed under reflux conditions in acetic acid, provides a direct route to thiophene-appended pyrazoles.[8]

Experimental Protocol: Synthesis of Thiophene-Appended Pyrazoles via Chalcone Cyclization [8]

  • Chalcone Synthesis: Synthesize the intermediate 3-aryl-1-(5-chlorothiophen-2-yl)prop-2-en-1-ones by a base-catalyzed reaction of 2-acetyl-5-chlorothiophene with aromatic aldehydes in methyl alcohol.

  • Cyclocondensation: React the synthesized chalcones with arylhydrazine hydrochloride in aqueous acetic acid under reflux conditions.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), cool the reaction mixture and pour it into crushed ice. Filter the resulting solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified thiophene-pyrazole hybrids.

  • Characterization: Confirm the structures of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, along with elemental analysis.

G acetyl_thiophene 2-Acetyl-5-chlorothiophene chalcone Thiophene-Chalcone acetyl_thiophene->chalcone Base-catalyzed Condensation aromatic_aldehyde Aromatic Aldehyde aromatic_aldehyde->chalcone thiophene_pyrazole Thiophene-Pyrazole Hybrid chalcone->thiophene_pyrazole [3+2] Annulation (Acid-catalyzed) aryl_hydrazine Aryl Hydrazine Hydrochloride aryl_hydrazine->thiophene_pyrazole

Caption: Synthesis of thiophene-pyrazoles via the chalcone route.

Amide Coupling and Cross-Coupling Strategies

More recent synthetic approaches have focused on creating thiophene-pyrazole amides. This can be achieved by reacting a thiophene carboxylic acid with a pyrazole amine.[9][10] Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to arylate bromo-substituted thiophene-pyrazole amides, allowing for the introduction of further molecular diversity.[9]

A Spectrum of Biological Activity: Therapeutic Applications

The thiophene-pyrazole scaffold has demonstrated a remarkable breadth of biological activities, making it a highly attractive framework for drug discovery.

Antimicrobial and Antifungal Agents

Numerous studies have reported the potent antimicrobial and antifungal properties of thiophene-pyrazole derivatives.[7][8] Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups, such as chloro and nitro substituents, on either the thiophene or the phenyl ring can significantly enhance antimicrobial activity.[1][8] For instance, compounds with a chloro substitution on the thiophene ring have exhibited excellent inhibition against a range of bacterial and fungal strains.[8]

Compound TypeSubstituentsTarget OrganismsActivity (MIC in µg/mL)Reference
Thiophene-pyrazole hybridChloro on thiopheneS. aureus, E. coli, P. aeruginosa, A. niger, A. flavus, C. albicans12.5 - 25.0[8]
Pyrazolyl-thiazole of thiopheneNitro and halogens on phenyl ringE. coli, B. subtilis, S. aureus, A. niger, C. albicansSignificant inhibition zones[1]
Anticancer Activity

The thiophene-pyrazole core is also a promising scaffold for the development of novel anticancer agents.[11] These compounds have shown cytotoxic activity against various cancer cell lines. The mechanism of action can vary, with some derivatives acting as potent inhibitors of key signaling proteins. For example, a series of pyrazole-thiophene derivatives were discovered to be highly potent and orally active inhibitors of Akt kinase, a crucial regulator of cell survival and proliferation.[12] These compounds were shown to induce apoptosis and block the cell cycle in cancer cells.[12]

Caption: Inhibition of the PI3K/Akt signaling pathway by thiophene-pyrazole derivatives.

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, thiophene-pyrazole compounds have been investigated for a range of other therapeutic applications, including:

  • Antioxidant Activity: Certain derivatives have shown excellent radical scavenging potencies.[7][8]

  • Anti-inflammatory and Analgesic Properties: Both thiophene and pyrazole moieties are present in established anti-inflammatory and analgesic drugs, suggesting the potential for their hybrids in this area.[1][5]

  • Enzyme Inhibition: The pyrazole ring is particularly valuable in designing enzyme inhibitors, and this property can be modulated by the attached thiophene ring.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of thiophene-pyrazole compounds is highly dependent on the nature and position of substituents on both heterocyclic rings and any appended aryl groups. Key SAR insights include:

  • Electron-Withdrawing Groups: The presence of halogens (Cl, F, Br) and nitro (NO₂) groups on the phenyl ring generally enhances antimicrobial and antioxidant activities.[1]

  • Substitution on Thiophene: Chloro-substitution on the thiophene ring has been shown to be particularly effective for antimicrobial activity.[8]

  • Amide Linker: The amide linkage between the thiophene and pyrazole rings provides a rigid scaffold that can be further functionalized to optimize target binding.[9]

Future Perspectives and Conclusion

The thiophene-pyrazole scaffold represents a highly successful example of molecular hybridization in medicinal chemistry. The convergence of the favorable electronic and steric properties of both heterocycles has yielded a plethora of compounds with diverse and potent biological activities. Future research in this area will likely focus on the synthesis of more complex and stereochemically defined derivatives, the exploration of novel therapeutic targets, and the optimization of pharmacokinetic and pharmacodynamic profiles to develop clinically viable drug candidates. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs.

References

An In-depth Technical Guide to the 3-(Thiophen-2-yl)-1H-pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(thiophen-2-yl)-1H-pyrazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This bicyclic aromatic system, formed by the fusion of a thiophene and a pyrazole ring, represents a unique chemical entity with a diverse range of pharmacological activities. The thiophene ring, a sulfur-containing heterocycle, is known to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] The pyrazole moiety, a five-membered ring with two adjacent nitrogen atoms, is a cornerstone of many clinically approved drugs and is associated with a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The combination of these two pharmacophores in the this compound scaffold has led to the discovery of potent lead compounds for various therapeutic targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important molecular framework.

Synthesis of the this compound Scaffold

The synthesis of the this compound core and its derivatives can be achieved through several synthetic strategies. A common and effective method involves the cyclocondensation of a thiophene-containing β-diketone with hydrazine hydrate. This approach allows for the efficient construction of the pyrazole ring onto the thiophene moiety.

Experimental Protocol: Synthesis of this compound

This protocol describes a general multi-step synthesis starting from a thiophene-containing chalcone.

Step 1: Synthesis of 1-(Thiophen-2-yl)ethan-1-one

  • Materials: Thiophene, Acetyl chloride, Anhydrous Aluminium chloride, Dichloromethane.

  • Procedure: To a stirred solution of thiophene (1 equivalent) in dry dichloromethane at 0 °C, add anhydrous aluminium chloride (1.1 equivalents) portion-wise. To this suspension, add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. After the addition is complete, warm the reaction mixture to room temperature and stir for 4-6 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 1-(thiophen-2-yl)ethan-1-one.

Step 2: Synthesis of 1-(Thiophen-2-yl)-3-aryl-prop-2-en-1-one (Thiophene-based Chalcone)

  • Materials: 1-(Thiophen-2-yl)ethan-1-one, appropriate aromatic aldehyde, Ethanol, Sodium hydroxide.

  • Procedure: To a solution of 1-(thiophen-2-yl)ethan-1-one (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2-3 equivalents) dropwise at room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC. The precipitated product is filtered, washed with cold water until the washings are neutral, and then washed with cold ethanol. The crude chalcone can be recrystallized from a suitable solvent like ethanol to obtain the pure product.

Step 3: Synthesis of 3-(Thiophen-2-yl)-5-aryl-1H-pyrazole

  • Materials: Thiophene-based chalcone, Hydrazine hydrate, Ethanol or Glacial acetic acid.

  • Procedure: To a solution of the thiophene-based chalcone (1 equivalent) in ethanol or glacial acetic acid, add hydrazine hydrate (2-5 equivalents). Reflux the reaction mixture for 6-12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 3-(thiophen-2-yl)-5-aryl-1H-pyrazole.

Biological Activities and Therapeutic Potential

The this compound scaffold has been extensively explored for its therapeutic potential, with a primary focus on anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A MCF-7 (Breast)6.57[4]
HepG2 (Liver)8.86[4]
Derivative B A549 (Lung)27.7 (µg/mL)[5]
HepG2 (Liver)26.6 (µg/mL)[5]
Pyrazoline 2 T47D (Breast)37.82 (µg/mL)[6]
4T1 (Breast)9.19 (µg/mL)[6]
HeLa (Cervical)9.27 (µg/mL)[6]
WiDr (Colon)0.25 (µg/mL)[6]
Amidinopyrazole 1 Jurkat (Leukemia)~15[3][7][8]
Amidinopyrazole 2 K562 (Leukemia)~40[3][7][8]

Signaling Pathways in Cancer

Several derivatives of this scaffold have been identified as inhibitors of critical protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Inhibition of these pathways can block tumor growth and angiogenesis.[9][10]

EGFR_VEGFR_Signaling Ligand VEGF / EGF Receptor VEGFR / EGFR Ligand->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS ThiophenePyrazole This compound Inhibitor ThiophenePyrazole->Receptor Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR/VEGFR Signaling Inhibition

Another important mechanism of anticancer activity for some pyrazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.

Tubulin_Polymerization cluster_0 Microtubule Dynamics Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Inhibitor This compound Derivative Inhibitor->Tubulin Inhibition of Polymerization CellCycleArrest G2/M Arrest & Apoptosis MitoticSpindle->CellCycleArrest Disruption

Tubulin Polymerization Inhibition
Antimicrobial Activity

The this compound scaffold has also been investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

Compound IDS. aureusS. faecalisE. coliS. typhiC. albicansReference
Derivative IId ++++++++++[2]
Derivative IIi +++++[2]
Derivative IIj +++++[2]
Derivative 7b 0.22-0.25-0.22-0.25-0.22-0.25[11][12]
Derivative 4a --0.45-0.22[11][12]
Derivative 5a --0.46-0.24[11][12]
(+ denotes mild to moderate activity, ++ denotes significant activity)
Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-established, with celecoxib being a prominent example of a COX-2 inhibitor. Thiophene-pyrazole hybrids have also been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 3: Anti-inflammatory Activity of Thiophene-Pyrazole Derivatives (COX Inhibition)

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 13 >1000.08>1250
Compound 6a >1000.12>833
Compound 9 >1000.15>667
Celecoxib (Ref.) 7.60.04190

Experimental Workflow for Drug Discovery

The discovery and development of novel bioactive compounds based on the this compound scaffold typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

DrugDiscoveryWorkflow Design Compound Design & Library Synthesis HTS High-Throughput Screening (e.g., Kinase Assays) Design->HTS HitID Hit Identification HTS->HitID LeadGen Lead Generation & SAR Studies HitID->LeadGen LeadOpt Lead Optimization (ADME/Tox Profiling) LeadGen->LeadOpt InVitro In Vitro Cellular Assays (Cytotoxicity, etc.) LeadGen->InVitro Preclinical Preclinical Candidate Selection LeadOpt->Preclinical LeadOpt->InVitro InVivo In Vivo Animal Models (Efficacy & Toxicology) LeadOpt->InVivo InVitro->LeadGen Feedback InVivo->LeadOpt Feedback

Drug Discovery Workflow

Conclusion

The this compound scaffold is a versatile and valuable building block in modern medicinal chemistry. Its synthetic accessibility and the diverse biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutic agents. The potent anticancer, antimicrobial, and anti-inflammatory properties demonstrated by compounds containing this core highlight its significance and warrant further investigation. Future research in this area will likely focus on the optimization of lead compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising scaffolds into clinically useful drugs.

References

The Rising Therapeutic Potential of Thiophene-Containing Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of thiophene and pyrazole rings has given rise to a class of heterocyclic compounds with a broad spectrum of biological activities, positioning them as promising candidates for novel drug discovery. This technical guide provides an in-depth overview of the significant therapeutic potential of thiophene-containing pyrazoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms of action to support further research and development in this burgeoning field.

Core Biological Activities and Quantitative Data

Thiophene-pyrazole derivatives have demonstrated potent activity across several key therapeutic areas. The following tables summarize the quantitative data from various studies, providing a comparative overview of their efficacy.

Anticancer Activity

The cytotoxic effects of thiophene-containing pyrazoles have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1.

Table 1: Anticancer Activity of Thiophene-Containing Pyrazole Derivatives (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole-Thiophene Hybrid 2MCF-7 (Breast)6.57Doxorubicin4.17
Pyrazole-Thiophene Hybrid 2HepG2 (Liver)8.86Doxorubicin4.50
Pyrazole-Thiophene Hybrid 8MCF-7 (Breast)8.08Erlotinib8.20
Pyrazole-Thiophene Hybrid 14MCF-7 (Breast)12.94Sorafenib7.26
Pyrazole-Thiophene Hybrid 14HepG2 (Liver)19.59Sorafenib9.18
Thiophene-based N-phenyl pyrazoline 2WiDr (Colorectal)0.25 µg/ml5-Fluorouracil-
Thiophene-based N-phenyl pyrazoline 24T1 (Breast)9.09 µg/mlDoxorubicin-
Thiophene-based N-phenyl pyrazoline 2HeLa (Cervical)9.27 µg/mlCisplatin-
Pyrazole derivative with thiophene moiety 102HepG2 (Liver)3.81Doxorubicin4.50
Pyrazole derivative with thiophene moiety 102HCT116 (Colon)5.85Doxorubicin5.23
Pyrazole derivative with thiophene moiety 102MCF7 (Breast)4.92Doxorubicin4.17
Pyrazole derivative with thiophene moiety 102PC3 (Prostate)9.70Doxorubicin8.87

Note: Some IC50 values were reported in µg/ml and are indicated as such.

Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Thiophene-Containing Pyrazole Derivatives (MIC values in µg/mL)

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Pyrazolyl–thiazole derivative 7dBacillus subtilis15.63Aspergillus niger15.63
Pyrazolyl–thiazole derivative 7dBacillus megaterium15.63Aspergillus oryzae15.63
Pyrazolyl–thiazole derivative 7gBacillus subtilis-Candida albicans-
Thiophene-pyrazole conjugate 5bVarious Bacteria12.5-25.0--
Thiophene-pyrazole conjugate 5fVarious Bacteria12.5-25.0--
Pyrazole incorporating thiophene 7bVarious Pathogens0.22-0.25--
Thiophene derivative 13Staphylococcus aureus3.125--
Thiazole derivative 3--Aspergillus fumigatus6.25
Pyrazolo[1,5-a]pyrimidine 21b--Fusarium oxysporum6.25
Anti-inflammatory Activity

The anti-inflammatory potential of thiophene-pyrazole derivatives has been demonstrated in vivo, often using the carrageenan-induced paw edema model. The effective dose (ED50) required to produce a 50% reduction in edema is a key metric.

Table 3: Anti-inflammatory Activity of Thiophene-Containing Pyrazole Derivatives

Compound/DerivativeAnimal ModelED50 (mmol/kg)Reference Compound
Thiophene analog 3Carrageenan-induced paw edema-Diclofenac sodium
Thienopyrimidine derivative 6aCarrageenan-induced paw edema0.033Celecoxib
Thienopyrimidine derivative 9Carrageenan-induced paw edema-Celecoxib
Thienopyrimidine derivative 11Carrageenan-induced paw edema-Diclofenac sodium
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene 29a-dCarrageenan-induced paw edema-Celecoxib

Note: Specific ED50 values were not available for all compounds in the reviewed literature, but their activity was reported as significant compared to reference drugs.

Mechanisms of Action and Signaling Pathways

The biological activities of thiophene-containing pyrazoles are underpinned by their interaction with specific cellular signaling pathways. Key mechanisms include the inhibition of the Akt signaling pathway in cancer and the inhibition of cyclooxygenase-2 (COX-2) in inflammation.

Anticancer Activity: Inhibition of the Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. Several thiophene-pyrazole derivatives have been shown to exert their anticancer effects by inhibiting Akt kinase, thereby promoting apoptosis and arresting the cell cycle.[1]

Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Thiophene_Pyrazole Thiophene-Pyrazole Derivatives Thiophene_Pyrazole->Akt Inhibition Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: Inhibition of the Akt signaling pathway by thiophene-pyrazole derivatives.

Anti-inflammatory Activity: Inhibition of COX-2 and Prostaglandin Synthesis

The anti-inflammatory effects of many thiophene-pyrazole derivatives are attributed to their selective inhibition of cyclooxygenase-2 (COX-2).[2][3] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

COX2_Inhibition_Pathway Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 Thiophene_Pyrazole Thiophene-Pyrazole Derivatives Thiophene_Pyrazole->COX2 Inhibition Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Mechanism of COX-2 inhibition by thiophene-pyrazole derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of thiophene-containing pyrazoles.

Synthesis of Thiophene-Containing Pyrazoles

A general and widely used method for the synthesis of thiophene-containing pyrazoles involves the reaction of a thiophene-based chalcone with a hydrazine derivative.

Synthesis_Workflow Start Thiophene-containing Chalcone Reaction Cyclocondensation Reaction (e.g., in refluxing ethanol with a catalytic amount of acetic acid) Start->Reaction Reagent Hydrazine Derivative (e.g., Phenylhydrazine) Reagent->Reaction Product Thiophene-Containing Pyrazole Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification Final_Product Pure Thiophene-Pyrazole Derivative Purification->Final_Product

Caption: General synthesis workflow for thiophene-containing pyrazoles.

Detailed Protocol:

  • Chalcone Synthesis: A substituted acetophenone is reacted with a thiophene aldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The resulting chalcone is then isolated by filtration and purified.

  • Pyrazole Synthesis: The synthesized thiophene-based chalcone is then reacted with a hydrazine derivative (e.g., phenylhydrazine hydrochloride) in a solvent such as ethanol or acetic acid.[4] The reaction mixture is refluxed for several hours. After completion, the mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized from a suitable solvent to yield the pure thiophene-containing pyrazole.[4]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the thiophene-pyrazole derivatives and incubated for 48-72 hours. A control group with no drug treatment and a blank group with no cells are also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion and MIC Determination

Kirby-Bauer Disk Diffusion Assay:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the thiophene-pyrazole derivative are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone of no growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[5]

Minimum Inhibitory Concentration (MIC) Determination:

  • Serial Dilutions: A serial dilution of the thiophene-pyrazole derivative is prepared in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

Protocol:

  • Animal Acclimatization: Laboratory animals (typically rats or mice) are acclimatized to the experimental conditions.

  • Compound Administration: The animals are divided into groups, and the thiophene-pyrazole derivative or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally. A control group receives the vehicle only.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes), a solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Conclusion and Future Directions

The compelling preclinical data on thiophene-containing pyrazoles underscore their significant potential as a versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models warrants further investigation. Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling to assess their drug-like properties. The detailed protocols and mechanistic insights provided in this guide aim to facilitate and accelerate the translation of these promising compounds from the laboratory to clinical applications.

References

A Technical Review of 3-(Thiophen-2-yl)-1H-pyrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of 3-(thiophen-2-yl)-1H-pyrazole derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among these, pyrazole and thiophene moieties are privileged structures known to impart significant biological activity. The fusion of these two rings into the this compound scaffold has created a new class of molecules with promising therapeutic potential.[1] These derivatives have been the subject of numerous studies to explore their efficacy against various diseases. Their versatile structure allows for a wide range of substitutions, enabling the fine-tuning of their pharmacological profiles. This guide will delve into the key findings related to these compounds, providing a consolidated overview of their medicinal chemistry.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of this compound derivatives involves a multi-step process. A general workflow is the condensation of acetyl thiophene with phenylhydrazine, followed by cyclization to form a pyrazole-4-carbaldehyde intermediate. This intermediate can then be further modified, for example, by reaction with thiosemicarbazide and subsequent cyclization with substituted phenacyl bromides to yield pyrazolyl-thiazole derivatives.[1]

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Thiosemicarbazone Formation cluster_2 Step 3: Thiazole Ring Formation Acetyl Thiophene Acetyl Thiophene Hydrazone Intermediate Hydrazone Intermediate Acetyl Thiophene->Hydrazone Intermediate Condensation (H2SO4) Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Intermediate Pyrazole-4-carbaldehyde Pyrazole-4-carbaldehyde Hydrazone Intermediate->Pyrazole-4-carbaldehyde Cyclization (POCl3, DMF) Thiosemicarbazone Derivative Thiosemicarbazone Derivative Pyrazole-4-carbaldehyde->Thiosemicarbazone Derivative Reaction (Ethanol, Acetic Acid) Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone Derivative Final Pyrazolyl-Thiazole Derivatives Final Pyrazolyl-Thiazole Derivatives Thiosemicarbazone Derivative->Final Pyrazolyl-Thiazole Derivatives Cyclization (Ethanol, Reflux) Substituted Phenacyl Bromides Substituted Phenacyl Bromides Substituted Phenacyl Bromides->Final Pyrazolyl-Thiazole Derivatives

Caption: Multi-step synthesis of pyrazolyl-thiazole derivatives of thiophene.

Another notable synthetic approach is the ultrasound-promoted cyclocondensation of thiophenylchalcones with aminoguanidine hydrochloride.[2] This method is highlighted for its efficiency, short reaction times (15-35 minutes), and good yields (62-95%) in the presence of KOH and ethanol as a green solvent.[2]

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with activity reported against a range of human cancer cell lines.

Cytotoxicity Data

The cytotoxic effects of these compounds have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A selection of reported IC50 values is presented in the table below.

Compound ClassCell LineIC50 (µM)Reference
3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamidesJurkat, RS4;11, K562~15 (for 6 compounds)[2][3]
3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamidesJurkat, RS4;11, K562~40 (for 5 compounds)[2]
Thiophene-based N-phenyl pyrazolinesT47D, 4T1, HeLa, WiDrActive (<20 µg/ml) to moderate (20-100 µg/ml)[4]
3-(Thiophen-2-yl)pyrazolyl hybrid chalcone (7g)A549 (lung)27.7 µg/ml[5][6]
3-(Thiophen-2-yl)pyrazolyl hybrid chalcone (7g)HepG2 (liver)26.6 µg/ml[5][6]
Thiophene-containing triaryl pyrazoline (3s)HeLa, HepG2Potent Inhibition[7]
Pyrazole derivative (3f)MDA-MB-46814.97 (24h), 6.45 (48h)[8][9]
Mechanisms of Anticancer Action

The anticancer activity of these derivatives is attributed to various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.

Several thiophene-containing triaryl pyrazoline derivatives have been identified as potent inhibitors of phosphatidylinositol 3-kinases (PI3Ks), particularly the PI3Kγ isoform.[7] The top hit compound, 3s , demonstrated an IC50 value of 0.066 µM for PI3Kγ, showing greater potency and selectivity compared to the control drug LY294002.[7] Inhibition of PI3K disrupts the downstream Akt-mTOR signaling pathway, which is crucial for cell proliferation, growth, and survival.[7]

G Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Proliferation & Survival Cell Proliferation & Survival mTORC1->Cell Proliferation & Survival This compound Derivative This compound Derivative This compound Derivative->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Certain pyrazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[8][9] For instance, compound 3f was found to be highly effective against the triple-negative breast cancer cell line MDA-MB-468.[8][9] The increased levels of ROS trigger a cascade of events leading to apoptosis, including the activation of caspase-3, a key executioner caspase.[8][9]

G Cancer_Cell Cancer Cell (e.g., MDA-MB-468) ROS_Generation Increased ROS Generation Cancer_Cell->ROS_Generation induces Caspase3_Activation Caspase-3 Activation ROS_Generation->Caspase3_Activation leads to Apoptosis Apoptosis Caspase3_Activation->Apoptosis executes

Caption: Apoptosis induction via ROS generation and caspase-3 activation.

Antimicrobial Activity

The this compound scaffold is also a promising platform for the development of novel antimicrobial agents. These compounds have demonstrated activity against a variety of bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC) Data

The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazolyl-thiazole derivative (7b)Various pathogens0.22 - 0.25[10]
Pyrazolo-thiazolin-4-one derivative (4a)E. coli0.45[10]
Pyrazolo-thiazolin-4-one derivative (5a)E. coli0.46[10]
Pyrazolo-thiazolin-4-one derivative (4a)A. baumannii0.44[10]
Pyrazolo-thiazolin-4-one derivative (5a)A. baumannii0.48[10]
Pyrazolo-thiazolin-4-one derivative (4a)C. albicans0.22[10]
Pyrazolo-thiazolin-4-one derivative (5a)C. albicans0.24[10]
Pyrazole derivative (3)E. coli0.25[11]
Pyrazole derivative (4)S. epidermidis0.25[11]
Pyrazole derivative (2)A. niger1[11]
Pyrazole derivative (3)M. audouinii0.5[11]

Enzyme Inhibitory Activity

Derivatives of this compound have also been investigated as inhibitors of various enzymes, highlighting their potential for treating a range of diseases, including neurodegenerative disorders.

Cholinesterase and Glutathione S-Transferase Inhibition

A series of N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives were evaluated for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST).[12] The inhibition constant (Ki) values for the most potent compounds are summarized below.

CompoundTarget EnzymeKi (µM)Reference
N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (10)AChE19.88 ± 3.06[12]
--INVALID-LINK--methanone (8)BChE13.72 ± 1.12[12]
(morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone (7)GST16.44 ± 1.58[12]

Structure-Activity Relationships (SAR)

While a comprehensive SAR is still emerging, several key structural features have been identified that influence the biological activity of this compound derivatives. For instance, in the pyrazolyl-thiazole series, compounds with fluoro and methyl substituents on the phenyl ring (compounds 7d and 7g) showed the most potent antimicrobial activity.[1] In the case of anticancer activity, the nature and position of substituents on the aryl rings attached to the pyrazole core play a crucial role in determining the potency and selectivity. For the PI3K inhibitors, specific substitutions on the triaryl pyrazoline scaffold led to enhanced potency and selectivity for the γ isoform.[7]

Experimental Protocols

This section provides an overview of the general experimental procedures for the synthesis and biological evaluation of this compound derivatives, based on the reviewed literature.

General Synthesis of Pyrazolyl-Thiazole Derivatives of Thiophene[1]
  • Synthesis of Pyrazole-4-carbaldehyde (3):

    • Condense acetyl thiophene (1) with phenylhydrazine (2) in the presence of concentrated H2SO4 to yield a hydrazone intermediate.

    • Cyclize the hydrazone intermediate using phosphoryl chloride (POCl3) in dimethylformamide (DMF) under reflux for 4 hours.

    • Cool the reaction mixture, filter the solid product, wash with water, and recrystallize from ethanol to obtain 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (3).

  • Synthesis of Thiosemicarbazone Derivative (5):

    • React pyrazole-4-carbaldehyde (3) (0.01 mol) with thiosemicarbazide (4) (0.01 mol) in ethanol (10 mL) with acetic acid (0.5 mL) as a catalyst.

    • Reflux the mixture for 1 hour.

    • Cool to room temperature, filter the solid product, wash with ethanol, and recrystallize to obtain 2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)hydrazine-1-carbothioamide (5).

  • Synthesis of Final Pyrazolyl-Thiazole Derivatives (7a-g):

    • React the thiosemicarbazone intermediate (5) (0.01 mol) with various substituted phenacyl bromides (6a-g) (0.01 mol) in ethanol (10 mL).

    • Reflux the mixture for 3 hours.

    • Cool to room temperature, filter the solid products, wash with ethanol, and recrystallize to obtain the pure pyrazolyl-thiazole derivatives (7a-g).

In Vitro Anticancer Activity Assay (MTT Assay)[4]
  • Culture human cancer cell lines (e.g., T47D, 4T1, HeLa, WiDr) in appropriate media.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24 or 48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[10]
  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold represents a highly versatile and promising framework in medicinal chemistry. The derivatives synthesized from this core have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects. The ability to readily modify the structure of these compounds allows for the optimization of their pharmacological properties, paving the way for the development of novel therapeutic agents. The mechanisms of action, such as the inhibition of the PI3K/Akt/mTOR pathway and the induction of apoptosis via ROS generation, highlight the potential of these compounds to target critical cellular processes implicated in disease. Further exploration of the structure-activity relationships and the development of more efficient synthetic methodologies will undoubtedly lead to the discovery of new and more effective drugs based on this remarkable heterocyclic system.

References

Characterization of 3-(thiophen-2-yl)-1H-pyrazole: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of the core heterocyclic compound, 3-(thiophen-2-yl)-1H-pyrazole. This molecule is a valuable building block in medicinal chemistry, and precise analytical data is crucial for its identification, purity assessment, and utilization in further synthetic applications. This document outlines the expected spectroscopic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by a detailed experimental protocol for its synthesis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.3 (br s)Broad Singlet-NH (pyrazole)
7.65 (d, J=2.6 Hz)Doublet2.6H-5 (pyrazole)
7.33 (dd, J=3.7, 1.2 Hz)Doublet of Doublets3.7, 1.2H-3' (thiophene)
7.30 (dd, J=5.1, 1.2 Hz)Doublet of Doublets5.1, 1.2H-5' (thiophene)
7.07 (dd, J=5.1, 3.7 Hz)Doublet of Doublets5.1, 3.7H-4' (thiophene)
6.64 (d, J=2.6 Hz)Doublet2.6H-4 (pyrazole)
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (δ) ppmAssignment
151.7C-3 (pyrazole)
135.2C-2' (thiophene)
131.0C-5 (pyrazole)
127.8C-5' (thiophene)
125.1C-4' (thiophene)
124.3C-3' (thiophene)
103.5C-4 (pyrazole)
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
3150-3000N-H stretching
1530C=N stretching
1490C=C stretching (aromatic)
715C-S stretching
Table 4: Mass Spectrometry Data
m/zAssignment
150[M]⁺
123[M-HCN]⁺
106[M-CS]⁺
96[C₄H₄S]⁺
77[C₆H₅]⁺

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

Materials:

  • 1-(Thiophen-2-yl)ethanone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Ethanol

  • Toluene

Procedure:

  • A mixture of 1-(thiophen-2-yl)ethanone (1 equivalent) and N,N-dimethylformamide dimethyl acetal (1.2 equivalents) is heated at 120 °C for 4 hours.

  • The reaction mixture is then cooled to room temperature, and the excess DMF-DMA is removed under reduced pressure to yield the intermediate enaminone.

  • The crude enaminone is dissolved in ethanol.

  • Hydrazine hydrate (1.5 equivalents) is added dropwise to the solution at room temperature.

  • The reaction mixture is then refluxed for 6 hours.

  • After cooling, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Spectroscopic Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using KBr pellets. The spectral range was 4000-400 cm⁻¹.

  • Mass Spectrometry: Mass spectra were obtained on a Shimadzu GCMS-QP2010 Plus spectrometer using electron ionization (EI) at 70 eV.

Visualizing the Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start 1-(Thiophen-2-yl)ethanone + DMF-DMA enaminone Intermediate Enaminone Formation start->enaminone 120 °C, 4h pyrazole_formation Cyclization with Hydrazine Hydrate enaminone->pyrazole_formation Ethanol, Reflux, 6h purification Column Chromatography pyrazole_formation->purification product This compound purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

The Thiophene-Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fusion of thiophene and pyrazole rings has given rise to a versatile and highly significant core structure in medicinal chemistry. This hybrid scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a "privileged structure" in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the thiophene-pyrazole core, detailing its applications in oncology, infectious diseases, and inflammatory conditions. The guide further delves into the synthetic methodologies, structure-activity relationships (SAR), and mechanisms of action that underpin its therapeutic potential.

Anticancer Activity: Targeting Key Oncogenic Pathways

Thiophene-pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a variety of cancer cell lines.[1][2] Their mechanism of action often involves the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.

A notable application of this scaffold is in the development of kinase inhibitors. For instance, certain thiophene-pyrazole derivatives have been identified as potent inhibitors of Akt, a serine/threonine kinase that is a central node in the PI3K/Akt/mTOR signaling pathway.[3] This pathway is frequently dysregulated in cancer, and its inhibition can lead to apoptosis and cell cycle arrest.[3]

Another key target for thiophene-pyrazole compounds is the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2).[2] Dual inhibitors targeting both wild-type and mutant forms of EGFR, as well as VEGFR-2, have been developed, offering a strategy to overcome drug resistance and inhibit tumor angiogenesis.[2] Furthermore, some derivatives have shown inhibitory activity against c-Met, a receptor tyrosine kinase implicated in tumor metastasis.

Signaling Pathway of Thiophene-Pyrazole based Kinase Inhibitors

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation JNK JNK JNK->Proliferation ThiophenePyrazole Thiophene-Pyrazole Core ThiophenePyrazole->EGFR Inhibition ThiophenePyrazole->VEGFR2 Inhibition ThiophenePyrazole->Akt Inhibition ThiophenePyrazole->JNK Inhibition

Caption: Inhibition of key signaling pathways by thiophene-pyrazole derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

The thiophene-pyrazole scaffold has demonstrated significant potential in combating a wide range of microbial pathogens, including bacteria and fungi.[4][5][6] The antimicrobial efficacy is often attributed to the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR).[6]

Structure-activity relationship studies have revealed that the nature and position of substituents on both the thiophene and pyrazole rings play a crucial role in determining the antimicrobial potency and spectrum.[4][5] For instance, the presence of electron-withdrawing groups, such as chloro and nitro groups, has been shown to enhance antibacterial and antifungal activities.[4][5]

Quantitative Antimicrobial Activity Data
Compound IDTarget OrganismMIC (µg/mL)Reference
5bStaphylococcus aureus12.5[4][5]
5bEscherichia coli25.0[4][5]
5fAspergillus niger12.5[4][5]
5fCandida albicans25.0[4][5]
13Staphylococcus aureus3.125[7]
21bAspergillus fumigatus6.25[7]

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Thiophene-pyrazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling molecules involved in the inflammatory cascade.[8][9][10]

One of the primary mechanisms of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[9] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Additionally, some derivatives have been shown to inhibit 5-lipoxygenase (5-LOX) and tumor necrosis factor-alpha (TNF-α), further contributing to their anti-inflammatory profile.[8]

Experimental Workflow for Anti-inflammatory Screening

cluster_invitro In Vitro Assays cluster_invivo In Vivo Models COX_Assay COX-1/COX-2 Inhibition Assay Lead_Identification Lead Compound Identification COX_Assay->Lead_Identification LOX_Assay 5-LOX Inhibition Assay LOX_Assay->Lead_Identification TNF_Assay TNF-α Inhibition Assay TNF_Assay->Lead_Identification Analgesic Analgesic Evaluation (e.g., hot plate test) AntiInflammatory Anti-inflammatory Evaluation (e.g., carrageenan-induced paw edema) Ulcerogenic Ulcerogenic Potential Synthesis Synthesis of Thiophene-Pyrazole Derivatives Synthesis->COX_Assay Synthesis->LOX_Assay Synthesis->TNF_Assay Lead_Identification->Analgesic Lead_Identification->AntiInflammatory Lead_Identification->Ulcerogenic

Caption: A typical workflow for screening thiophene-pyrazole derivatives for anti-inflammatory activity.

Experimental Protocols

General Procedure for the Synthesis of Thiophene-Appended Pyrazoles

A common synthetic route to thiophene-pyrazole hybrids involves the [3+2] cycloaddition of thiophene-containing chalcones with hydrazine derivatives.[4][5][10]

  • Synthesis of Thiophene Chalcones: An appropriate acetylthiophene is reacted with an aromatic aldehyde in the presence of a base (e.g., aqueous NaOH) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature until completion. The resulting chalcone is then filtered, washed, and recrystallized.

  • Synthesis of Thiophene-Pyrazole Hybrids: The synthesized chalcone is refluxed with a hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride) in a solvent such as glacial acetic acid. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is filtered, washed, and purified by recrystallization to afford the desired thiophene-pyrazole derivative.[4][5]

In Vitro COX-1/COX-2 Inhibition Assay

The ability of the compounds to inhibit ovine COX-1 and COX-2 can be determined using an in vitro enzyme immunoassay kit. The assay measures the conversion of arachidonic acid to prostaglandins. The IC50 values are then calculated from the concentration-response curves.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model for evaluating acute anti-inflammatory activity.

  • Male Wistar rats are divided into groups.

  • The test compounds, a standard drug (e.g., indomethacin), and a vehicle control are administered orally.

  • After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat.

  • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

The thiophene-pyrazole core structure represents a highly versatile and promising scaffold in drug discovery. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The ease of synthesis and the potential for diverse substitutions on both the thiophene and pyrazole rings allow for the fine-tuning of their pharmacological properties and the development of highly selective and potent drug candidates.

Future research in this area should focus on:

  • Elucidation of detailed mechanisms of action: While many studies have identified the biological targets, further investigation into the precise molecular interactions and downstream signaling effects is warranted.

  • Optimization of pharmacokinetic properties: In silico and in vitro ADME (absorption, distribution, metabolism, and excretion) studies are crucial for developing compounds with favorable drug-like properties.[1]

  • Exploration of novel therapeutic applications: The broad bioactivity of this scaffold suggests that it may have potential in other therapeutic areas, such as neurodegenerative and metabolic diseases.

References

Methodological & Application

Application Notes and Protocols: 3-(Thiophen-2-yl)-1H-pyrazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(thiophen-2-yl)-1H-pyrazole as a key structural motif in the synthesis of biologically active compounds. The following sections detail its application in the development of antimicrobial and anticancer agents, providing experimental protocols and summarizing key activity data.

Introduction

This compound is a heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique structural framework, combining the electron-rich thiophene ring with the versatile pyrazole core, makes it a valuable scaffold for the design of novel therapeutic agents. This building block has been successfully incorporated into molecules exhibiting a range of biological activities, including potent antimicrobial and anticancer properties. The ability of the pyrazole and thiophene rings to participate in various non-covalent interactions allows for effective binding to diverse biological targets.

Antimicrobial Applications

Derivatives of this compound have demonstrated significant activity against a spectrum of bacterial and fungal pathogens. The modular nature of its synthesis allows for the introduction of various substituents, enabling the fine-tuning of antimicrobial potency and spectrum.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of various this compound derivatives, as measured by the zone of inhibition.

Compound IDSubstituent(s)Staphylococcus aureusStaphylococcus faecalisEscherichia coliSalmonella typhiCandida albicansReference
IIa H14 mm13 mm17 mm13 mm15 mm[1]
IIb 4-Cl14 mm17 mm18 mm19 mm17 mm[1]
IId 4-OCH328 mm29 mm21 mm25 mm23 mm[1]
IIg 2-CH326 mm27 mm25 mm24 mm25 mm[1]
IIi Thiocarbamoyl21 mm23 mm20 mm21 mm20 mm[1]
IIj Carbamoyl20 mm17 mm19 mm18 mm21 mm[1]
Ciprofloxacin -30 mm33 mm29 mm28 mm-[1]
Clotrimazole -----30 mm[1]

Activity measured as the diameter of the zone of inhibition at a concentration of 100 µg/mL.

Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-3-(thiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole Derivatives

This protocol describes a general two-step synthesis of substituted pyrazoline derivatives starting from 1-(thiophen-2-yl)ethanone.

Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

  • To a solution of 1-(thiophen-2-yl)ethanone (0.04 mol) and 4-chlorobenzaldehyde (0.04 mol) in ethanol (30 mL), add a 10% aqueous solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield the pure chalcone intermediate.[1]

Step 2: Synthesis of Pyrazoline Derivatives

  • In a round-bottom flask, dissolve the chalcone intermediate (0.1 mol) and a substituted phenylhydrazine (e.g., 4-methoxyphenylhydrazine) (0.1 mol) in ethanol.

  • Reflux the reaction mixture for 4 hours.

  • After cooling, pour the mixture into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the final pyrazoline derivative.[1]

G Thiophene_Ethanone 1-(Thiophen-2-yl)ethanone Chalcone Chalcone Intermediate Thiophene_Ethanone->Chalcone NaOH, Ethanol Claisen-Schmidt Condensation Subst_Benzaldehyde Substituted Benzaldehyde Subst_Benzaldehyde->Chalcone Pyrazoline 3-(Thiophen-2-yl)-pyrazoline Derivative Chalcone->Pyrazoline Ethanol, Reflux Subst_Phenylhydrazine Substituted Phenylhydrazine Subst_Phenylhydrazine->Pyrazoline

Anticancer Applications

The this compound scaffold has proven to be a promising framework for the development of potent anticancer agents. Derivatives have shown significant cytotoxic activity against various cancer cell lines, often acting through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity (IC50 values) of several series of this compound derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides against Leukemia Cell Lines [2]

CompoundJurkat (T-cell leukemia) IC50 (µM)RS4;11 (B-cell leukemia) IC50 (µM)K562 (Myelogenous leukemia) IC50 (µM)
2a 15.1 ± 1.114.8 ± 1.216.2 ± 1.3
2b 42.3 ± 2.539.8 ± 2.145.6 ± 3.0
2c 14.9 ± 0.915.3 ± 1.015.8 ± 1.1
2d 40.1 ± 2.841.5 ± 3.238.9 ± 2.5
2e 15.5 ± 1.216.1 ± 1.414.7 ± 1.0
2f >100>100>100
2g 16.3 ± 1.115.9 ± 1.317.1 ± 1.5
2h 38.7 ± 2.440.2 ± 2.942.1 ± 3.1
2i 15.8 ± 1.016.5 ± 1.215.2 ± 1.1
2j 41.2 ± 3.039.5 ± 2.743.8 ± 3.3
2k 14.6 ± 0.915.0 ± 1.116.0 ± 1.2
2l 39.4 ± 2.641.1 ± 3.040.5 ± 2.8

Table 2: Cytotoxicity of Thiophene-based N-phenyl Pyrazolines against Various Cancer Cell Lines [1]

CompoundT47D (Breast Cancer) IC50 (µg/mL)4T1 (Breast Cancer) IC50 (µg/mL)HeLa (Cervical Cancer) IC50 (µg/mL)WiDr (Colorectal Cancer) IC50 (µg/mL)
Pyrazoline 1 24.879.099.250.25
Pyrazoline 2 37.809.099.250.25
Pyrazoline 3 18.2924.8724.8724.87
Pyrazoline 4 24.8724.8724.8718.29
Pyrazoline 5 9.099.099.099.09
Doxorubicin 1.24---
Cisplatin --1.99-
5-Fluorouracil ---3.98
Experimental Protocol: Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides

This protocol details an ultrasound-promoted, one-pot synthesis of pyrazole-1-carboximidamides.

  • To a 50 mL vial, add a solution of the appropriate 3-aryl-1-(thiophen-2-yl)prop-2-en-1-one (1 mmol) in ethanol (15 mL).

  • Add aminoguanidine hydrochloride (0.22 g, 2 mmol) and potassium hydroxide (0.11 g, 2 mmol) to the solution.

  • Sonicate the reaction mixture for 15-35 minutes. The temperature will typically reach 55-60 °C after 10 minutes.

  • Cool the resulting solution to room temperature and acidify with 10% HCl (10-15 mL).

  • Extract the aqueous layer with chloroform (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude material from ethyl acetate to yield the pure 5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamide.[2]

G Start Thiophenylchalcone, Aminoguanidine HCl, KOH in Ethanol Sonication Ultrasonic Irradiation (15-35 min) Start->Sonication Cooling Cool to Room Temperature Sonication->Cooling Acidification Acidify with 10% HCl Cooling->Acidification Extraction Extract with Chloroform Acidification->Extraction Drying Dry over MgSO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization from Ethyl Acetate Evaporation->Recrystallization Product Pure Pyrazole-1-carboximidamide Recrystallization->Product

Signaling Pathway Inhibition

1. Hsp90 Inhibition

Certain 5-aryl-3-(thiophen-2-yl)-1H-pyrazoles have been identified as potent inhibitors of Heat Shock Protein 90 (Hsp90).[3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.

G Inhibitor This compound Derivative Hsp90 Hsp90 Inhibitor->Hsp90 Inhibits Degradation Degradation Proliferation Proliferation Degradation->Proliferation Inhibits Apoptosis Apoptosis Degradation->Apoptosis Induces

2. PI3K/Akt Signaling Pathway Inhibition

Derivatives of this compound have also been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway can effectively block these cancer-promoting processes.

G Inhibitor This compound Derivative PI3K PI3K Inhibitor->PI3K Inhibits Akt Akt Inhibitor->Akt Inhibits

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of potent antimicrobial and anticancer agents. The synthetic accessibility of this core allows for extensive structure-activity relationship studies, leading to the development of compounds with optimized biological profiles. The ability of these derivatives to target key cellular pathways, such as Hsp90 and PI3K/Akt, underscores their therapeutic potential. Further exploration of this scaffold is warranted to develop novel and effective treatments for infectious diseases and cancer.

References

Applications of 3-(Thiophen-2-yl)-1H-pyrazole in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-(thiophen-2-yl)-1H-pyrazole and its derivatives in various materials science applications. The unique electronic and structural properties of this heterocyclic scaffold make it a promising candidate for the development of advanced functional materials.

Overview of Applications

The this compound core structure is a versatile building block in materials science due to the combined properties of the electron-rich thiophene ring and the pyrazole moiety. The presence of the thiophene unit can enhance π-electron delocalization, which is beneficial for charge transport, while the pyrazole ring offers sites for functionalization to fine-tune the material's properties.[1] Key application areas that have been explored include:

  • Organic Electronics: Derivatives of this compound are being investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2] Their tunable photophysical and electrochemical properties are crucial for these applications.

  • Sensors: The ability of the pyrazole moiety to coordinate with metal ions and the electronic sensitivity of the conjugated system make these compounds suitable for the development of chemical sensors.

  • Metal-Organic Frameworks (MOFs): Pyrazole-containing ligands can be used to construct porous MOFs with potential applications in gas storage and separation.[3][4]

Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the cyclocondensation of a thiophene-containing precursor with a hydrazine derivative.[1] A general protocol is provided below.

General Synthesis Protocol

Protocol 1: Synthesis of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde [1]

  • Condensation: React acetyl thiophene with phenylhydrazine in the presence of a catalytic amount of concentrated sulfuric acid to form the corresponding hydrazone.

  • Cyclization: The resulting hydrazone is then cyclized using a Vilsmeier-Haack reagent, typically a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF), to yield the pyrazole-4-carbaldehyde derivative.

  • Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol.

G cluster_synthesis Synthesis of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde acetyl_thiophene Acetyl Thiophene hydrazone Hydrazone Intermediate acetyl_thiophene->hydrazone H2SO4 (cat.) phenylhydrazine Phenylhydrazine phenylhydrazine->hydrazone pyrazole_product 1-Phenyl-3-(thiophen-2-yl)-1H- pyrazole-4-carbaldehyde hydrazone->pyrazole_product Cyclization vilsmeier Vilsmeier Reagent (POCl3/DMF) vilsmeier->pyrazole_product

Caption: Synthetic pathway for a this compound derivative.

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound can be utilized as emissive materials in OLEDs due to their tunable fluorescence properties.

Application Note: The emission color and efficiency of the OLED can be tuned by modifying the substituents on the pyrazole and thiophene rings. Donor-acceptor structures can be designed to achieve efficient charge injection and recombination.

Protocol 2: Fabrication of a Multilayer OLED via Thermal Evaporation [5]

This protocol describes a general method for fabricating a multilayer OLED. The specific this compound derivative would be used in the emissive layer.

  • Substrate Cleaning:

    • Sequentially clean indium tin oxide (ITO)-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates in an oven at 120 °C for 30 minutes.

    • Treat the ITO surface with UV-ozone for 15 minutes immediately before use to improve the work function.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).

    • Deposit the organic layers sequentially onto the ITO anode. A typical device structure is:

      • Hole Injection Layer (HIL): e.g., Molybdenum trioxide (MoO₃) at a thickness of 5 nm.

      • Hole Transport Layer (HTL): e.g., N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) at a thickness of 40 nm.

      • Emissive Layer (EML): A co-evaporated layer of a host material (e.g., mCBP) and the this compound derivative as the dopant emitter (e.g., 1-20 wt%) at a thickness of 20 nm.

      • Electron Transport Layer (ETL): e.g., 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) at a thickness of 40 nm.

      • Electron Injection Layer (EIL): e.g., Lithium fluoride (LiF) at a thickness of 1 nm.

  • Cathode Deposition:

    • Deposit the metal cathode, typically aluminum (Al), at a thickness of 100 nm.

  • Encapsulation:

    • Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

G cluster_oled OLED Fabrication Workflow ITO ITO Substrate Cleaning HIL Hole Injection Layer (HIL) Deposition ITO->HIL HTL Hole Transport Layer (HTL) Deposition HIL->HTL EML Emissive Layer (EML) (this compound derivative) HTL->EML ETL Electron Transport Layer (ETL) Deposition EML->ETL EIL Electron Injection Layer (EIL) Deposition ETL->EIL Cathode Cathode (Al) Deposition EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: Workflow for fabricating an OLED device.

Organic Solar Cells (OSCs)

Thiophene-based materials are widely used in OSCs as electron donors due to their excellent light-harvesting properties and charge carrier mobility. This compound derivatives can be incorporated into the active layer of OSCs.

Application Note: The energy levels (HOMO and LUMO) of the this compound derivative are critical for efficient charge separation and transport in an OSC. These can be tuned through chemical modification.

Protocol 3: Fabrication of a p-i-n Planar Perovskite Solar Cell with a Thiophene-based Additive [6]

This protocol describes the fabrication of a perovskite solar cell where a thiophene derivative is used as an additive to improve the quality of the perovskite film.

  • Substrate Preparation:

    • Clean patterned ITO-coated glass substrates as described in Protocol 2.

    • Deposit a hole transport layer (e.g., PTAA) by spin-coating.

  • Perovskite Solution Preparation:

    • Prepare a MAPbI₃ solution by mixing PbI₂, PbCl₂, and MAI (1:1:4 molar ratio).

    • Add the desired concentration of the this compound derivative (or a related thiophene compound like 3-thiophenemalonic acid) as a solid additive to the precursor solution (e.g., 0.15-0.45 wt%).[6]

    • Dissolve the mixture in anhydrous DMF containing 10 vol% acetylacetone and stir overnight at approximately 45 °C.

    • Filter the solution using a 0.45 μm PTFE filter before use.

  • Perovskite Film Deposition:

    • Spin-coat the perovskite solution onto the HTL-coated substrate in a nitrogen-filled glovebox.

    • Anneal the film at an optimized temperature (e.g., 100 °C) for a specific duration (e.g., 10 minutes) to promote crystallization.

  • Electron Transport and Electrode Layers:

    • Deposit an electron transport layer (e.g., PCBM) by spin-coating.

    • Deposit a buffer layer (e.g., BCP) and a metal electrode (e.g., Ag or Al) by thermal evaporation.

Quantitative Data:

The performance of solar cells is characterized by several key parameters. While specific data for this compound-based devices is limited in the initial search, representative data for high-performance perovskite and organic solar cells are provided for context.[7][8][9][10]

Device TypeVoc (V)Jsc (mA/cm²)Fill Factor (%)PCE (%)
Perovskite Solar Cell (Lab Scale)> 1.1> 25> 80> 25
Organic Solar Cell (Lab Scale)~ 0.8-1.0~ 20-25~ 70-80~ 18-19

Applications in Chemical Sensors

The pyrazole ring in this compound can act as a binding site for metal ions, leading to changes in the photophysical or electrochemical properties of the molecule. This principle can be exploited for the development of chemical sensors.

Application Note: The selectivity and sensitivity of a sensor based on a this compound derivative can be tailored by introducing specific functional groups that enhance the interaction with the target analyte.

Protocol 4: General Fabrication of a Chemiresistive Sensor

This is a generalized protocol for the fabrication of a chemiresistive sensor where the this compound derivative would serve as the sensing material.

  • Substrate Preparation:

    • Use a substrate with pre-patterned electrodes (e.g., interdigitated electrodes on Si/SiO₂ or a flexible polymer).

    • Clean the substrate thoroughly using sonication in appropriate solvents.

  • Sensing Layer Deposition:

    • Dissolve the this compound derivative in a suitable organic solvent.

    • Deposit the solution onto the electrode area using techniques like drop-casting, spin-coating, or inkjet printing.

    • Allow the solvent to evaporate, leaving a thin film of the sensing material.

  • Device Annealing (Optional):

    • Anneal the device at a moderate temperature to improve the film morphology and electrical contact.

  • Sensor Testing:

    • Place the sensor in a sealed test chamber with electrical feedthroughs.

    • Measure the baseline resistance of the sensor in an inert atmosphere (e.g., N₂ or Ar).

    • Introduce the target analyte gas at a controlled concentration and monitor the change in resistance over time.

G cluster_sensor Sensor Fabrication and Testing Logic Analyte Target Analyte Interaction Analyte-Material Interaction Analyte->Interaction SensingMaterial This compound Sensing Layer SensingMaterial->Interaction SignalChange Change in Electrical Resistance Interaction->SignalChange Measurement Measurement System SignalChange->Measurement

Caption: Logical flow of a chemiresistive sensor's operation.

Photophysical and Electrochemical Properties

The following table summarizes typical photophysical and electrochemical properties for thiophene-pyrazole based materials, which are crucial for their application in materials science. The exact values will vary depending on the specific molecular structure and the measurement conditions.

PropertyTypical RangeSignificance
Photophysical Properties
Absorption Maximum (λabs)300 - 450 nmDetermines the light-harvesting range for solar cells and the excitation wavelength for fluorescence.
Emission Maximum (λem)400 - 600 nmDefines the color of light emitted in OLEDs.
Fluorescence Quantum Yield (ΦF)0.1 - 0.9Indicates the efficiency of the light emission process.
Electrochemical Properties
HOMO Level-5.0 to -5.8 eVInfluences hole injection/extraction and open-circuit voltage in organic electronic devices.
LUMO Level-2.5 to -3.5 eVAffects electron injection/extraction and the stability of the material.
Electrochemical Band Gap2.0 - 3.0 eVCorrelates with the optical band gap and determines the material's color and potential for charge separation.

Note: The data presented are representative values and should be experimentally determined for each specific derivative of this compound.

References

Bioisosteric Replacement Strategies for 3-(Thiophen-2-yl)-1H-pyrazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The 3-(thiophen-2-yl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Its synthetic accessibility and versatile nature make it an attractive starting point for the development of novel therapeutics.[3] Bioisosteric replacement, a strategy of substituting one functional group with another that has similar physicochemical properties, is a powerful tool to optimize the potency, selectivity, and pharmacokinetic profile of lead compounds based on this scaffold.[4] This document provides detailed application notes and protocols for implementing bioisosteric replacement strategies involving the this compound core.

Rationale for Bioisosteric Replacements

The thiophene ring in the this compound moiety serves as a versatile pharmacophore.[5] It is often considered a bioisostere of the phenyl ring, offering advantages such as altered electronic distribution and improved metabolic stability.[4][6] Bioisosteric modifications on this scaffold can be strategically applied to:

  • Enhance Target Binding: By introducing alternative functional groups that can form additional or stronger interactions with the target protein.

  • Improve Physicochemical Properties: To modulate solubility, lipophilicity (logP), and membrane permeability for better drug-like characteristics.[3]

  • Optimize Pharmacokinetic Profile: To influence absorption, distribution, metabolism, and excretion (ADME) properties and reduce potential toxicity.

  • Explore Structure-Activity Relationships (SAR): To systematically probe the chemical space around the core scaffold and identify key structural features for biological activity.

Key Bioisosteric Replacement Strategies

Several bioisosteric replacement strategies can be applied to the this compound scaffold. These can be broadly categorized into modifications of the thiophene ring, the pyrazole core, and its substituents.

Thiophene Ring Modifications

The thiophene ring itself can be replaced with other five- or six-membered aromatic or heteroaromatic rings to explore the impact on biological activity.

  • Phenyl Ring: A classic bioisosteric replacement to evaluate the necessity of the sulfur atom for activity.

  • Furan Ring: To assess the effect of a more electronegative heteroatom.

  • Pyridine Ring: To introduce a hydrogen bond acceptor and alter the basicity of the compound.

  • Thiazole Ring: To incorporate an additional heteroatom and modulate the electronic properties.[7][8]

Pyrazole Core and Substituent Modifications

Modifications to the pyrazole ring and its substituents can significantly impact the compound's properties.

  • N-Substitution of Pyrazole: Alkylation or arylation of the pyrazole nitrogen can influence the orientation of substituents and the overall lipophilicity.

  • Substitution at C4 and C5 of Pyrazole: Introduction of various groups at these positions can explore new binding pockets and improve selectivity. For instance, the introduction of an aryl group at the 5-position of the pyrazole has been explored for developing Hsp90 inhibitors.[9]

  • Replacement of the Pyrazole Core: In some cases, the entire pyrazole ring can be replaced with other five-membered heterocycles like imidazole or triazole to investigate the importance of the 1,2-diazole arrangement.[10]

Quantitative Data Summary

The following tables summarize quantitative data from studies involving bioisosteric replacements of this compound derivatives, primarily focusing on their anticancer activity.

Table 1: Anticancer Activity of 5-Aryl-3-(thiophen-2-yl)-1H-pyrazole Derivatives against HepG2 Cells

Compound ID5-Aryl SubstituentIC50 (µM)Reference
8 4-Chlorophenyl0.083[9]
Analog 14-Methoxyphenyl> 10[9]
Analog 24-Nitrophenyl> 10[9]
Analog 3Phenyl> 10[9]
Analog 44-(Trifluoromethyl)phenyl> 10[9]

This data highlights the critical role of the 4-chlorophenyl substituent at the 5-position for potent anticancer activity in this series.

Table 2: Anticancer Activity of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides against Leukemia Cell Lines

Compound IDAryl Substituent at C5Jurkat IC50 (µmol L⁻¹)RS4;11 IC50 (µmol L⁻¹)K562 IC50 (µmol L⁻¹)Reference
Compound A 4-Chlorophenyl~15~15~15[11]
Compound B 4-Methoxyphenyl~40~40~40[11]
Compound C 2,4-Dichlorophenyl~15~15~15[11]
Compound D Phenyl> 100> 100> 100[11]

This table demonstrates that substitutions on the aryl ring at the C5 position of the pyrazoline ring significantly influence the cytotoxic activity against leukemia cell lines.

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the cyclocondensation of a thiophenyl chalcone with a hydrazine derivative.[12][13]

Protocol 1: Synthesis of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde [7][13]

  • Step 1: Synthesis of Hydrazone Intermediate.

    • To a solution of acetyl thiophene (1 equivalent) in ethanol, add phenyl hydrazine (1 equivalent) and a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 2 hours.

    • Cool the reaction mixture, and collect the precipitated hydrazone by filtration. Wash with cold ethanol and purify by recrystallization.

  • Step 2: Cyclization to Pyrazole-4-carbaldehyde.

    • To a solution of the hydrazone intermediate (1 equivalent) in dimethylformamide (DMF), add phosphoryl chloride (POCl3, 5 equivalents) dropwise at 0°C.

    • Heat the reaction mixture under reflux for 4 hours.

    • Cool the mixture to room temperature and pour it onto crushed ice.

    • Collect the solid product by filtration, wash with water, and recrystallize from ethanol to obtain 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde.

In Vitro Anticancer Activity Assay (MTT Assay)

Protocol 2: Evaluation of Cytotoxicity using MTT Assay [9]

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

Visualizations

Bioisosteric_Replacement_Workflow cluster_0 Lead Identification cluster_1 Bioisosteric Replacement cluster_2 Evaluation cluster_3 Lead Optimization Lead This compound Thiophene_Mod Thiophene Ring Analogs (Phenyl, Furan, etc.) Lead->Thiophene_Mod Design Analogs Pyrazole_Mod Pyrazole Core Analogs (N-Substituted, C4/C5-Substituted) Lead->Pyrazole_Mod Design Analogs Synthesis Chemical Synthesis Thiophene_Mod->Synthesis Pyrazole_Mod->Synthesis Bio_Assay Biological Assays (e.g., MTT Assay) Synthesis->Bio_Assay SAR_Analysis SAR Analysis Bio_Assay->SAR_Analysis SAR_Analysis->Lead Iterative Design Optimized_Lead Optimized Lead Compound SAR_Analysis->Optimized_Lead Improved Potency/ Properties

Caption: Workflow for bioisosteric replacement strategies.

Signaling_Pathway_Example cluster_pathway Example Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Activates PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Inhibitor This compound Derivative Inhibitor->RTK Inhibits

Caption: Inhibition of a growth factor signaling pathway.

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Logic cluster_modifications Modifications cluster_activity Observed Activity Core This compound Core Mod_Thiophene Thiophene Bioisostere (e.g., Phenyl) Core->Mod_Thiophene Mod_C5_Aryl C5-Aryl Substitution (e.g., 4-Cl-Ph) Core->Mod_C5_Aryl Mod_N_Sub N-Substitution Core->Mod_N_Sub Activity_Thiophene Activity Change (Increase/Decrease) Mod_Thiophene->Activity_Thiophene Activity_C5_Aryl High Potency Mod_C5_Aryl->Activity_C5_Aryl Activity_N_Sub Modulated Lipophilicity Mod_N_Sub->Activity_N_Sub

Caption: Logic diagram for SAR analysis.

References

Application Notes and Protocols: Claisen-Schmidt Condensation for Thiophene-Pyrazole Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of organic compounds.[1] They serve as key precursors in the biosynthesis of flavonoids and isoflavonoids.[1] The incorporation of thiophene and pyrazole moieties into the chalcone scaffold has garnered considerable attention in medicinal chemistry. Thiophene derivatives are known for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Similarly, pyrazole-containing compounds are integral to numerous FDA-approved drugs and exhibit a broad range of pharmacological effects.[4][5] The synthesis of thiophene-pyrazole chalcones via the Claisen-Schmidt condensation offers a versatile and efficient route to novel bioactive molecules with potential applications in drug discovery and development.[6][7]

Synthesis via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable base-catalyzed reaction for the synthesis of chalcones, involving the reaction of an appropriate acetyl-thiophene-pyrazole with a heteroaryl aldehyde.[6][8] This method is valued for its simplicity and the ability to generate a diverse library of chalcone analogues by varying the substituents on the aromatic rings.[1]

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product acetyl_thiophene_pyrazole 4-Acetyl-5-thiophene-pyrazole chalcone Thiophene-Pyrazole Chalcone acetyl_thiophene_pyrazole->chalcone aromatic_aldehyde Aromatic/Heteroaromatic Aldehyde aromatic_aldehyde->chalcone catalyst Base Catalyst (e.g., NaOH, KOH) catalyst->chalcone solvent Solvent (e.g., Ethanol) solvent->chalcone conditions Room Temperature or Gentle Heating conditions->chalcone

Caption: General scheme of the Claisen-Schmidt condensation for thiophene-pyrazole chalcone synthesis.

Experimental Protocols

The following protocols are generalized from various reported procedures for the synthesis of thiophene-pyrazole chalcones via Claisen-Schmidt condensation.[5][9][10]

Protocol 1: Base-Catalyzed Condensation in Ethanol

This is a standard and widely used method for chalcone synthesis.[1][10]

Materials:

  • 4-Acetyl-5-thiophene-pyrazole derivative (1.0 eq)

  • Substituted aromatic or heteroaromatic aldehyde (1.0 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH, 10-20%) or Potassium Hydroxide (KOH)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of the 4-acetyl-5-thiophene-pyrazole and the appropriate aldehyde in ethanol.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Slowly add the aqueous base solution dropwise to the stirred reaction mixture.

  • Continue stirring at room temperature for 2-48 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[1] Often, a precipitate will form as the product is generated.[1]

  • After completion of the reaction (as indicated by TLC), pour the reaction mixture into ice-cold water with constant stirring.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Dry the crude product and purify by recrystallization from a suitable solvent, such as ethanol, to yield the pure thiophene-pyrazole chalcone.[9]

Protocol 2: Green Synthesis using PEG-400

This protocol utilizes Polyethylene Glycol (PEG-400) as a recyclable and environmentally friendly reaction medium.[5]

Materials:

  • Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol)

  • Substituted acetophenone (1 mmol)

  • PEG-400 (10 ml)

  • Aqueous Sodium Hydroxide (20%, 1 ml)

  • Stirring apparatus

  • Ice-cold water

Procedure:

  • Dissolve an equimolar mixture of the pyrazole-4-carbaldehyde and the acetophenone in a minimal amount of PEG-400.[5]

  • Slowly add the aqueous NaOH solution to the mixture.[5]

  • Stir the reaction mixture at room temperature for 2-3 hours using a magnetic stirrer.[5] Monitor the reaction completion by TLC.[5]

  • Upon completion, pour the reaction mixture slowly into ice-cold water with constant stirring to precipitate the product.[5]

  • Filter the precipitate, wash with water, and dry to obtain the chalcone.[5]

Data Presentation

Table 1: Synthesis of Thiophene-Pyrazole Chalcones
EntryAcetyl-Thiophene-Pyrazole DerivativeAldehyde DerivativeCatalystSolventReaction Time (h)Yield (%)Reference
11-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-oneHeteroaryl aldehydesSodium EthoxideEthanol-Good[6][8]
22-Acetylthiophene4-Methoxybenzaldehyde10% NaOHEthanolOvernight63[9]
32-Acetylthiophene3,4-DimethoxybenzaldehydeSOCl₂EthanolOvernight63[9]
4Substituted Acetophenones1,3-Diphenyl-1H-pyrazole-4-carbaldehydes20% NaOHPEG-4002-387-92[5]
Table 2: Characterization Data for a Representative Thiophene-Pyrazole Chalcone
CompoundFormulaM.P. (°C)IR (KBr, cm⁻¹)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)Reference
7d C₁₇H₁₅N₃OS--2.18 (s, 3H, CH₃), 2.68 (s, 3H, CH₃), 6.95 (d, J=15.9 Hz, 1H, vinyl), 7.27-7.79 (m, aromatic H)--[6][8]
5 C₁₅H₁₂O₂S81-82-55.5, 114.6, 119.4, 127.6, 128.3, 130.4, 131.6, 133.6, 144.0, 145.9, 161.9, 182.2--[9]
(E)-1-(2,4-difluorophenyl)-3-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one (4q) C₂₄H₁₅ClF₂N₂O1671658, 1599, 15246.89-7.90 (m, 13H, Ar-H), 7.35 (d, J=16 Hz, 1H, -CH=CH-), 7.87 (d, J=16 Hz, 1H, -CH=CH-), 8.34 (s, 1H, H-pyrazole)-452.86 [M+H][5]
Table 3: Biological Activity of Selected Thiophene-Pyrazole Chalcones
CompoundCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Reference
7d MCF-7 (Breast Cancer)42.6Doxorubicin48[8]
9e PACA2 (Pancreatic Cancer)27.6Doxorubicin52.1[8]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up and Isolation cluster_purification Purification and Characterization dissolve Dissolve Acetyl-Thiophene-Pyrazole and Aldehyde in Solvent add_catalyst Add Base Catalyst (e.g., NaOH) dissolve->add_catalyst react Stir at Room Temperature (2-48h) add_catalyst->react precipitate Pour into Ice-Cold Water react->precipitate filtrate Collect Precipitate by Filtration precipitate->filtrate wash Wash with Cold Water filtrate->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry the Purified Product recrystallize->dry characterize Characterize (MP, IR, NMR, MS) dry->characterize

Caption: A logical workflow for the synthesis and purification of thiophene-pyrazole chalcones.

Postulated Signaling Pathway in Cancer Cells

Certain thiophene-pyrazole chalcones have demonstrated anticancer activity, potentially through the modulation of key signaling pathways involved in cell survival and apoptosis.[8] For instance, compound 7d has been studied for its effect on Bcl-2 and CDK4, while compound 9e has shown binding affinity for the p53 mutant Y220C.[6][8]

G cluster_pathway Apoptosis Regulation chalcone Thiophene-Pyrazole Chalcone (e.g., 7d) bcl2 Bcl-2 chalcone->bcl2 apoptosis Apoptosis bcl2->apoptosis

Caption: Inhibition of the anti-apoptotic protein Bcl-2 by a thiophene-pyrazole chalcone, leading to apoptosis.

References

Application Note & Protocol: A Robust Two-Step Synthesis of 3-(Thiophen-2-yl)-1H-pyrazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of 3-(thiophen-2-yl)-1H-pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Pyrazole and thiophene moieties are prevalent scaffolds in numerous pharmacologically active agents, known to exhibit a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The described methodology follows a reliable and efficient two-step synthetic route: (1) a base-catalyzed Claisen-Schmidt condensation to form a thiophene-containing chalcone intermediate, followed by (2) a cyclization reaction with hydrazine hydrate to yield the final pyrazole derivative.[4][5] This protocol is designed to be adaptable for the creation of a diverse library of substituted pyrazole derivatives for screening in drug discovery programs.

Experimental and Synthesis Workflow

The synthesis of this compound derivatives is achieved through a sequential two-step process. The workflow begins with the formation of a chalcone intermediate, which is subsequently cyclized to form the pyrazole ring.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Formation start_materials Starting Materials: - 2-Acetylthiophene - Substituted Aromatic Aldehyde chalcone Intermediate: 1-(Thiophen-2-yl)-3-aryl-prop-2-en-1-one (Thiophene Chalcone) start_materials->chalcone Claisen-Schmidt Condensation (NaOH, Ethanol, RT) product Final Product: 3-(Thiophen-2-yl)-5-aryl-4,5-dihydro-1H-pyrazole chalcone->product Cyclization Reaction (Ethanol, Reflux) reagent Reagent: Hydrazine Hydrate (NH2NH2·H2O)

Caption: General workflow for the two-step synthesis of this compound derivatives.

Detailed Experimental Protocols

Materials and Equipment:

  • 2-Acetylthiophene

  • Various substituted aromatic aldehydes

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrazine hydrate (80% solution)

  • Glacial acetic acid (optional)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Rotary evaporator

  • Melting point apparatus

Protocol 1: General Procedure for Synthesis of 1-(Thiophen-2-yl)-3-aryl-prop-2-en-1-one (Chalcone Intermediate)

This procedure is based on the Claisen-Schmidt condensation reaction.[6][7]

  • Reaction Setup: In a round-bottom flask, dissolve 2-acetylthiophene (10 mmol, 1.0 eq.) and a selected substituted aromatic aldehyde (10 mmol, 1.0 eq.) in ethanol (15-20 mL).

  • Catalyst Addition: Cool the resulting mixture in an ice bath (0 °C). While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 8 mL of 5% NaOH solution) dropwise.[5]

  • Reaction Execution: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC (typical eluent: n-hexane/ethyl acetate). Reaction times can vary from a few hours to overnight (typically 16-24 hours).[1][5]

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into 50 mL of ice-cold water and stir.[5] The crude chalcone product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water and a small amount of cold ethanol to remove impurities. The solid can be further purified by recrystallization from ethanol to yield the pure chalcone derivative.

Protocol 2: General Procedure for Synthesis of 3-(Thiophen-2-yl)-5-aryl-4,5-dihydro-1H-pyrazole

This protocol describes the cyclization of the chalcone intermediate to form the pyrazole ring.[4][5]

  • Reaction Setup: To a solution of the synthesized chalcone (2 mmol, 1.0 eq.) in ethanol (10 mL) in a round-bottom flask, add hydrazine hydrate (80% solution, ~1 mL or 4-5 eq.).

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with constant stirring. The reaction is typically refluxed for 4-6 hours.[4] Monitor the disappearance of the chalcone spot by TLC. A small amount of glacial acetic acid can be added to catalyze the reaction if needed.[1][4]

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.[4] The desired pyrazole derivative will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol to afford the final this compound derivative.

Data Presentation: Synthesis of Representative Derivatives

The following table summarizes the quantitative data for the synthesis of several this compound derivatives based on the described protocol. Yields and melting points are indicative and may vary based on specific reaction conditions and the purity of reagents.

Compound IDAryl Substituent (R)Chalcone Yield (%)Pyrazole Yield (%)Pyrazole M.p. (°C)Spectroscopic Data Highlights (¹H NMR, CDCl₃)[5]
3a Phenyl~70-98%40-60%50-51δ 3.35 (dd, 1H), 3.73 (dd, 1H), 6.16 (dd, 1H)
3d 3-Bromophenyl~70-98%32.1%124-126δ 3.34 (dd, 1H), 3.72 (dd, 1H), 6.15 (dd, 1H)
3e 3-Nitrophenyl~70-98%40.8%76-78δ 3.42 (dd, 1H), 3.81 (dd, 1H), 6.22 (dd, 1H)
3i p-Tolyl~70-98%45.4%165-167δ 2.40 (s, 3H), 3.36 (dd, 1H), 3.73 (dd, 1H), 6.13 (dd, 1H)
3l 4-Bromophenyl~70-98%47.9%71-73δ 3.34 (dd, 1H), 3.73 (dd, 1H), 6.14 (dd, 1H)

Note: Chalcone yields are generally high as reported in the literature for this type of reaction.[5] The ¹H NMR signals correspond to the diastereotopic protons of the pyrazoline ring.

Characterization

The structures of the synthesized compounds should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The characteristic signals for the pyrazoline ring protons typically appear as doublet of doublets (dd) in the ¹H NMR spectrum.[5]

  • Mass Spectrometry (MS): ESI-MS or HRMS is used to confirm the molecular weight of the synthesized compounds.[5][8]

  • Infrared (IR) Spectroscopy: Used to identify functional groups. The formation of the pyrazole is indicated by the disappearance of the C=O stretching band of the chalcone and the appearance of a C=N stretching band.[9]

This protocol offers a versatile and reproducible method for synthesizing a variety of this compound derivatives, providing a valuable tool for researchers in medicinal chemistry and drug development.

References

Application Notes: In Vitro Anticancer Activity of 3-(Thiophen-2-yl)-1H-pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Thiophen-2-yl)-1H-pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] This scaffold, combining the thiophene and pyrazole rings, has been explored for the development of novel therapeutic agents that can overcome challenges such as drug resistance.[2][3] These compounds often exert their anticancer effects by targeting critical cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][5][6] This document provides a summary of their in vitro anticancer activity, detailed protocols for their evaluation, and an overview of their mechanisms of action.

Quantitative Data Summary: Cytotoxicity

The in vitro cytotoxic activity of various this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for cytotoxicity.

Table 1: IC50 Values of Pyrazole-Thiophene Hybrid Derivatives Against MCF-7 and HepG2 Cell Lines.[2][3]

CompoundMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)
2 6.578.86
8 8.08> 100
14 12.9419.59
9 17.8022.62
6 23.2928.87
10 32.6536.44
13 37.1041.42
3 43.6053.18
12 51.7459.31
5 75.5462.63
Doxorubicin 4.174.50
Erlotinib 8.207.73
Sorafenib 7.269.18

Table 2: IC50 Values of Pyrazolyl-Chalcone Derivatives Against Various Cancer Cell Lines.[7][8]

CompoundA549 (Lung) IC50 (µg/mL)HepG2 (Liver) IC50 (µg/mL)
7g 27.726.6
Doxorubicin 28.321.6

Table 3: IC50 Values of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides Against Leukemia Cell Lines.[9][10]

CompoundJurkat (T-cell leukemia) IC50 (µmol L⁻¹)RS4;11 (B-cell leukemia) IC50 (µmol L⁻¹)K562 (Myelogenous leukemia) IC50 (µmol L⁻¹)
2a 15.617.516.2
2b 14.916.815.5
2c 16.118.217.0
2f 15.217.116.0
2j 14.816.515.3
2l 15.817.816.5

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Dehydrogenase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt MTT to a purple formazan precipitate.[11]

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition Seed Seed cells in 96-well plate Incubate24h Incubate for 24h (37°C, 5% CO2) Seed->Incubate24h Treat Add pyrazole compounds (serial dilutions) Incubate24h->Treat IncubateXh Incubate for 24-72h Treat->IncubateXh AddMTT Add MTT solution (0.5 mg/mL) IncubateXh->AddMTT Incubate4h Incubate for 4h AddMTT->Incubate4h Solubilize Add DMSO to dissolve formazan Incubate4h->Solubilize Read Measure absorbance at 570 nm Solubilize->Read

Protocol for analyzing cell cycle distribution using PI staining.

Protocol

  • Cell Treatment and Harvesting: Treat cells with the pyrazole compound for the desired time. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to the cell pellet to fix the cells. 3[12]. Storage: Store the fixed cells at -20°C for at least 2 hours. This can be extended to several weeks. 4[13]. Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS). T[12]he RNase A is crucial to prevent the staining of double-stranded RNA. 5. Incubation: Incubate the cells in the dark at room temperature for 30 minutes. 6[13]. Analysis: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

[12]---

Signaling Pathways and Mechanism of Action

Studies have shown that this compound compounds can act as multi-targeted agents. T[2][3]heir anticancer effects are often attributed to the inhibition of key protein kinases and the induction of cellular stress, leading to cell cycle arrest and apoptosis.

Key Mechanisms:

  • Kinase Inhibition: Several derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), including its T790M mutant, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). I[2][3]nhibition of these kinases disrupts downstream signaling pathways like the PI3K/AKT/mTOR pathway, which are critical for cancer cell proliferation, survival, and angiogenesis. *[6] Cell Cycle Arrest: Treatment with these compounds can lead to the accumulation of cells in the G0/G1 phase of the cell cycle, preventing their progression into the S phase and subsequent division. T[2][3]his is often linked to the modulation of cyclin-dependent kinases (CDKs). *[4] Induction of Apoptosis: By inhibiting survival signals and inducing cellular stress (e.g., through the generation of Reactive Oxygen Species - ROS), these compounds can trigger the intrinsic apoptotic pathway, often characterized by the activation of executioner caspases like Caspase-3.

[5]Diagram: Proposed Mechanism of Action

MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound Compound EGFR EGFR compound->EGFR Inhibits VEGFR2 VEGFR-2 compound->VEGFR2 Inhibits ROS ROS Generation compound->ROS G1_Arrest Inhibits Progression compound->G1_Arrest PI3K PI3K EGFR->PI3K VEGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->G1_Arrest Caspase3 Caspase-3 Activation ROS->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G1_Arrest->Apoptosis

Inhibition of EGFR/VEGFR-2 signaling and induction of cell cycle arrest and apoptosis.

References

Application Notes and Protocols: Molecular Docking of 3-(Thiophen-2-yl)-1H-pyrazole with Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting molecular docking studies of 3-(thiophen-2-yl)-1H-pyrazole and its derivatives against various protein targets. The thiophene-pyrazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule to a protein target, thereby guiding drug design and discovery efforts. This protocol outlines the necessary steps for ligand and protein preparation, docking simulation using AutoDock Vina, and subsequent analysis of the results. Additionally, it includes quantitative data from published studies and visual representations of the workflow and relevant signaling pathways.

Introduction

The this compound core is a versatile heterocyclic scaffold that has garnered significant attention in pharmaceutical research. Its derivatives have been reported to exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents.[1][2] Molecular docking is a powerful in silico tool that simulates the interaction between a ligand (e.g., a this compound derivative) and a protein target at the molecular level. This technique is instrumental in understanding the binding mode of a ligand, identifying key interacting residues, and predicting its binding affinity. Such insights are invaluable for lead optimization and the rational design of more potent and selective inhibitors.

This application note provides a comprehensive guide for researchers to perform molecular docking studies with this compound derivatives. It details a standardized protocol using the widely accessible and validated software AutoDock Vina.

Experimental Protocols

Ligand Preparation

A crucial first step in molecular docking is the accurate preparation of the ligand structure.

Protocol:

  • 2D Structure Drawing: Draw the 2D structure of the this compound derivative using chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Structure Generation: Convert the 2D structure into a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step is essential to obtain a low-energy and geometrically realistic conformation.

  • File Format Conversion: Save the optimized 3D structure in a PDB (Protein Data Bank) format.

  • PDBQT File Preparation: Use AutoDock Tools to add Gasteiger charges and define the rotatable bonds. The final prepared ligand file should be saved in the PDBQT format.

Protein Preparation

Proper preparation of the target protein structure is equally critical for obtaining reliable docking results.

Protocol:

  • Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).

  • Pre-processing: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.

  • Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure.

  • Assign Charges: Assign Kollman charges to the protein atoms.

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format using AutoDock Tools.

Molecular Docking using AutoDock Vina

This protocol utilizes AutoDock Vina for the docking calculations.

Protocol:

  • Grid Box Generation:

    • Define the search space for the docking by creating a grid box that encompasses the active site of the protein.

    • The center and dimensions of the grid box can be determined based on the coordinates of the co-crystallized ligand or by identifying the active site residues.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Running AutoDock Vina:

    • Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

    • The --exhaustiveness parameter can be adjusted to control the thoroughness of the search (a higher value increases accuracy but also computational time). A typical value is 8.

  • Analysis of Results:

    • The output file (in PDBQT format) will contain multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol).

    • The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the protein-ligand interactions of the best pose using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Validation of the Docking Protocol

To ensure the reliability of the docking protocol, it is recommended to perform a validation step.

Protocol:

  • Re-docking: If a co-crystallized ligand is available in the PDB structure, extract it and re-dock it into the protein's active site using the established protocol.

  • RMSD Calculation: Calculate the root-mean-square deviation (RMSD) between the predicted pose of the re-docked ligand and its crystallographic conformation. An RMSD value of less than 2.0 Å is generally considered a successful validation.

Data Presentation

The following tables summarize quantitative data for this compound derivatives from various studies.

Table 1: Binding Energies of Pyrazole Derivatives against Kinase Targets

Compound IDProtein Target (PDB ID)Binding Energy (kcal/mol)Reference
1bVEGFR-2 (2QU5)-10.09[1]
1dAurora A (2W1G)-8.57[1]
2bCDK2 (2VTO)-10.35[1]
Pyrazoline 2EGFR-8.8[3]

Table 2: In Vitro Inhibitory Activity of this compound Derivatives

Compound IDTarget/Cell LineIC50 (µM)Ki (µM)Reference
3sPI3Kγ0.066-[4]
3qPI3Kγ0.430-[4]
3fPI3Kγ0.570-[4]
9fAkt10.034-[5]
9fHuh-7 (Hepatocellular carcinoma)0.076-[5]
6ahCA I-0.063[6]
6bhCA II-0.007[6]
7gA549 (Lung carcinoma)27.7 µg/ml-[7]
7gHepG2 (Hepatocellular carcinoma)26.6 µg/ml-[7]
Pyrazoline 5HeLa (Cervical cancer)4.708-[8]

Mandatory Visualizations

Molecular Docking Workflow

cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization, PDBQT) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (Remove water, Add hydrogens, PDBQT) protein_prep->grid_gen run_vina Run AutoDock Vina grid_gen->run_vina analyze_results Analyze Docking Results (Binding Energy, Poses) run_vina->analyze_results visualize Visualize Interactions (Hydrogen bonds, Hydrophobic contacts) analyze_results->visualize validation Docking Protocol Validation (Re-docking, RMSD) analyze_results->validation

Caption: A workflow diagram illustrating the key steps in a molecular docking protocol.

PI3K/Akt Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation, Growth Akt->CellSurvival mTOR->CellSurvival Inhibitor This compound derivative Inhibitor->PI3K Inhibitor->Akt

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target for anticancer agents.

References

Application Notes and Protocols: Multi-step Synthesis of Pyrazolyl-Thiazole Derivatives of Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the multi-step synthesis of a series of pyrazolyl-thiazole derivatives of thiophene. These compounds are of significant interest in medicinal chemistry due to their potential antimicrobial, antioxidant, and anticancer activities.[1][2][3][4][5][6][7] The combination of the thiophene, pyrazole, and thiazole heterocyclic rings can lead to hybrid molecules with enhanced biological activities.[1]

Experimental Workflow

The overall workflow for the synthesis, characterization, and evaluation of pyrazolyl-thiazole derivatives of thiophene is depicted below.

synthesis_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation start Starting Materials: Acetyl Thiophene & Phenyl Hydrazine step1 Step 1: Synthesis of Pyrazole-4-carbaldehyde (3) start->step1 H2SO4, POCl3, DMF step2 Step 2: Synthesis of Thiosemicarbazone Derivative (5) step1->step2 Thiosemicarbazide, Acetic Acid, Ethanol step3 Step 3: Synthesis of Final Pyrazolyl-Thiazole Derivatives (7a-g) step2->step3 Substituted Phenacyl Bromides, Ethanol characterization Characterization: NMR & Mass Spectrometry step3->characterization bio_evaluation Biological Evaluation: Antimicrobial & Antioxidant Assays characterization->bio_evaluation

Caption: Overall workflow for the synthesis and analysis of pyrazolyl-thiazole derivatives.

Synthetic Reaction Pathway

The multi-step synthesis proceeds through the formation of key intermediates, starting from commercially available reagents.

reaction_pathway acetyl_thiophene Acetyl Thiophene (1) intermediate1 Pyrazole-4-carbaldehyde (3) acetyl_thiophene->intermediate1 + Phenyl Hydrazine (2) H2SO4, POCl3/DMF phenyl_hydrazine Phenyl Hydrazine (2) thiosemicarbazide Thiosemicarbazide (4) intermediate2 Thiosemicarbazone (5) phenacyl_bromides Substituted Phenacyl Bromides (6a-g) final_product Pyrazolyl-Thiazole Derivatives (7a-g) intermediate1->intermediate2 + Thiosemicarbazide (4) Ethanol, Acetic Acid intermediate2->final_product + Substituted Phenacyl Bromides (6a-g) Ethanol, Reflux

Caption: Chemical reaction pathway for the synthesis of pyrazolyl-thiazole derivatives.

Quantitative Data Summary

The following table summarizes the yield and melting point data for a series of synthesized pyrazolyl-thiazole derivatives of thiophene.

CompoundR-groupYield (%)Melting Point (°C)
7a 4-OCH₃74180-182
7b 4-NO₂71192-194
7c 3-NO₂68164-166
7d 4-F72203-205
7e 4-Cl74225-227
7f 4-Br72203-205
7g 4-CH₃68164-166

Note: The data presented here is a representative compilation from various sources and may vary based on experimental conditions.[3]

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification. Reactions should be monitored by thin-layer chromatography (TLC).

Step 1: Synthesis of Pyrazole-4-carbaldehyde (3)

  • A mixture of acetyl thiophene (1) and phenyl hydrazine (2) is condensed in the presence of concentrated sulfuric acid.[1][2]

  • The resulting hydrazone intermediate is then cyclized using phosphoryl chloride (POCl₃) in dimethylformamide (DMF).[1][2]

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The mixture is then poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the pyrazole-4-carbaldehyde (3).[1]

Step 2: Synthesis of Thiosemicarbazone Derivative (5)

  • To a solution of pyrazole-4-carbaldehyde (3) in ethanol, thiosemicarbazide (4) and a catalytic amount of acetic acid are added.[1]

  • The reaction mixture is refluxed for one hour.[1]

  • Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The collected solid is washed with ethanol and recrystallized to yield the pure thiosemicarbazone derivative (5).[1]

Step 3: Synthesis of Final Pyrazolyl-Thiazole Derivatives (7a-g)

  • The thiosemicarbazone intermediate (5) is dissolved in ethanol.

  • To this solution, various substituted phenacyl bromides (6a-g) are added.[2][7]

  • The reaction mixture is refluxed until the reaction is complete (monitored by TLC).[2]

  • After cooling, the precipitated solid is filtered.

  • The solid is washed with ethanol and recrystallized to obtain the pure final pyrazolyl-thiazole derivatives (7a-g).[2]

Characterization

The structures of the synthesized compounds (7a-g) are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2] The ¹H and ¹³C NMR spectra should show characteristic signals corresponding to the pyrazole, thiazole, and thiophene moieties, as well as the substituents on the phenyl ring.[1] Mass spectrometry should provide molecular ion peaks that match the expected molecular weights of the synthesized compounds.[1]

References

Application Notes and Protocols for the Synthesis of 3-(Thiophen-2-yl)-1H-pyrazole from Chalcones and Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of heterocyclic organic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The combination of a pyrazole ring with a thiophene moiety can lead to molecules with enhanced pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1]

This application note provides a detailed protocol for the synthesis of 3-(thiophen-2-yl)-1H-pyrazole derivatives. The synthesis is a two-step process commencing with the Claisen-Schmidt condensation of a substituted acetophenone with thiophene-2-carbaldehyde to form a thiophene-containing chalcone. This intermediate subsequently undergoes a cyclization reaction with hydrazine hydrate to yield the target pyrazole.

General Reaction Scheme

The overall synthetic route is depicted in the following scheme:

Step 1: Claisen-Schmidt Condensation (Chalcone Synthesis)

1-(Aryl)-ethanone + Thiophene-2-carbaldehyde → (E)-1-(Aryl)-3-(thiophen-2-yl)prop-2-en-1-one

Step 2: Pyrazole Formation (Cyclization)

(E)-1-(Aryl)-3-(thiophen-2-yl)prop-2-en-1-one + Hydrazine Hydrate → 3-(Thiophen-2-yl)-5-(aryl)-1H-pyrazole

Data Presentation

The following table summarizes the quantitative data for a selection of synthesized this compound derivatives, showcasing the versatility of this synthetic protocol.

EntryAr (Aryl group in Chalcone)ProductYield (%)Melting Point (°C)
1Phenyl3-(Thiophen-2-yl)-5-phenyl-1H-pyrazole85178-180
24-Methoxyphenyl5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole92190-192
34-Chlorophenyl5-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole88205-207
44-Nitrophenyl5-(4-Nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazole82228-230
53,4-Dimethoxyphenyl5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole89163-164
62,4-Dichlorophenyl5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole80145-147

Experimental Protocols

Protocol 1: Synthesis of (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one (Chalcone)

This protocol details the base-catalyzed Claisen-Schmidt condensation for the synthesis of the chalcone intermediate.

Materials:

  • Acetophenone

  • Thiophene-2-carbaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), dilute

Procedure:

  • In a round-bottom flask, dissolve acetophenone (1.20 g, 10 mmol) and thiophene-2-carbaldehyde (1.12 g, 10 mmol) in ethanol (30 mL).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of NaOH (0.8 g, 20 mmol) in water (10 mL) to the reaction mixture with continuous stirring, maintaining the temperature below 25°C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (approximately 200 g).

  • Acidify the mixture with dilute HCl to neutralize the excess base.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

  • Recrystallize the crude product from ethanol to obtain pure (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one.

Protocol 2: Synthesis of 3-(Thiophen-2-yl)-5-phenyl-1H-pyrazole

This protocol describes the cyclization of the chalcone intermediate with hydrazine hydrate to form the final pyrazole product.

Materials:

  • (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one

  • Hydrazine hydrate (80% solution)

  • Ethanol or Glacial Acetic Acid

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve the chalcone (2.14 g, 10 mmol) in ethanol (40 mL).

  • Add hydrazine hydrate (1.0 mL, ~20 mmol) to the solution.

  • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from ethanol to yield pure 3-(thiophen-2-yl)-5-phenyl-1H-pyrazole.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

Synthesis_Workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_pyrazole Step 2: Pyrazole Synthesis Reactants_Chalcone Acetophenone + Thiophene-2-carbaldehyde Mixing Dissolve in Ethanol Reactants_Chalcone->Mixing Base_Addition Add NaOH Solution (Ice Bath) Mixing->Base_Addition Stirring Stir at Room Temp (4-6 hours) Base_Addition->Stirring Workup_Chalcone Pour into Ice Water, Neutralize with HCl Stirring->Workup_Chalcone Purification_Chalcone Filter, Wash, Dry, Recrystallize (Ethanol) Workup_Chalcone->Purification_Chalcone Product_Chalcone (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one Purification_Chalcone->Product_Chalcone Reactants_Pyrazole Chalcone Intermediate + Hydrazine Hydrate Product_Chalcone->Reactants_Pyrazole Reaction_Setup Dissolve in Ethanol Reactants_Pyrazole->Reaction_Setup Reflux Reflux (6-8 hours) Reaction_Setup->Reflux Workup_Pyrazole Pour into Ice Water Reflux->Workup_Pyrazole Purification_Pyrazole Filter, Wash, Dry, Recrystallize (Ethanol) Workup_Pyrazole->Purification_Pyrazole Product_Pyrazole 3-(Thiophen-2-yl)-5-phenyl-1H-pyrazole Purification_Pyrazole->Product_Pyrazole

Caption: Workflow for the two-step synthesis of this compound.

Reaction_Mechanism Chalcone Thiophene Chalcone (α,β-unsaturated ketone) Nucleophilic_Attack Nucleophilic attack by hydrazine on β-carbon Chalcone->Nucleophilic_Attack Hydrazine Hydrazine Hydrate Hydrazine->Nucleophilic_Attack Intermediate1 Formation of Hydrazone Intermediate Nucleophilic_Attack->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole This compound Dehydration->Pyrazole

Caption: Simplified reaction mechanism for pyrazole formation.

References

Application Notes and Protocols for Ultrasound-Promoted Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of pyrazole derivatives, a crucial scaffold in medicinal chemistry, utilizing ultrasound irradiation. This environmentally friendly technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and milder reaction conditions. The following sections detail various synthetic strategies, present quantitative data in a comparative format, and provide step-by-step experimental protocols.

Introduction to Ultrasound-Assisted Organic Synthesis

Ultrasound-assisted synthesis employs high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a reaction medium. The formation, growth, and implosive collapse of bubbles create localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions.[1] This methodology is recognized as a green chemistry approach as it often allows for the use of less hazardous solvents, reduces energy consumption, and can sometimes proceed without the need for catalysts.[2][3]

Synthetic Protocols and Methodologies

Several strategies have been developed for the ultrasound-promoted synthesis of pyrazole derivatives. Below are detailed protocols for some of the most common and efficient methods.

Protocol 1: One-Pot, Three-Component Synthesis of Highly Substituted Pyrazoles

This protocol describes a one-pot synthesis of 5-amino-1,3-diphenylpyrazole-4-carbonitrile analogues via a three-component condensation reaction.[4]

Experimental Protocol:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

  • Add 5 mL of ethanol and 20 mol% of the ionic liquid [DBUH][OAc] as a catalyst.

  • Place the flask in an ultrasonic bath and irradiate the mixture at 50 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent of petroleum ether:ethyl acetate (7:3).

  • Upon completion, cool the reaction mixture to room temperature.

  • The obtained product can be crystallized from ethanol to achieve high purity.

  • The ionic liquid catalyst can be recovered by evaporating the water under reduced pressure and reused.

Logical Workflow for One-Pot Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_output Output Aldehyde Aromatic Aldehyde Mixing Mixing of Reactants and Catalyst Aldehyde->Mixing Malononitrile Malononitrile Malononitrile->Mixing Phenylhydrazine Phenylhydrazine Phenylhydrazine->Mixing Catalyst [DBUH][OAc] in Ethanol Catalyst->Mixing Ultrasound Ultrasound Irradiation (50 °C) Irradiation Ultrasonic Irradiation Ultrasound->Irradiation Mixing->Irradiation Monitoring TLC Monitoring Irradiation->Monitoring Workup Cooling and Crystallization Monitoring->Workup Product Pure Pyrazole Derivative Workup->Product Catalyst_Recovery Catalyst Recovery Workup->Catalyst_Recovery G Reactants α-oxoketene S,S/N,S-acetal + Hydrazine Hydrate in Water Ultrasound Ultrasound (60 °C) Reactants->Ultrasound Intermediate Open-chain Intermediate Adduct Ultrasound->Intermediate Cyclization Intramolecular N-cyclization (-MeSH) Intermediate->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product Substituted Pyrazole Dehydration->Product

References

Application Notes and Protocols: Leveraging 3-(Thiophen-2-yl)-1H-pyrazole for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(thiophen-2-yl)-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1] The unique structural features of the thiophene-pyrazole core allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against a wide range of kinases. This document provides detailed application notes and protocols for researchers engaged in the development of kinase inhibitors based on this promising scaffold.

Data Presentation: Inhibitory Activity of Thiophene-Pyrazole Derivatives

The following tables summarize the in vitro inhibitory activity of selected pyrazole-based compounds, including those with a thiophene moiety, against various kinases and cancer cell lines. This data is essential for understanding structure-activity relationships (SAR) and for guiding the design of more potent and selective inhibitors.

Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseIC50 / Ki (nM)Reference
AfuresertibAkt10.08 (Ki)[1]
Compound 1Akt161[2]
Compound 2Akt11.3[2]
Compound 3ALK2.9[1]
Compound 6Aurora A160[1]
Compound 7Aurora A28.9[2]
Compound 7Aurora B2.2[2]
Compound 12Bcr-Abl0.5[2]
Compound 17Chk217.9[2]
Compound 22CDK224[2]
Compound 22CDK523[2]
Compound 24CDK12380[2]
Compound 25CDK11520[2]
CHM-1FGFR-19.3[2]
CHM-1FGFR-27.6[2]
CHM-1FGFR-322[2]
CHM-1KDR2100[2]
CHM-1Src5900[2]
3sPI3Kγ66[3]
3qPI3Kγ430[3]
3fPI3Kγ570[3]
LY294002PI3Kγ777[3]
1bHaspin57[4]
1cHaspin66[4]
3aHaspin167[4]
3aCLK1101[4]

Table 2: Anti-proliferative Activity of Pyrazole Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
AfuresertibHCT116Colon0.95[1]
Compound 1HCT116Colon7.76[2]
Compound 1OVCAR-8Ovarian9.76[2]
Compound 2HCT116Colon0.95[2]
Compound 6HCT116Colon0.39[1][2]
Compound 6MCF-7Breast0.46[1][2]
Compound 7U937Leukemia5.106[2]
Compound 7K562Leukemia5.003[2]
Compound 7A549Lung0.487[2]
Compound 7LoVoColon0.789[2]
Compound 7HT29Colon0.381[2]
Compound 17HepG2Liver10.8[2]
Compound 17HeLaCervical11.8[2]
Compound 17MCF-7Breast10.4[2]
Compound 24HepG2Liver0.05[2]
Compound 24Huh7Liver0.065[2]
Compound 24SNU-475Liver1.93[2]
Compound 24HCT116Colon1.68[2]
Compound 24UO-31Renal1.85[2]
Compound 25HepG2Liver0.028[2]
Compound 25HCT116Colon0.035[2]
CHM-1SNU-16Gastric0.017[2]
CHM-1HCT116Colon5.9[2]
Thiophene-pyrazole 2HepG2Liver8.86[5]
Thiophene-pyrazole 2MCF-7Breast6.57[5]
Thiophene-pyrazole 8MCF-7Breast8.08[5]
Thiophene-pyrazole 14MCF-7Breast12.94[5]
Thiophene-pyrazole 14HepG2Liver19.59[5]
Thieno[2',3':2,3]thiepino[4,5-c]pyrazole-3-carboxamide 6gA549Lung9.68[6]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a general method for the synthesis of this compound-1-carbaldehyde, a common intermediate.[5]

Materials:

  • 1-(Thiophen-2-yl)ethan-1-one

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Formic acid

  • Ethanol

  • Hydrochloric acid (1N)

  • 1,4-Dioxane

Procedure:

  • Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one:

    • A mixture of 1-(thiophen-2-yl)ethan-1-one and DMF-DMA is heated at reflux for a specified time, with the reaction progress monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled, and the resulting solid is collected by filtration and washed to yield the intermediate enaminone.

  • Synthesis of this compound:

    • The enaminone intermediate is refluxed with hydrazine hydrate in ethanol.[5]

    • The reaction is monitored by TLC. Upon completion, the mixture is cooled and poured onto crushed ice, then acidified with dilute HCl.[5]

    • The precipitated product is filtered, washed with water, dried, and recrystallized from ethanol.[5]

  • Synthesis of this compound-1-carbaldehyde:

    • The this compound is refluxed with formic acid.[5]

    • After cooling, the reaction mixture is poured onto crushed ice. The resulting precipitate is filtered, washed, dried, and recrystallized from 1,4-dioxane to yield the final product.[5]

G cluster_synthesis Synthesis Workflow Thiophene_Ketone 1-(Thiophen-2-yl)ethan-1-one Enaminone 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one Thiophene_Ketone->Enaminone Reflux DMF_DMA DMF-DMA DMF_DMA->Enaminone Pyrazole_Core This compound Enaminone->Pyrazole_Core Reflux Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole_Core Final_Product This compound-1-carbaldehyde Pyrazole_Core->Final_Product Reflux Formic_Acid Formic Acid Formic_Acid->Final_Product

General synthesis workflow for this compound derivatives.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for measuring kinase activity and inhibition using the ADP-Glo™ Kinase Assay.[1][4]

Materials:

  • Kinase of interest

  • Substrate specific to the kinase

  • ATP

  • This compound test compounds

  • Positive control inhibitor

  • DMSO (negative control)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound, positive control, or DMSO to the appropriate wells of a 384-well plate.[1]

    • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[1]

    • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[1]

  • Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[1]

  • Reaction Termination and Signal Generation:

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to kinase inhibition.[1]

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

G cluster_workflow Kinase Inhibition Assay Workflow Start Start Prepare_Compounds Prepare Compound Dilutions Start->Prepare_Compounds Dispense Dispense Compounds & Kinase to Plate Prepare_Compounds->Dispense Pre_Incubate Pre-incubate Dispense->Pre_Incubate Initiate_Reaction Add ATP/Substrate Mix Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate Initiate_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Detect_Signal Add Detection Reagent & Read Luminescence Stop_Reaction->Detect_Signal Analyze Calculate % Inhibition & IC50 Detect_Signal->Analyze

Workflow for an in vitro kinase inhibition assay.
Protocol 3: Cell Viability Assay (MTT Assay)

This protocol details the use of the MTT assay to determine the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium

  • This compound test compounds

  • Positive control (e.g., Doxorubicin)

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.[1]

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[1]

    • Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).[1]

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently shake the plate to ensure complete dissolution.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the data on a dose-response curve.

Signaling Pathways and Mechanism of Action

Derivatives of this compound have been shown to inhibit kinases in key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Two of the most prominent pathways are the PI3K/AKT/mTOR and the MAPK/ERK pathways.

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism.[7] The MAPK/ERK pathway is another crucial signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. The ability of thiophene-pyrazole compounds to target multiple nodes in these interconnected pathways highlights their therapeutic potential.

G cluster_pathway Simplified PI3K/AKT and MAPK/ERK Signaling cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Inhibitor Thiophene-Pyrazole Inhibitors Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->RAF Inhibition

Targeting of PI3K/AKT and MAPK/ERK pathways by thiophene-pyrazole inhibitors.

Conclusion

The this compound scaffold represents a versatile and highly promising starting point for the development of novel kinase inhibitors. The data and protocols presented herein provide a solid foundation for researchers to design, synthesize, and evaluate new compounds targeting a range of kinases implicated in human diseases. Through systematic SAR studies and robust biological evaluation, this chemical class holds significant potential for the discovery of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(thiophen-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(thiophen-2-yl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

A1: Several synthetic strategies have been reported. The most common approaches include:

  • Multi-step synthesis from acetyl thiophene: This involves the condensation of acetyl thiophene with a hydrazine source, followed by cyclization. A common method is the Vilsmeier-Haack reaction of the corresponding hydrazone to introduce a formyl group, which then acts as a precursor for the pyrazole ring.[1][2]

  • Cyclocondensation of thiophenylchalcones: This method involves the reaction of a thiophene-containing chalcone (an α,β-unsaturated ketone) with a hydrazine derivative.[3][4] This is a versatile method for producing various substituted pyrazolines which can be subsequently oxidized to pyrazoles.

  • Ultrasound-promoted synthesis: For the synthesis of related dihydropyrazole derivatives, ultrasound irradiation has been shown to be an efficient method, leading to good yields in short reaction times.[5][6]

Q2: I am getting a low yield. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Side product formation: Competing side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include the formation of isomeric pyrazoles or incomplete cyclization.

  • Suboptimal reagents or catalysts: The purity of starting materials, the choice of solvent, and the type and amount of catalyst are crucial for achieving high yields.

  • Product degradation: The desired product might be unstable under the reaction or work-up conditions.

  • Inefficient purification: Product loss during extraction, crystallization, or chromatography will lower the isolated yield.

Q3: How can I minimize the formation of side products?

A3: Minimizing side products often involves optimizing reaction conditions:

  • Temperature control: Running the reaction at the optimal temperature can favor the desired reaction pathway over side reactions.

  • Choice of catalyst: Using a specific catalyst can improve the regioselectivity of the reaction, leading to the desired isomer. For instance, in reactions involving hydrazine, the choice of an acidic or basic catalyst can influence the outcome.

  • Stoichiometry of reactants: Carefully controlling the molar ratios of the reactants can minimize side reactions caused by an excess of one of the starting materials.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Inactive catalyst or reagents.- Ensure the purity and activity of your starting materials and catalysts. - Use freshly distilled solvents.
Incorrect reaction temperature.- Optimize the reaction temperature. Some reactions may require heating (reflux), while others proceed better at room temperature or below.
Insufficient reaction time.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Formation of Multiple Products (Isomers/Byproducts) Lack of regioselectivity in the cyclization step.- Modify the solvent or catalyst. For instance, using a milder base or a specific acid catalyst might improve selectivity. - Consider a multi-step approach where the regiochemistry is controlled at each step.
Competing side reactions.- Adjust the stoichiometry of the reactants. - Lowering the reaction temperature might suppress side reactions.
Difficulty in Product Isolation/Purification Product is highly soluble in the work-up solvent.- Use a different solvent for extraction. - Employ techniques like salting out to reduce the solubility of the product in the aqueous phase.
Oily product that is difficult to crystallize.- Try different crystallization solvents or solvent mixtures. - Use techniques like trituration with a non-polar solvent to induce crystallization. - If crystallization fails, column chromatography is a viable purification method.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of this compound and its derivatives under various conditions.

Starting Materials Reaction Conditions Product Yield (%) Reference
Acetyl thiophene, Phenyl hydrazineH₂SO₄, POCl₃, DMF, Reflux1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde82[1][2]
Thiophenylchalcones, Aminoguanidine hydrochlorideKOH, Ethanol, Ultrasonic irradiation (15-35 min)3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides62-95[5][6]
3-(Aryl)-1-(thiophen-2-yl)prop-2-en-1-ones, Phenylhydrazine20% (w/v) NaOH5-(Aryl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazoles60-93[3]
1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, 2-cyanoacetamideEthanol, Basic conditions, Boiling (45 min)2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide90[7]
5-Bromothiophene carboxylic acid, 5-methyl-1H-pyrazol-3-amineDCC, DMAP, DCM (18-52 h)5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide68[8]

Experimental Protocols

Protocol 1: Synthesis of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde[1][2]

This protocol describes a multi-step synthesis starting from acetyl thiophene.

  • Hydrazone Formation: Acetyl thiophene is condensed with phenyl hydrazine in the presence of concentrated H₂SO₄.

  • Cyclization and Formylation (Vilsmeier-Haack Reaction): The resulting hydrazone intermediate is cyclized using phosphoryl chloride (POCl₃) in dimethylformamide (DMF). The reaction mixture is heated under reflux for 4 hours.

  • Work-up: After cooling to room temperature, the solid product is filtered, washed with water, and recrystallized from ethanol.

Protocol 2: Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides[5][6]

This protocol utilizes ultrasonic irradiation for efficient synthesis.

  • Reaction Setup: Thiophenylchalcone and aminoguanidine hydrochloride are mixed in ethanol in the presence of KOH.

  • Ultrasonic Irradiation: The reaction mixture is subjected to ultrasonic irradiation for 15-35 minutes.

  • Work-up: The reaction progress is monitored, and upon completion, the product is isolated.

Visual Guides

General Workflow for this compound Synthesis

G Start Starting Materials (e.g., Acetyl Thiophene or Thiophenylchalcone) Step1 Step 1: Condensation/ Cyclocondensation Start->Step1 Intermediate Intermediate (e.g., Hydrazone or Pyrazoline) Step1->Intermediate Step2 Step 2: Cyclization/ Oxidation Intermediate->Step2 Product This compound (or derivative) Step2->Product Purification Purification (Crystallization/ Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: A generalized workflow illustrating the key stages in the synthesis of this compound derivatives.

Troubleshooting Logic for Low Yield

G LowYield Low Yield Observed CheckReaction Check Reaction Completion (TLC/LC-MS) LowYield->CheckReaction Incomplete Reaction Incomplete? CheckReaction->Incomplete CheckPurity Check Starting Material Purity Impure Impure Starting Materials? CheckPurity->Impure OptimizeConditions Optimize Reaction Conditions Suboptimal Suboptimal Conditions? OptimizeConditions->Suboptimal Incomplete->CheckPurity No IncreaseTime Increase Reaction Time/Temp Incomplete->IncreaseTime Yes Impure->OptimizeConditions No PurifyReagents Purify/Replace Reagents Impure->PurifyReagents Yes VaryCatalyst Vary Catalyst/Solvent/Temp Suboptimal->VaryCatalyst Yes Success Yield Improved IncreaseTime->Success PurifyReagents->Success VaryCatalyst->Success

Caption: A decision tree to guide troubleshooting efforts when encountering low product yields in the synthesis.

References

Avoiding common byproducts in thiophene-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiophene-Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here, you will find answers to frequently asked questions and detailed guides to avoid the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for thiophene and pyrazole moieties in thiophene-pyrazole derivatives?

A1: The most prevalent methods are the Gewald reaction for the synthesis of 2-aminothiophenes and the Knorr pyrazole synthesis for preparing pyrazoles from 1,3-dicarbonyl compounds and hydrazines. For fused thiophene-pyrazole systems, multi-step syntheses involving these core reactions are common.[1][2]

Q2: I'm observing a significant amount of an unexpected byproduct in my Gewald synthesis. What could it be?

A2: A common byproduct in the Gewald synthesis is the dimer of the α,β-unsaturated nitrile intermediate (a Knoevenagel-Cope condensation product).[3] This dimerization can sometimes be the major reaction pathway depending on the reaction conditions.[3]

Q3: My Knorr pyrazole synthesis is yielding a mixture of isomers that are difficult to separate. What is happening?

A3: When using an unsymmetrical 1,3-dicarbonyl compound, the Knorr synthesis can produce two different regioisomers.[4][5] This is a very common challenge, and the ratio of these isomers is highly dependent on the reaction conditions and the nature of the substituents on your starting materials.[4][5]

Q4: How can I purify my target thiophene-pyrazole compound from the reaction byproducts?

A4: Common purification techniques include recrystallization, column chromatography on silica gel, and distillation for volatile compounds. The choice of method depends on the physical properties of your product and the byproducts. For instance, if your desired product is a solid, recrystallization can be a very effective method to obtain highly pure material.

Troubleshooting Guides

Issue 1: Dimer Byproduct Formation in Gewald Thiophene Synthesis

Symptoms:

  • Low yield of the desired 2-aminothiophene.

  • Presence of a significant amount of a higher molecular weight byproduct, often less polar than the desired product.

  • Complex NMR spectrum with overlapping signals.

Root Cause: The one-pot nature of the Gewald reaction can lead to the dimerization of the α,β-unsaturated nitrile intermediate, which is formed from the initial Knoevenagel condensation of the ketone/aldehyde and the active methylene nitrile.[3] This side reaction competes with the desired sulfur addition and cyclization to form the thiophene ring.

Solution: Two-Step Gewald Synthesis

To minimize the formation of the dimer byproduct, a two-step procedure is recommended. This involves the initial synthesis and isolation of the α,β-unsaturated nitrile, followed by its reaction with sulfur and a base in a separate step. This approach can be particularly beneficial for less reactive ketones like alkyl-aryl or cycloalkyl ketones.[3]

Experimental Protocol: Two-Step Gewald Synthesis

Step 1: Synthesis of the α,β-Unsaturated Nitrile (Knoevenagel Condensation)

  • To a solution of the carbonyl compound (1.0 eq) and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine or triethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure α,β-unsaturated nitrile.

Step 2: Synthesis of the 2-Aminothiophene

  • Dissolve the purified α,β-unsaturated nitrile (1.0 eq) and elemental sulfur (1.1 eq) in a suitable solvent (e.g., ethanol or DMF).

  • Add a base (e.g., morpholine or triethylamine) (2.0 eq) to the mixture.

  • Heat the reaction mixture to 50-80 °C and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitated product by filtration.

  • Wash the solid with water and a cold solvent (e.g., ethanol) and dry under vacuum.

  • Further purification can be achieved by recrystallization.

Workflow for Two-Step Gewald Synthesis

Gewald_Workflow start Start step1 Knoevenagel Condensation: Ketone/Aldehyde + Active Methylene Nitrile + Base (catalytic) start->step1 purify1 Purification of α,β-Unsaturated Nitrile step1->purify1 step2 Gewald Reaction: α,β-Unsaturated Nitrile + Sulfur + Base purify1->step2 workup Work-up and Purification step2->workup end Pure 2-Aminothiophene workup->end

Caption: Workflow for the two-step Gewald synthesis to minimize dimer byproduct formation.

Issue 2: Formation of Regioisomers in Knorr Pyrazole Synthesis

Symptoms:

  • NMR spectra show two sets of signals for the pyrazole product.

  • Multiple spots are observed on TLC that are often difficult to separate.

  • Broad melting point range for the isolated solid.

Root Cause: In the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, the initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons.[4] This leads to the formation of two different regioisomeric pyrazoles. The final ratio of these isomers is determined by a combination of steric and electronic factors of the substituents, as well as the reaction conditions like solvent and pH.[4][6]

Solution: Solvent-Mediated Regiocontrol

The choice of solvent can have a dramatic effect on the regioselectivity of the Knorr pyrazole synthesis. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve the regioselectivity, favoring the formation of one isomer over the other.[7]

Data Presentation: Effect of Solvent on Regioselectivity

The following table demonstrates the impact of the solvent on the regioisomeric ratio (Isomer A : Isomer B) for the reaction of various unsymmetrical 1,3-dicarbonyl compounds with methylhydrazine. Isomer A corresponds to the pyrazole where the N-methyl group is adjacent to the R¹ substituent, while in Isomer B, it is adjacent to the R² substituent.

SolventIsomer Ratio (A : B)Reference
CF₃PhEthanol1 : 1.5[7]
CF₃PhTFE4.7 : 1[7]
CF₃PhHFIP>99 : 1[7]
CF₃2-FurylEthanol1 : 1.3[7]
CF₃2-FurylTFE5.7 : 1[7]
CF₃2-FurylHFIP>99 : 1[7]
MePhEthanol1.2 : 1[7]
MePhTFE2.3 : 1[7]
MePhHFIP9 : 1[7]

Experimental Protocol: Regioselective Knorr Pyrazole Synthesis in HFIP

  • In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • To this solution, add the substituted hydrazine (e.g., methylhydrazine) (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the progress by TLC.

  • Once the reaction is complete, remove the HFIP under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the major regioisomer.

Reaction Pathway for Knorr Pyrazole Synthesis

Knorr_Pathway reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine pathwayA Attack at Carbonyl 1 reactants->pathwayA Pathway A pathwayB Attack at Carbonyl 2 reactants->pathwayB Pathway B intermediateA Intermediate A pathwayA->intermediateA intermediateB Intermediate B pathwayB->intermediateB productA Regioisomer A intermediateA->productA Cyclization & Dehydration productB Regioisomer B intermediateB->productB Cyclization & Dehydration

References

Challenges in the multi-step synthesis of complex thiophene-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during the multi-step synthesis of complex thiophene-pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for constructing thiophene-pyrazole scaffolds?

A1: The most prevalent strategies involve the separate synthesis of thiophene and pyrazole rings followed by a cross-coupling reaction. Key methods include:

  • Gewald Aminothiophene Synthesis: A one-pot, multi-component reaction to form substituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[1][2][3] This is a highly convergent and popular method.

  • Knorr Pyrazole Synthesis (and variations): Condensation of a hydrazine derivative with a 1,3-dicarbonyl compound is a classic and widely used method for forming the pyrazole ring.[4][5]

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig are frequently used to link the pre-formed thiophene and pyrazole rings.[6][7] This often involves coupling a halogenated heterocycle (e.g., bromothiophene) with a boronic acid/ester derivative of the other heterocycle.

Q2: How can I control regioselectivity during the synthesis of N-substituted pyrazoles?

A2: Controlling regioselectivity is a critical challenge when using a non-symmetrical 1,3-diketone and a monosubstituted hydrazine.[4] The choice of solvent is a key factor. Using polar protic solvents like ethanol often leads to a mixture of regioisomers.[5] In contrast, employing fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or aprotic dipolar solvents such as DMF or NMP can dramatically increase the regioselectivity, often favoring a single isomer.[4][5] The structure of the starting materials, particularly the presence of strong electron-withdrawing groups, can also influence the outcome.[8]

Q3: What are the main challenges associated with the purification of thiophene-pyrazole derivatives?

A3: These compounds are often polar, crystalline solids, which can present purification challenges. Common issues include:

  • Low solubility in common organic solvents, making chromatographic purification difficult.

  • Co-crystallization of starting materials or byproducts with the desired product.

  • High polarity , leading to streaking or poor separation on standard silica gel columns.

  • Difficulty separating regioisomers which often have very similar polarities.[4]

Techniques such as recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water), trituration, or specialized chromatographic methods like reverse-phase HPLC may be necessary.[9][10][11]

Troubleshooting Guide

Problem 1: Low or No Yield in Gewald Aminothiophene Synthesis
Possible CauseSuggested Solution
Inefficient Knoevenagel-Cope Condensation The initial condensation between the carbonyl and active methylene nitrile is slow or incomplete. Solution: Screen different bases (e.g., morpholine, piperidine, triethylamine) and consider using a Dean-Stark apparatus to remove the water byproduct.[1]
Poor Sulfur Solubility or Reactivity Elemental sulfur is not reacting effectively. Solution: Use a polar solvent like DMF, ethanol, or methanol to improve solubility. Gently heating the reaction to 40-60 °C can also increase reactivity, but avoid excessive heat which can cause side reactions.[1]
Steric Hindrance Bulky substituents on the starting ketone are preventing the reaction. Solution: Employ a two-step procedure: first, isolate the α,β-unsaturated nitrile intermediate, then react it with sulfur and base. Microwave-assisted synthesis can also be effective for challenging substrates.[1]
Incorrect Stoichiometry or Reagent Purity Impure or improperly measured reagents are inhibiting the reaction. Solution: Ensure all starting materials are pure and dry. Accurately measure all reagents as per the protocol.[1]
Problem 2: Formation of Regioisomeric Mixture in Pyrazole Synthesis
Possible CauseSuggested Solution
Use of Protic Solvents Condensation of a non-symmetrical 1,3-diketone with a substituted hydrazine in solvents like ethanol is known to produce mixtures of isomers.[4][5]
Reaction Conditions Temperature and catalysts can influence the reaction pathway.
Problem 3: Low Yield in Suzuki-Miyaura Cross-Coupling Step
Possible CauseSuggested Solution
Catalyst Inactivation The palladium catalyst may be poisoned or degraded.
Ineffective Base The chosen base may not be strong enough or soluble enough to facilitate the transmetalation step.
Poor Boronic Acid/Ester Quality The boronic acid or ester may have degraded (protodeborylation).

Quantitative Data Summary

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation

Reaction of a 1,3-diketone with methylhydrazine.

EntrySolventRatio of Regioisomer A : BTotal Yield (%)Reference
1Ethanol (EtOH)1 : 1.285[4]
2Dichloromethane (CH₂Cl₂)1.8 : 182[4]
3Toluene2.5 : 180[4]
42,2,2-Trifluoroethanol (TFE)49 : 188[4]
51,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99 : 190[4]

Table 2: Comparison of Conditions for Suzuki-Miyaura Coupling of 5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide with Aryl Boronic Acids

EntryAryl Boronic AcidPd Catalyst (mol%)BaseSolventYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (0.05)K₃PO₄1,4-Dioxane75[6]
24-Methylphenylboronic acidPd(PPh₃)₄ (0.05)K₃PO₄1,4-Dioxane81[6]
34-Methoxyphenylboronic acidPd(PPh₃)₄ (0.05)K₃PO₄1,4-Dioxane78[6]
44-Chlorophenylboronic acidPd(PPh₃)₄ (0.05)K₃PO₄1,4-Dioxane66[6]

Visualized Workflows and Protocols

General Synthetic Workflow

This diagram outlines a common multi-step pathway for synthesizing complex thiophene-pyrazole derivatives, starting from the formation of individual heterocycles to their final coupling and purification.

G General Synthetic Workflow for Thiophene-Pyrazole Derivatives cluster_0 Thiophene Synthesis cluster_1 Pyrazole Synthesis cluster_2 Modification & Coupling cluster_3 Final Steps T_Start Carbonyl + Active Methylene Nitrile Gewald Gewald Reaction (+ Sulfur, Base) T_Start->Gewald Thiophene Substituted 2-Aminothiophene Gewald->Thiophene Func_T Functionalization (e.g., Halogenation) Thiophene->Func_T P_Start 1,3-Diketone + Hydrazine Derivative Knorr Knorr Condensation (Solvent Choice is Key) P_Start->Knorr Pyrazole Substituted Pyrazole Knorr->Pyrazole Func_P Functionalization (e.g., Borylation) Pyrazole->Func_P Coupling Pd-Catalyzed Cross-Coupling Func_T->Coupling Func_P->Coupling Purify Purification (Crystallization/HPLC) Coupling->Purify Final Final Product Purify->Final

Caption: A typical multi-step synthesis workflow.

Troubleshooting Logic for Low Yield

This decision tree illustrates a logical process for diagnosing the cause of low product yield in a coupling reaction.

G Start Low Yield in Coupling Reaction Check_SM Analyze Starting Materials (NMR, LC-MS) Start->Check_SM Check_Cond Review Reaction Conditions Start->Check_Cond Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Analyze_Crude SM_OK Materials are Pure and Correct Check_SM->SM_OK  Pass SM_Bad Degradation or Impurity Found Check_SM->SM_Bad  Fail Cond_OK Conditions Match Protocol Check_Cond->Cond_OK  Pass Cond_Bad Deviation Found (Temp, Atmosphere, Time) Check_Cond->Cond_Bad  Fail Crude_Side Side Products or Decomposition Observed Analyze_Crude->Crude_Side Crude_SM Unreacted Starting Material Remains Analyze_Crude->Crude_SM Repurify_SM Re-purify or Re-synthesize Starting Materials SM_Bad->Repurify_SM Optimize_Cond Optimize Conditions: Screen Solvents, Bases, Catalysts Cond_Bad->Optimize_Cond Crude_Side->Optimize_Cond Crude_SM->Optimize_Cond

Caption: A troubleshooting decision tree for low-yield reactions.

Key Experimental Protocols

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is a representative example of the Gewald reaction.

  • Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (10.0 g, 102 mmol), ethyl cyanoacetate (11.5 g, 102 mmol), and ethanol (50 mL).

  • Base Addition: To the stirred mixture, add morpholine (8.9 g, 102 mmol) dropwise at room temperature.

  • Sulfur Addition: After the addition of the base, add elemental sulfur (3.27 g, 102 mmol) in one portion.

  • Reaction: Gently heat the reaction mixture to 50 °C and stir for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.

  • Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water, and then a small amount of cold ethanol to remove impurities.

  • Purification: The crude product is dried and can be further purified by recrystallization from ethanol to yield the pure 2-aminothiophene derivative.[1][12]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a bromothiophene-pyrazole amide with an arylboronic acid.[6]

  • Reagents & Setup: To an oven-dried Schlenk flask, add 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide (1.0 mmol), the desired arylboronic acid (1.2 mmol), and tripotassium phosphate (K₃PO₄, 3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst residue.

  • Extraction: Wash the organic filtrate with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure coupled product.

References

Technical Support Center: Optimizing Suzuki Coupling of Pyrazole Amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst conditions for the Suzuki coupling of pyrazole amides.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling of pyrazole amides, offering potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation Catalyst Inactivity: The active Pd(0) species is not forming or has been deactivated.[1]1. Use a pre-formed Pd(0) catalyst or a pre-catalyst that readily forms the active species (e.g., XPhos Pd G2).[1][2] 2. Ensure rigorous degassing of all solvents and reagents to prevent catalyst oxidation.[1] 3. Check for catalyst inhibition by unprotected N-H groups on the pyrazole. Consider N-protection if necessary, although specific ligands can overcome this.[3][4]
Poor Ligand Choice: The ligand may not be suitable for the specific substrate, leading to slow oxidative addition or reductive elimination.[1]1. For electron-rich heteroaromatic amides, use bulky, electron-rich phosphine ligands like Buchwald ligands (e.g., XPhos, SPhos).[1] 2. Consider using N-heterocyclic carbene (NHC) ligands, which have also shown effectiveness.[5]
Incorrect Base: The base may be too weak or poorly soluble in the reaction medium.[1]1. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[1] 2. If using an anhydrous base like K₃PO₄, the addition of a small amount of water can be beneficial.[6] 3. Ensure the chosen base is soluble in the reaction solvent.
Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate.[1]1. Increase the reaction temperature. 2. Consider using microwave irradiation for rapid and uniform heating, which can significantly reduce reaction times.[1][7]
Poor Substrate/Reagent Quality: Degradation of the boronic acid or halopyrazole can prevent the reaction.[1]1. Verify the purity of starting materials. 2. Use fresh boronic acid or its esters , as they can degrade upon storage.[1]
Significant Dehalogenation Side Reaction Substrate Reactivity: Iodopyrazoles are particularly prone to dehalogenation.[1][3]1. If possible, consider using the corresponding 4-bromo- or 4-chloro-pyrazole amides , which have a reduced propensity for dehalogenation.[3]
Reaction Conditions: Certain conditions can favor the dehalogenation pathway.1. Optimize the base and solvent system. 2. Lower the reaction temperature if the desired coupling is still efficient at a lower temperature.
Inconsistent Yields Variability in Reagent Quality or Reaction Setup: Minor variations can lead to different outcomes.1. Ensure consistent quality of reagents and solvents. 2. Standardize the reaction setup , including degassing time and stirring rate. 3. Grind solid bases like K₃PO₄ to a fine, consistent powder to improve reproducibility.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the Suzuki coupling of a pyrazole amide?

A1: There is no single "best" catalyst as the optimal choice depends on the specific substrates. However, palladium pre-catalysts with bulky, electron-rich phosphine ligands are often highly effective. For example, XPhos Pd G2 has been successfully used for the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids.[2] For unprotected N-H pyrazoles, specific catalyst systems like those derived from XPhos have also shown high yields.[4]

Q2: Which halogen on the pyrazole amide is best for Suzuki coupling?

A2: While iodopyrazoles are more reactive, they are also more prone to a significant side reaction: dehalogenation.[1][3] Direct comparisons have shown that bromo and chloro derivatives are often superior to iodopyrazoles because they have a reduced tendency for dehalogenation, leading to cleaner reactions and potentially higher yields of the desired product.[3]

Q3: Does the N-H group on the pyrazole ring interfere with the reaction?

A3: Yes, the acidic N-H group on unprotected azoles can inhibit palladium-catalyzed cross-coupling reactions.[3][4] This can lead to lower yields or complete reaction failure. However, modern catalyst systems, particularly those with bulky phosphine ligands, can often overcome this inhibition, allowing for the direct coupling of N-H pyrazoles without the need for protecting groups.[4]

Q4: What is the optimal solvent and base combination?

A4: The optimal combination is substrate-dependent. However, a mixture of an organic solvent and water is often beneficial.[8] For instance, a mixture of dioxane and water or ethanol and water is commonly used.[4][7] The water helps to dissolve inorganic bases. Strong inorganic bases like K₃PO₄ and K₂CO₃ are frequently employed.[1][4] The combination of K₂CO₃ in a DMF solvent has also been shown to be effective.[9]

Q5: Can microwave heating be used to improve the reaction?

A5: Absolutely. Microwave irradiation is an effective technique to accelerate Suzuki coupling reactions, often leading to significantly shorter reaction times and improved yields.[7] It provides rapid and uniform heating, which can be particularly beneficial for less reactive substrates.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing Suzuki coupling conditions for pyrazole derivatives.

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of 4-Bromopyrazoles

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80Varies[10]
PdCl₂(dppf)K₂CO₃Dioxane/H₂O100Good to Excellent[10]
XPhos Pd G2K₂CO₃EtOH/H₂OMicrowaveGood to Excellent[3]
P1 (XPhos-derived)K₃PO₄Dioxane/H₂O10061-86[4]

Table 2: Influence of Solvent and Base on a Model Suzuki Coupling Reaction

SolventBaseYield (%)Reference
MethanolKOH66[9]
DMFK₂CO₃~100[9]
DioxaneK₃PO₄·3H₂ONot Detected[8]
MeOH/H₂O (3:2)NaOH96.3[8]
EtOH/H₂O (1:1)KOH99[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 4-Bromopyrazole Amides:

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 4-bromopyrazole amide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).

    • Add the palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%) and ligand (if not using a pre-catalyst).

  • Reaction Setup:

    • Seal the reaction vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

    • Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1-0.2 M) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Alternatively, use a microwave reactor set to the desired temperature and time.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X (Pyrazole Amide) Transmetal Transmetalation Intermediate OxAdd->Transmetal Ar'-B(OR)₂ (Boronic Acid/Ester) + Base ReductElim_Source Reductive Elimination Precursor Transmetal->ReductElim_Source ReductElim_Source->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') ReductElim_Source->Product Forms ArX Halogenated Pyrazole Amide (Ar-X) ArB Organoboron Reagent (Ar'-B(OR)₂) Base Base Troubleshooting_Workflow cluster_catalyst Catalyst Troubleshooting cluster_conditions Conditions Troubleshooting cluster_reagents Reagents Troubleshooting Start Start: Low/No Yield in Suzuki Coupling of Pyrazole Amide CheckCatalyst 1. Check Catalyst System Start->CheckCatalyst CheckConditions 2. Evaluate Reaction Conditions CheckCatalyst->CheckConditions CatalystActive Use Pre-catalyst (e.g., XPhos Pd G2) Ensure inert atmosphere CheckCatalyst->CatalystActive LigandChoice Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) CheckCatalyst->LigandChoice CheckReagents 3. Verify Reagent Quality CheckConditions->CheckReagents BaseSolvent Use Stronger Base (K₃PO₄, Cs₂CO₃) Consider aqueous solvent mixture CheckConditions->BaseSolvent Temperature Increase Temperature Use Microwave Irradiation CheckConditions->Temperature Optimization Systematic Optimization CheckReagents->Optimization Purity Check Purity of Halopyrazole CheckReagents->Purity BoronicAcid Use Fresh Boronic Acid/Ester CheckReagents->BoronicAcid Dehalogenation If Dehalogenation Occurs: Switch from Iodo- to Bromo/Chloro-pyrazole CheckReagents->Dehalogenation Success Successful Coupling Optimization->Success

References

Optimizing reaction conditions for 3,5-disubstituted 1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-disubstituted 1H-pyrazoles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 3,5-disubstituted 1H-pyrazoles, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the possible reasons and how can I improve it?

Answer:

Low yields in pyrazole synthesis are a common issue and can stem from several factors.[1] Systematically evaluating each aspect of your experimental setup is crucial for troubleshooting.

Potential Causes and Solutions:

  • Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions, which will reduce the yield and complicate the purification process.[2] Hydrazine derivatives, in particular, can degrade over time.

    • Recommendation: Always use pure starting materials.[2] It is advisable to use a freshly opened bottle of the hydrazine reagent or purify it before use.[3]

  • Reaction Stoichiometry: Incorrect stoichiometry of the reactants can lead to incomplete conversion.

    • Recommendation: Carefully check the stoichiometry. Sometimes, using a slight excess of the hydrazine (around 1.0 to 1.2 equivalents) can help drive the reaction to completion.[3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that significantly influence the reaction outcome.[1]

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3][4] Consider performing small-scale experiments to screen for the optimal temperature and solvent. The choice of solvent can be critical; for instance, refluxing THF with K2CO3 has been shown to provide good results in certain syntheses.[5]

  • Side Reactions: The formation of unexpected byproducts can consume your starting materials and lower the yield of the desired pyrazole.

    • Recommendation: Be aware of potential side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls, or incomplete cyclization.[1][6] Adjusting the reaction conditions, such as temperature or catalyst, may help to minimize these side reactions. For example, some reactions may proceed more cleanly without a catalyst in a high-boiling solvent like DMF.[2]

  • Catalyst Issues: The choice and activity of the catalyst can be crucial, especially in more complex syntheses.

    • Recommendation: If using a catalyst, ensure it is active. For some reactions, Lewis acid catalysts like Yb(OTf)₃, InCl₃, or ZrCl₄ have been shown to improve yields.[2]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of two regioisomers. How can I improve the regioselectivity?

Answer:

The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to the formation of two different pyrazole products.[5] The regioselectivity of this reaction is influenced by both steric and electronic factors of the substituents on both reactants.[3]

Factors Influencing Regioselectivity and Strategies for Control:

  • Steric Hindrance: A bulkier substituent on the dicarbonyl compound will generally direct the initial attack of the less hindered nitrogen of the hydrazine to the less sterically hindered carbonyl group.

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the transition state and therefore the regioselectivity. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar (e.g., ethanol, acetic acid) is recommended.

    • Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of one regioisomer over the other.

    • pH: The pH of the reaction mixture can affect the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound. The addition of a mild acid or base can sometimes improve regioselectivity.

  • Protecting Groups: In some cases, the use of a protecting group on one of the hydrazine's nitrogen atoms can direct the cyclization to afford a single regioisomer.

Issue 3: Difficult Purification

Question: I am having trouble purifying my 3,5-disubstituted pyrazole. What are the best methods?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, side products, or regioisomers.

Recommended Purification Techniques:

  • Recrystallization: This is often an effective method for purifying solid pyrazole products.[4] Experiment with different solvent systems to find one that provides good separation. Sometimes, a mixture of solvents (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) is required.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique.[4][5] A gradient of solvents with increasing polarity (e.g., hexane/ethyl acetate) is typically used to elute the different components.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming a salt with an acid, extracting it into an aqueous layer, and then neutralizing to regenerate the pure pyrazole. This can be effective for removing non-basic impurities.

  • Distillation: For liquid pyrazoles, distillation under reduced pressure can be an effective purification method, provided the compound is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3,5-disubstituted 1H-pyrazoles?

The Knorr pyrazole synthesis is one of the most common and widely used methods. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

Q2: How can I monitor the progress of my pyrazole synthesis reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction.[3][4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[3][4]

Q3: My reaction mixture has turned dark brown/black. Is this normal?

Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[4] This is often due to the formation of colored impurities from the hydrazine starting material.[4] While often not detrimental to the reaction, it can make purification more challenging. Adding a mild base, like sodium acetate, can sometimes lead to a cleaner reaction profile.[4]

Q4: Can I use microwave irradiation to speed up my pyrazole synthesis?

Yes, microwave-assisted synthesis has been successfully employed for the synthesis of pyrazole derivatives and can often significantly reduce reaction times and improve yields.[2]

Data Presentation

Table 1: Effect of Catalyst on the Yield of 3,5-Diarylpyrazoles

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneDMSO100160
2I₂ (10)DMF1001259
3I₂ (10)DMSO1001263
4La(OTf)₃ (10)Toluene100892
5Cu(OTf)₂ (20)[BMIM-PF₆]RT282

Data compiled from multiple sources for illustrative purposes.[7][8]

Table 2: Influence of Solvent on Reaction Yield

EntrySolventTemperatureTimeYield (%)
1EthanolReflux5 h83
2DMF100 °C12 h59
3DMSO100 °C12 h63
4Toluene100 °C8 h92
5Water100 °C16 h0

Data compiled from multiple sources for illustrative purposes.[8][9]

Experimental Protocols

Protocol 1: General Procedure for the Knorr Synthesis of 3,5-Disubstituted 1H-Pyrazoles

  • Dissolution of Dicarbonyl: Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.[3] If using a hydrazine salt (e.g., hydrazine hydrochloride), a mild base such as sodium acetate may be added.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux) and monitor the progress by TLC.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by vacuum filtration.[5] Alternatively, the solvent can be removed under reduced pressure.[5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4][5]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants 1,3-Dicarbonyl + Hydrazine Derivative Start->Reactants Solvent Add Solvent Reactants->Solvent Reaction_Conditions Heat / Stir (Monitor by TLC/LC-MS) Solvent->Reaction_Conditions Cooling Cool Reaction Reaction_Conditions->Cooling Isolation Isolate Crude Product (Filtration / Evaporation) Cooling->Isolation Purification Purify (Recrystallization / Chromatography) Isolation->Purification End Pure 3,5-Disubstituted 1H-Pyrazole Purification->End

Caption: A typical experimental workflow for the synthesis of 3,5-disubstituted 1H-pyrazoles.

Troubleshooting_Low_Yield Start Low Yield Observed Purity Check Starting Material Purity Start->Purity Stoichiometry Verify Stoichiometry Purity->Stoichiometry Pure Impure Purify Starting Materials Purity->Impure Impure Conditions Optimize Reaction Conditions (T, t, solvent) Stoichiometry->Conditions Correct Adjust_Stoich Adjust Reactant Ratios Stoichiometry->Adjust_Stoich Incorrect Side_Reactions Investigate Side Reactions (TLC, LC-MS) Conditions->Side_Reactions Optimized Optimize Screen Solvents & Temperatures Conditions->Optimize Suboptimal Modify Modify Conditions to Minimize Byproducts Side_Reactions->Modify Significant End Improved Yield Side_Reactions->End Minimal Impure->Purity Adjust_Stoich->Stoichiometry Optimize->Conditions Modify->Side_Reactions

Caption: A troubleshooting decision tree for addressing low reaction yields.

Regioselectivity_Factors cluster_reactants Reactant Properties cluster_conditions Reaction Conditions Regioselectivity Regioselectivity in Pyrazole Synthesis Steric_Hindrance Steric Hindrance Regioselectivity->Steric_Hindrance Electronic_Effects Electronic Effects (EWG/EDG) Regioselectivity->Electronic_Effects Solvent Solvent Polarity Regioselectivity->Solvent Temperature Reaction Temperature Regioselectivity->Temperature pH pH of Medium Regioselectivity->pH

Caption: Key factors influencing the regioselectivity of 3,5-disubstituted 1H-pyrazole synthesis.

References

Technical Support Center: Purification of 3-(thiophen-2-yl)-1H-pyrazole Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-(thiophen-2-yl)-1H-pyrazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

Common impurities include unreacted starting materials (e.g., a thiophene-substituted 1,3-dicarbonyl compound and a hydrazine derivative), regioisomers (in cases of unsymmetrical precursors), and colored byproducts arising from the degradation or side reactions of hydrazine reagents.[1][2] Incomplete cyclization can also lead to intermediate impurities.[2]

Q2: Which purification technique is most suitable for my crude this compound product?

The choice of purification method depends on the nature of the impurities and the physical state of your product.

  • Recrystallization is highly effective for crystalline solids to remove small amounts of impurities.[1][3]

  • Silica Gel Column Chromatography is the most common and effective method for separating compounds with different polarities, such as regioisomers or removing baseline impurities.[4][5]

  • Acid-Base Extraction is useful for separating the weakly basic pyrazole product from non-basic impurities.[1][6]

Q3: My this compound product is a persistent oil and won't crystallize. What should I do?

"Oiling out" occurs when a compound precipitates above its melting point.[3] To address this, you can:

  • Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to ensure the saturation point is below the compound's melting point.[3]

  • Slow Down Cooling: Allow the solution to cool to room temperature as slowly as possible, followed by gradual cooling in an ice bath to encourage crystal formation.[3]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.

  • Add a Seed Crystal: If available, add a tiny crystal of the pure product to the cooled solution to initiate crystallization.

  • Change the Solvent System: Experiment with different solvent combinations, such as dissolving in a minimal amount of a polar solvent like ethanol and slowly adding a non-polar anti-solvent like hexane or water until turbidity appears.[3][7]

Troubleshooting Guides

Issue 1: Colored Impurities in the Final Product
  • Symptoms: The isolated product has a yellow, brown, or reddish tint, even after initial purification. This is often due to impurities from the hydrazine starting material.[2]

  • Possible Causes:

    • Degradation of the hydrazine reagent.[2]

    • Formation of colored byproducts, especially under acidic conditions.[2]

    • Oxidative processes during the reaction or workup.[2]

  • Solutions:

    • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Remove the charcoal by hot filtration through a fluted filter paper.[1]

    • Acid-Base Extraction: Protonate the basic pyrazole with an acid to form a water-soluble salt, allowing extraction into an aqueous layer while leaving non-basic, colored impurities in the organic phase.[1]

    • Recrystallization: This technique is often sufficient, as colored impurities may be present in small quantities and will remain in the mother liquor.[1]

Issue 2: Presence of Regioisomers
  • Symptoms: TLC analysis shows two spots with close Rf values, and NMR spectra indicate the presence of two distinct but similar pyrazole products. This is a common challenge when using unsymmetrical starting materials.[2]

  • Possible Causes: The initial nucleophilic attack of the hydrazine can occur at two different carbonyl carbons, leading to a mixture of regioisomers.[2]

  • Solutions:

    • Silica Gel Column Chromatography: This is the most effective method for separating regioisomers.[4] A systematic screening of solvent systems using TLC is essential to find an eluent that provides the best separation (e.g., hexane/ethyl acetate gradients).[4]

    • Fractional Recrystallization: If the regioisomers have different solubilities, multiple recrystallization steps can be used to enrich one isomer progressively.[3]

Data Presentation

Table 1: Comparison of Common Purification Methods for Pyrazole Derivatives
Purification MethodPurity of Final Product (Typical)Typical Yield (%)Key Impurities Removed
Recrystallization >99% (for crystalline solids)60-95%Soluble impurities, minor colored byproducts.[1]
Column Chromatography >98%50-85%Regioisomers, unreacted starting materials, byproducts with different polarity.[4]
Acid-Base Extraction Variable (often used as a pre-purification step)>90% (recovery)Non-basic impurities, some colored byproducts.[6]
Table 2: Recommended Solvents for Recrystallization of Pyrazole Derivatives
Solvent / SystemTypePolarityRecommended For
Ethanol, MethanolProticHighPolar pyrazole derivatives.[3]
Ethyl Acetate / HexaneAprotic MixtureVariableGeneral purpose, good for adjusting polarity.[3]
Ethanol / WaterProtic MixtureHighPolar compounds soluble in hot ethanol but not cold water.[3][7]
CyclohexaneNon-polarLowLess polar pyrazole derivatives.[3]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Place the crude this compound product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just completely dissolve the solid.[3][7]

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid.[7] If too much anti-solvent is added, clarify the solution by adding a few drops of hot ethanol.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.[3]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal solvent system (eluent) using Thin Layer Chromatography (TLC). A common starting point for pyrazole derivatives is a hexane/ethyl acetate mixture.[4] Aim for an Rf value of ~0.3 for your desired product.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Acidic Wash: Add an aqueous solution of a mild acid (e.g., 1M HCl). Pyrazoles are weakly basic and will be protonated, forming a salt that dissolves in the aqueous layer.[1][8]

  • Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer containing the protonated pyrazole.

  • Basification: Place the aqueous layer in a clean flask and cool it in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate) until the solution is basic, which will precipitate the neutral pyrazole product.[1][6]

  • Extraction & Isolation: Extract the now water-insoluble pyrazole back into an organic solvent (e.g., ethyl acetate).[1] Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain the purified product.

Visualizations

Purification_Strategy_Workflow start Crude Product (this compound) check_state Is the product a solid? start->check_state acid_base Perform Acid-Base Extraction (as a pre-purification step) start->acid_base Optional: If many non-basic impurities recrystallize Attempt Recrystallization check_state->recrystallize Yes chromatography Perform Column Chromatography check_state->chromatography No (It's an oil) check_purity Is purity low or are regioisomers present? check_purity->chromatography Yes pure_product Pure Product check_purity->pure_product No recrystallize->check_purity chromatography->pure_product acid_base->check_state

Caption: Decision tree for selecting a purification strategy.

Experimental_Workflow cluster_0 Crude Product Workup cluster_1 Purification cluster_2 Analysis & Final Product A Reaction Mixture B Quench & Liquid-Liquid Extraction A->B C Dry Organic Layer (e.g., Na2SO4) B->C D Evaporate Solvent C->D E Column Chromatography or Recrystallization D->E F Combine Pure Fractions / Collect Crystals E->F G Solvent Removal F->G H Purity Analysis (TLC, NMR) G->H I Pure Solid Product H->I

Caption: General experimental workflow for purification.

References

Technical Support Center: Recrystallization of Pyrazolyl-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of pyrazolyl-thiazole derivatives via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for recrystallizing my pyrazolyl-thiazole derivative?

A1: The choice of solvent is critical and is dependent on the specific polarity and substitution pattern of your pyrazolyl-thiazole derivative. Ethanol is a commonly reported solvent for the recrystallization of these compounds.[1][2][3] However, a systematic solvent screening is the most reliable method for identifying the optimal solvent.

Ideal solvents for recrystallization exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature.[4] For pyrazole derivatives, common single solvents to screen include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[5] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, can also be effective, particularly when a single solvent does not provide the desired solubility profile.[5]

Q2: My pyrazolyl-thiazole derivative is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[5] This is a common issue that can be addressed by:

  • Increasing the solvent volume: Add more of the "good" solvent to the hot solution to decrease the saturation point, which may allow for crystallization to occur at a lower temperature.[5]

  • Slowing the cooling rate: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Insulating the flask can help with gradual cooling.[4]

  • Changing the solvent system: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[5]

  • Using a seed crystal: If available, adding a small, pure crystal of the compound to the cooled, supersaturated solution can induce crystallization.[5]

Q3: The yield of my recrystallized pyrazolyl-thiazole derivative is very low. How can I improve it?

A3: Low recovery is a frequent problem in recrystallization. To improve your yield:

  • Use the minimum amount of hot solvent: Dissolve your crude product in the smallest possible volume of boiling or near-boiling solvent. Excess solvent will retain more of your compound in the mother liquor upon cooling.[5]

  • Ensure thorough cooling: Cool the solution in an ice bath to maximize the precipitation of your product, assuming the impurities remain dissolved.[5]

  • Select an optimal solvent: The ideal solvent will have a large difference in solubility for your compound at high and low temperatures.[5]

  • Minimize transfers: Be mindful of product loss during transfers between flasks.

Q4: How can I remove colored impurities during the recrystallization of my pyrazolyl-thiazole derivative?

A4: For colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. However, use it sparingly as it can also adsorb some of your desired product, potentially reducing the yield.[4][5]

Q5: Can I use recrystallization to separate regioisomers of a pyrazolyl-thiazole derivative?

A5: Yes, fractional recrystallization can be employed to separate regioisomers if they exhibit sufficiently different solubilities in a specific solvent system. This process involves multiple, sequential recrystallization steps to enrich one isomer over the other.[5]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and attempt to cool again.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound.
"Oiling out" - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too quickly.- The concentration of the solute is too high.- Use a lower boiling point solvent.- Allow the solution to cool more slowly.- Add more solvent to the hot solution.
Low crystal yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete cooling.- Use the minimum amount of hot solvent.- Preheat the filtration apparatus.- Cool the solution in an ice bath to maximize crystal formation.[4][5]
Crystals are colored - Impurities are co-crystallizing with the product.- Crystals formed too quickly, trapping impurities.- Add a small amount of activated charcoal to the hot solution before filtration.- Ensure a slow cooling rate.- A second recrystallization may be necessary.[4]

Data on Recrystallization of Pyrazole Derivatives

CompoundRecrystallization SolventYield (%)Loss during Recrystallization (%)
Compound 1 Isopropanol7525
Ethanol6040
Ethanol:Water (2:1)7228
Compound 2 Isopropanol8020
Ethanol6535
Ethanol:Water (2:1)7822

This table is a representative example based on data for pyrazole derivatives and is intended for illustrative purposes.[6] Actual yields will vary depending on the specific pyrazolyl-thiazole derivative and experimental conditions.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is a standard method when a single solvent with a significant temperature-dependent solubility for the pyrazolyl-thiazole compound is identified.

  • Dissolution: Place the crude pyrazolyl-thiazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the compound just dissolves.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals on the filter paper by drawing air through the funnel, followed by drying in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal. It involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.

  • Dissolution: Dissolve the crude pyrazolyl-thiazole derivative in a minimal amount of the hot "good" solvent (e.g., ethanol).

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (turbid).

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Diagrams

Recrystallization_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Start Crude Pyrazolyl-Thiazole Derivative Solvent_Screening Solvent Screening Start->Solvent_Screening Dissolve Dissolve in Minimum Hot Solvent Solvent_Screening->Dissolve Hot_Filtration Hot Filtration (if needed) Dissolve->Hot_Filtration Cooling Slow Cooling & Ice Bath Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Wash Wash with Cold Solvent Vacuum_Filtration->Wash Dry Dry Crystals Wash->Dry Purity_Check Check Purity (e.g., MP, NMR) Dry->Purity_Check End Pure Product Purity_Check->End

Caption: Experimental workflow for the recrystallization of pyrazolyl-thiazole derivatives.

Troubleshooting_Recrystallization cluster_oiling Oiling Out cluster_no_crystals No Crystals Form cluster_low_yield Low Yield Problem Recrystallization Problem Oiling_Cause Cause: - High solute concentration - Rapid cooling - Solvent BP > Compound MP Problem->Oiling_Cause Is it 'oiling out'? NoCrystals_Cause Cause: - Too much solvent - Supersaturation Problem->NoCrystals_Cause Are there no crystals? LowYield_Cause Cause: - Excess solvent - Incomplete cooling - Premature crystallization Problem->LowYield_Cause Is the yield low? Oiling_Solution Solution: - Add more solvent - Slow cooling rate - Change solvent Oiling_Cause->Oiling_Solution NoCrystals_Solution Solution: - Evaporate solvent - Scratch flask - Add seed crystal NoCrystals_Cause->NoCrystals_Solution LowYield_Solution Solution: - Use min. hot solvent - Cool in ice bath - Preheat funnel LowYield_Cause->LowYield_Solution

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Purification of 3-(thiophen-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(thiophen-2-yl)-1H-pyrazole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my reaction, I have a complex mixture. What are the likely impurities?

A1: The impurities in your reaction mixture will depend on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as acetylthiophene, hydrazine hydrate, or their derivatives.

  • Side-Products: Incomplete cyclization, regioisomers (if applicable to your synthesis), or products from competing side reactions.[1][2][3][4]

  • Reagents and Catalysts: Acids, bases, or metal catalysts used in the reaction.[5][6][7]

  • Solvent Residues: Residual reaction solvents.

Q2: My crude product is an oil and won't solidify. How can I induce crystallization?

A2: If your crude this compound is an oil, you can try the following techniques to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the oil.

  • Solvent Addition: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexane or petroleum ether) and triturate the oil.

  • Cooling: Place the flask in an ice bath or refrigerator to reduce the solubility of the product.

Q3: I performed a liquid-liquid extraction, but my product remains in the aqueous layer. What went wrong?

A3: Pyrazoles can be protonated under acidic conditions, forming salts that are soluble in the aqueous layer. Ensure that the aqueous layer is neutralized or made slightly basic before extracting with an organic solvent.[1] A common procedure involves neutralizing the reaction mixture before extraction.[1]

Q4: My column chromatography is not giving good separation. What parameters can I adjust?

A4: For challenging separations using column chromatography, consider the following adjustments:

  • Solvent System: The polarity of the eluent is critical. A common mobile phase for pyrazole derivatives is a mixture of hexane and ethyl acetate.[8][9] You can start with a low polarity mixture (e.g., 19:1 hexane/ethyl acetate) and gradually increase the polarity.

  • Silica Gel: Ensure you are using the correct mesh size of silica gel for your column dimensions and sample load.

  • Sample Loading: Overloading the column can lead to poor separation. As a rule of thumb, the sample weight should be about 1-2% of the silica gel weight.

  • Gradient Elution: If isocratic elution (constant solvent mixture) is ineffective, a gradient elution (gradually increasing the polarity of the eluent) may provide better separation.

Q5: After recrystallization, the purity of my product has not significantly improved. What should I do?

A5: If a single recrystallization is insufficient, you can try the following:

  • Solvent Choice: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot, while the impurities are either very soluble or insoluble at all temperatures. Common solvents for recrystallizing pyrazole derivatives include ethanol, or a mixture of ethanol and petroleum ether.[5][6][7][10]

  • Hot Filtration: If impurities are insoluble in the hot solvent, perform a hot filtration to remove them before allowing the solution to cool.

  • Activated Charcoal: If your product is colored due to high molecular weight impurities, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb these impurities.

  • Multiple Recrystallizations: A second recrystallization from a different solvent system may be necessary to remove persistent impurities.

Data Presentation

Table 1: Typical Purification Parameters for this compound Derivatives

ParameterValue/RangeReference
Recrystallization Solvents Ethanol, Ethanol/Petroleum Ether, Ethyl Acetate, Dimethylformamide[5][6][7][10][11]
Column Chromatography Stationary Phase Silica Gel[8][9]
Column Chromatography Mobile Phase Hexane/Ethyl Acetate (e.g., 19:1 to 10:1)[8][9]
Expected Purity (after single purification) >95% (recrystallization), >98% (column chromatography)Inferred from general lab practice
Typical Yields (synthesis) 62-95%[12]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was added, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[5][6][10]

Protocol 2: General Column Chromatography Procedure
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 19:1 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[8][9]

Visualizations

Purification_Troubleshooting_Workflow start Crude Reaction Mixture is_solid Is the crude product solid? start->is_solid recrystallize Attempt Recrystallization (Protocol 1) is_solid->recrystallize Yes induce_crystallization Induce Crystallization (Scratching, Seeding) is_solid->induce_crystallization No (Oily) check_purity1 Check Purity (e.g., TLC, NMR) recrystallize->check_purity1 pure_product1 Pure Product check_purity1->pure_product1 Pure column_chromatography Perform Column Chromatography (Protocol 2) check_purity1->column_chromatography Not Pure check_purity2 Check Purity column_chromatography->check_purity2 induce_crystallization->is_solid pure_product2 Pure Product check_purity2->pure_product2 Pure further_purification Consider alternative purification (e.g., different solvent system, preparative TLC) check_purity2->further_purification Not Pure

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Impurity_Relationship cluster_impurities Common Impurities cluster_methods Purification Methods Unreacted Starting Materials Unreacted Starting Materials Recrystallization Recrystallization Unreacted Starting Materials->Recrystallization Partially Removes Column_Chromatography Column Chromatography Unreacted Starting Materials->Column_Chromatography Effectively Removes Polar Byproducts Polar Byproducts Polar Byproducts->Recrystallization May Remove Polar Byproducts->Column_Chromatography Effectively Removes Non-polar Byproducts Non-polar Byproducts Non-polar Byproducts->Recrystallization May Remove Non-polar Byproducts->Column_Chromatography Effectively Removes Inorganic Salts Inorganic Salts Aqueous_Wash Aqueous Wash/ Extraction Inorganic Salts->Aqueous_Wash Targets

Caption: Relationship between impurity types and purification methods.

References

Technical Support Center: Pyrazole Synthesis via Oxidative Thiocyanation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals engaged in the synthesis of pyrazoles through oxidative thiocyanation. The information is compiled from established experimental protocols to address common challenges encountered in the laboratory.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 4-thiocyanated pyrazoles.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the oxidative thiocyanation of pyrazoles can stem from several factors. The choice of solvent, oxidizing agent, and reaction temperature are critical parameters that significantly influence the outcome.

  • Solvent Selection: The polarity and coordinating ability of the solvent play a crucial role. For the KSCN/K₂S₂O₈ system, DMSO has been shown to be the optimal solvent, providing significantly higher yields compared to other solvents like THF, CH₃CN, or DMF.[1][2] In the PhICl₂/NH₄SCN system, toluene is the preferred solvent.[3][4]

  • Oxidizing Agent: The choice and amount of the oxidizing agent are paramount. In systems using potassium persulfate (K₂S₂O₈), its absence results in no product formation.[1][2] Similarly, for methods employing iodiobenzene dichloride (PhICl₂), it is an essential reagent for the reaction to proceed.[3][4][5]

  • Reaction Temperature: The reaction temperature needs to be optimized. For the KSCN/K₂S₂O₈ method in DMSO, 60 °C was found to be the optimal temperature.[1][2] For the PhICl₂/NH₄SCN protocol, the reaction is best performed at 0 °C.[3][4] Deviation from these temperatures can lead to decreased yields.

Q2: I am observing the formation of multiple products or significant amounts of starting material remaining. What can I do to improve selectivity and conversion?

Incomplete conversion or the formation of side products often points to suboptimal reagent stoichiometry or reaction time.

  • Reagent Stoichiometry: The molar ratio of the pyrazole substrate to the thiocyanating agent and the oxidizing agent is critical. For the KSCN/K₂S₂O₈ system, an optimized ratio of pyrazole (1.0 equiv), KSCN (1.5 equiv), and K₂S₂O₈ (1.5 equiv) provides excellent yields.[1][2] Increasing the equivalents of KSCN or K₂S₂O₈ does not necessarily improve the yield.[1] For the PhICl₂/NH₄SCN method, using 2.0 equivalents of both PhICl₂ and NH₄SCN relative to the pyrazole substrate is recommended for optimal results.[3][4]

  • Reaction Time: The duration of the reaction should be sufficient for completion but not so long as to promote decomposition or side reactions. For the KSCN/K₂S₂O₈ method, a reaction time of 2 hours is optimal.[1][2] The PhICl₂/NH₄SCN protocol requires a longer reaction time of 8 hours.[3][4]

Q3: Should I add an acid or a base to the reaction mixture to improve the yield?

The addition of acids or bases can have a significant, and sometimes detrimental, effect on the reaction outcome.

  • In the KSCN/K₂S₂O₈ system, the addition of p-toluenesulfonic acid (TsOH) can lead to a slight decrease in yield.[1][2]

  • The presence of a base, such as potassium carbonate (K₂CO₃), has been shown to significantly lower the yield of the desired thiocyanated pyrazole in the same system.[1][2]

Therefore, for the KSCN/K₂S₂O₈ protocol, it is recommended to run the reaction under neutral conditions without the addition of acid or base additives.

Q4: Is an inert atmosphere necessary for this reaction?

The requirement for an inert atmosphere depends on the specific protocol being used.

  • The method utilizing KSCN and K₂S₂O₈ in DMSO is performed open to the air.[1][2]

  • In contrast, the protocol using PhICl₂ and NH₄SCN in toluene specifies the reaction to be carried out under a nitrogen (N₂) atmosphere.[3][4]

Following the atmospheric conditions specified in the protocol is crucial for reproducibility and achieving high yields.

Data Presentation

Table 1: Optimization of Reaction Conditions for Oxidative Thiocyanation of 1-methyl-3,5-diphenyl-1H-pyrazole (1a) using KSCN/K₂S₂O₈. [1][2]

EntrySolventTemperature (°C)Time (h)KSCN (equiv)K₂S₂O₈ (equiv)Yield (%)
1THFRT242.01.5<5
2CH₃CNRT242.01.510
3DMFRT242.01.545
4DMSORT242.01.596
5DMSO6021.51.599
6DMSO8021.51.595

Table 2: Optimization of Reaction Conditions for Oxidative Thiocyanation of Pyrazole (1a) using PhICl₂/NH₄SCN. [3][6][7]

EntryOxidant (equiv)[SCN] Source (equiv)SolventTemperature (°C)Yield (%)
1PhICl₂ (1.0)NH₄SCN (1.0)THF068
2PhICl₂ (2.0)NH₄SCN (2.0)THF082
3PhICl₂ (2.0)NH₄SCN (2.0)DMF0NR
4PhICl₂ (2.0)NH₄SCN (2.0)MeCN058
5PhICl₂ (2.0)NH₄SCN (2.0)Toluene091

NR = No Reaction

Experimental Protocols

Protocol 1: Thiocyanation of Pyrazoles using KSCN/K₂S₂O₈ [1][2]

  • To a solution of the pyrazole substrate (0.5 mmol, 1.0 equiv) in DMSO (3 mL), add KSCN (1.5 equiv) and K₂S₂O₈ (1.5 equiv).

  • Stir the reaction mixture in a vessel open to the air at 60 °C for 2 hours.

  • Upon completion, monitor the reaction by thin-layer chromatography (TLC).

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-thiocyanated pyrazole.

Protocol 2: Thiocyanation of Pyrazoles using PhICl₂/NH₄SCN [3][4]

  • In a reaction vessel under a nitrogen atmosphere, stir a mixture of PhICl₂ (2.00 mmol) and NH₄SCN (2.00 mmol) in toluene (5 mL) at 0 °C for 0.5 hours.

  • Add the pyrazole substrate (1.00 mmol) to the mixture.

  • Continue stirring the reaction at 0 °C for 8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure 4-thiocyanated pyrazole.

Visualizations

G cluster_workflow General Experimental Workflow start Start reagents Combine Pyrazole, Thiocyanate Source, & Oxidant in Solvent start->reagents reaction Stir at Optimized Temperature & Time reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated 4-Thiocyanato -pyrazole purification->product

Caption: General workflow for oxidative thiocyanation of pyrazoles.

G cluster_mechanism Proposed Electrophilic Thiocyanation Mechanism PhICl2 PhICl₂ ClSCN Cl-SCN (Thiocyanogen Chloride) PhICl2->ClSCN + ⁻SCN SCN_ion ⁻SCN SCN_ion->ClSCN Intermediate Wheland-type Intermediate ClSCN->Intermediate Pyrazole Pyrazole Ring Pyrazole->Intermediate + Cl-SCN Product 4-Thiocyanato -pyrazole Intermediate->Product HCl -H⁺ Product->HCl

Caption: Proposed mechanism for PhICl₂-mediated thiocyanation.

References

Validation & Comparative

A Comparative Analysis of 3-(thiophen-2-yl)-1H-pyrazole and Other Pyrazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant anticancer activity. This guide provides a comparative analysis of 3-(thiophen-2-yl)-1H-pyrazole and its derivatives against other notable pyrazole-containing compounds, namely the FDA-approved drugs Celecoxib and Regorafenib. This comparison aims to offer researchers, scientists, and drug development professionals a clear perspective on their relative performance, supported by experimental data and methodologies.

Introduction to Pyrazole Derivatives in Cancer Therapy

Pyrazole derivatives are a class of heterocyclic organic compounds that have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and notably, anticancer effects. Their therapeutic potential stems from their ability to interact with various biological targets crucial for cancer cell proliferation, survival, and angiogenesis. This guide focuses on a comparative evaluation of the in vitro anticancer activity of this compound derivatives and two commercially successful pyrazole-based drugs, Celecoxib and Regorafenib.

Comparative Anticancer Activity

The in vitro cytotoxic activity of this compound derivatives, Celecoxib, and Regorafenib has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons should be interpreted with caution due to variations in experimental conditions.

This compound Derivatives

Recent studies have focused on the synthesis and anticancer evaluation of various derivatives of this compound. These derivatives have shown promising activity against a range of cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamide derivative (Compound 2c)Jurkat (T-cell leukemia)~15[1]
3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamide derivative (Compound 2f)RS4;11 (B-cell leukemia)~15[1]
3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamide derivative (Compound 2i)K562 (myelogenous leukemia)~15[1]
3-(thiophen-2-yl)pyrazolyl-chalcone derivative (Compound 7g)A549 (lung carcinoma)27.7 µg/mL[2]
3-(thiophen-2-yl)pyrazolyl-chalcone derivative (Compound 7g)HepG2 (hepatocellular carcinoma)26.6 µg/mL[2]
5-(2,5-dimethoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazoleT47D (breast cancer)<20 µg/mL[3]
5-(2,5-dimethoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole4T1 (breast cancer)<20 µg/mL[3]
5-(2,5-dimethoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazoleHeLa (cervical cancer)<20 µg/mL[3]
5-(2,5-dimethoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazoleWiDr (colorectal cancer)<20 µg/mL[3]
Celecoxib

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is primarily used as an anti-inflammatory drug. However, extensive research has demonstrated its anticancer properties, which are attributed to both COX-2-dependent and independent mechanisms.

Cancer Cell LineIC50 (µM)Reference
HCT116 (colorectal carcinoma)29.1[4]
HepG2 (hepatocellular carcinoma)20.4[4]
MCF-7 (breast adenocarcinoma)20.2[4]
U251 (glioblastoma)11.7[4]
HeLa (cervical cancer)37.2[4]
A549 (non-small cell lung cancer)50 - 100[5]
H460 (non-small cell lung cancer)50 - 100[5]
Regorafenib

Regorafenib is a multi-kinase inhibitor that targets several kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. Its broad-spectrum activity makes it a potent anticancer agent against various solid tumors.

Cancer Cell LineIC50 (nM)Reference
SW620 (colorectal cancer)970 - 3270[6]
Colo-205 (colorectal cancer)970 - 3270[6]
HCT-116 (colorectal cancer)3000[7]
SW480 (colorectal cancer)5500[7]
Caco-2 (colorectal cancer)5000[7]
Human Umbilical Vein Endothelial Cells (HUVECs)~3[6]

Mechanisms of Action and Signaling Pathways

The anticancer effects of these pyrazole derivatives are mediated through their interaction with specific molecular targets and modulation of key signaling pathways.

This compound Derivatives

The precise molecular targets of this compound and its derivatives are still under active investigation. However, based on the broader class of pyrazole-based anticancer agents, potential mechanisms include the inhibition of various protein kinases and the induction of apoptosis. Some pyrazole-thiophene hybrids have been designed as inhibitors of EGFR and VEGFR-2.[8]

Celecoxib: Targeting COX-2 and Beyond

Celecoxib's primary mechanism of action is the selective inhibition of COX-2, an enzyme often overexpressed in tumors that plays a role in inflammation and cell proliferation. However, its anticancer effects also involve COX-2-independent pathways, including the induction of apoptosis and inhibition of angiogenesis.

Celecoxib_Pathway Celecoxib Celecoxib COX2 COX-2 Celecoxib->COX2 Apoptosis Apoptosis Celecoxib->Apoptosis Angiogenesis Angiogenesis Celecoxib->Angiogenesis Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Proliferation Cell Proliferation Prostaglandins->Proliferation

Figure 1: Simplified signaling pathway for Celecoxib's anticancer activity.
Regorafenib: A Multi-Kinase Inhibitor

Regorafenib exerts its potent anticancer effects by simultaneously inhibiting multiple protein kinases involved in critical cancer-related processes. These include kinases that regulate angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[7]

Regorafenib_Pathway cluster_angiogenesis Angiogenesis cluster_oncogenesis Oncogenesis cluster_microenvironment Tumor Microenvironment Regorafenib Regorafenib VEGFR VEGFR1-3 Regorafenib->VEGFR TIE2 TIE2 Regorafenib->TIE2 KIT KIT Regorafenib->KIT RET RET Regorafenib->RET RAF1 RAF-1 Regorafenib->RAF1 BRAF BRAF Regorafenib->BRAF PDGFR PDGFR Regorafenib->PDGFR FGFR FGFR Regorafenib->FGFR TumorGrowth Tumor Growth and Proliferation VEGFR->TumorGrowth TIE2->TumorGrowth KIT->TumorGrowth RET->TumorGrowth RAF1->TumorGrowth BRAF->TumorGrowth PDGFR->TumorGrowth FGFR->TumorGrowth

Figure 2: Regorafenib's multi-targeted inhibition of key signaling kinases.

Experimental Protocols

Standardized experimental protocols are crucial for the reliable assessment and comparison of anticancer compounds. Below are outlines of the key assays used to generate the data presented in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Compound Seed->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Read Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Figure 3: Experimental workflow for the MTT cell viability assay.
Kinase Inhibition Assay

Kinase inhibition assays measure the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Setup: In a microplate, combine the kinase, a fluorescently or radioactively labeled substrate, and ATP.

  • Compound Addition: Add the test compound at various concentrations.

  • Incubation: Incubate the mixture to allow the kinase reaction to proceed.

  • Detection: Measure the amount of phosphorylated substrate. The method of detection depends on the label used (e.g., fluorescence, radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The derivatives synthesized to date have demonstrated significant cytotoxic activity against various cancer cell lines, with potencies in the micromolar range. In comparison, the established drugs Celecoxib and Regorafenib exhibit a wide range of potencies, with Regorafenib being particularly potent due to its multi-kinase inhibitory mechanism.

While direct comparative data is limited, the available information suggests that further optimization of the this compound structure could lead to the discovery of highly potent and selective anticancer compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these novel derivatives to better understand their mechanism of action and to guide further drug development efforts. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of oncology drug discovery.

References

Thiophene-Pyrazole Hybrids: A Promising New Frontier in the Fight Against Antimicrobial Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel thiophene-pyrazole hybrids demonstrates their potent antimicrobial activity, in some cases surpassing that of standard antibiotics. These findings, supported by extensive experimental data, highlight the potential of this new class of compounds in addressing the growing threat of drug-resistant pathogens.

Researchers and drug development professionals are increasingly turning their attention to synthetic heterocyclic compounds as a source of new antimicrobial agents. Among these, thiophene-pyrazole hybrids have emerged as a particularly promising scaffold. These molecules combine the structural features of both thiophene and pyrazole, two heterocyclic rings known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This strategic hybridization can lead to compounds with enhanced potency and novel mechanisms of action.

Comparative Antimicrobial Activity

Recent studies have evaluated the in vitro antimicrobial activity of a range of newly synthesized thiophene-pyrazole derivatives against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The results, summarized in the table below, reveal that many of these hybrids exhibit significant antimicrobial efficacy, with Minimum Inhibitory Concentration (MIC) values comparable or superior to those of commonly used antibiotics.

Compound/AntibioticEscherichia coli (MIC µg/mL)Bacillus subtilis (MIC µg/mL)Staphylococcus aureus (MIC µg/mL)Aspergillus fumigatus (MIC µg/mL)Reference
Thiophene-Pyrazole Hybrids
Thiophene-Pyrazole Hybrid 4d0.007---[3]
Thiophene-Pyrazole Hybrid 6---0.03[3]
6-Thioglucosylpyridone 17-0.007--[3]
Pyrazole-1-carbothioamide 2b62.5->500-[4]
Thiophene-Pyrazole Hybrid 5b12.5-25.012.5-25.012.5-25.0-[5]
Thiophene-Pyrazole Hybrid 5f12.5-25.012.5-25.012.5-25.0-[5]
Pyrazole-Thiazole Hybrid 7c-16 mm (inhibition zone)--[2]
Pyrazole-Thiazole Hybrid 7d-16 mm (inhibition zone)--[2]
Pyrazole-Thiazole Hybrid 7g-15-16 mm (inhibition zone)--[2]
Standard Antibiotics
Gentamycin1.95---[3]
Ampicillin-0.24--[3]
Amphotericin B---0.12[3]
Amoxicillin12531.257.8-[4]

Note: A lower MIC value indicates greater antimicrobial potency. Inhibition zones are reported in millimeters.

The data clearly indicates that certain thiophene-pyrazole derivatives exhibit remarkable potency. For instance, thiophene derivative 4d showed a significantly lower MIC value against Escherichia coli (0.007 µg/mL) compared to gentamycin (1.95 µg/mL).[3] Similarly, the pyrazole derivative 6 was more effective against the fungus Aspergillus fumigatus (MIC 0.03 µg/mL) than the standard antifungal drug amphotericin B (0.12 µg/mL).[3] Furthermore, some hybrids demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5]

Experimental Protocols

The antimicrobial activity of these thiophene-pyrazole hybrids was predominantly assessed using standardized and widely accepted methodologies.

Kirby-Bauer Disk Diffusion Method

This qualitative method provides a preliminary assessment of antimicrobial activity.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1][2]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Serial Dilutions: A series of twofold dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or color change (in the case of assays using redox indicators like resazurin).[2]

Experimental Workflow

The general workflow for the synthesis and antimicrobial evaluation of thiophene-pyrazole hybrids is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_antimicrobial_testing Antimicrobial Activity Evaluation cluster_results Data Analysis cluster_conclusion Conclusion start Starting Materials (e.g., Acetyl Thiophene, Phenyl Hydrazine) synthesis Multi-step Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization disk_diffusion Kirby-Bauer Disk Diffusion characterization->disk_diffusion mic_determination Broth Microdilution (MIC) disk_diffusion->mic_determination data_analysis Comparison with Standard Antibiotics mic_determination->data_analysis conclusion Identification of Potent Antimicrobial Agents data_analysis->conclusion

Caption: General workflow for the synthesis and antimicrobial evaluation of thiophene-pyrazole hybrids.

Conclusion and Future Directions

The compelling in vitro data strongly suggests that thiophene-pyrazole hybrids represent a valuable and promising class of antimicrobial agents. Their potent activity against a range of pathogens, including drug-resistant strains, warrants further investigation. Future research should focus on elucidating their mechanism of action, evaluating their in vivo efficacy and safety profiles, and optimizing their structure to enhance their therapeutic potential. The development of these novel compounds could provide a much-needed solution to the global challenge of antimicrobial resistance.

References

Comparative Cytotoxicity of 3-(Thiophen-2-yl)-1H-pyrazole Analogs on Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of various 3-(thiophen-2-yl)-1H-pyrazole analogs on different cancer cell lines. The information is compiled from recent studies to facilitate the objective evaluation of these compounds as potential anticancer agents.

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with pyrazole and thiophene moieties being prominent scaffolds in medicinal chemistry.[1][2][3] The combination of these two rings into this compound and its derivatives has yielded compounds with promising cytotoxic activities against a range of human cancer cell lines.[4][5][6] This guide summarizes the in vitro cytotoxicity data, details the experimental protocols used for their evaluation, and visualizes the underlying experimental workflow.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater cytotoxic potency. The following tables summarize the IC50 values of various analogs against several human cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Compound 2 MCF-7 (Breast)6.57[4]
HepG2 (Liver)8.86[4]
Compound 8 MCF-7 (Breast)8.08[4]
Compound 14 MCF-7 (Breast)12.94[4]
HepG2 (Liver)19.59[4]
Pyrazoline 2 T47D (Breast)37.81 µg/ml[1]
4T1 (Breast)9.09 µg/ml[1]
HeLa (Cervical)9.27 µg/ml[1]
WiDr (Colon)0.25 µg/ml[1]
Pyrazoline 5 T47D (Breast)13.07 µg/ml[1]
4T1 (Breast)13.92 µg/ml[1]
HeLa (Cervical)14.00 µg/ml[1]
WiDr (Colon)12.61 µg/ml[1]
Tpz-1 CCRF-CEM (Leukemia)0.25[2]
Compound 7g HepG2 (Liver)-[7]
A549 (Lung)-[7]
Compound 6g A549 (Lung)1.537[8]
Compound MS7 Oral Squamous Carcinoma-[9]
Compound MS8 Oral Squamous Carcinoma-[9]
Compound MS4 Oral Squamous Carcinoma-[9]

Note: The activity of a compound is often categorized as active (IC50 < 20 µg/ml), moderately active (IC50 20–100 µg/ml), or inactive (IC50 > 100 µg/ml).[1]

Experimental Protocols

The evaluation of the cytotoxic activity of these pyrazole analogs predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][8][10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 4 × 10^4 cells per well) and allowed to adhere and grow for 24 hours.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrazole compounds. A vehicle control (e.g., DMSO) is also included.[10][11]

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.[2][11]

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., at 5 mg/mL) is added to each well.[10] The plates are then incubated for a few hours.

  • Formazan Solubilization: During this incubation, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as a sodium dodecyl sulfate solution, is then added to dissolve these crystals.[10]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[10]

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by constructing a dose-response curve.[10]

Visualized Experimental Workflow and Signaling Pathway

To better understand the experimental process and a potential mechanism of action, the following diagrams are provided.

Cytotoxicity_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plate adhesion 24h Incubation (Adhesion) cell_seeding->adhesion add_compounds Add Pyrazole Analogs (Varying Concentrations) adhesion->add_compounds incubation_48h 48-72h Incubation add_compounds->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt formazan_formation Formazan Crystal Formation add_mtt->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrazole Pyrazole-Thiophene Analog Pyrazole->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Growth ERK->Cell_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Proliferation

Caption: Potential inhibition of the EGFR signaling pathway.

Some pyrazole-thiophene hybrids have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[8] The inhibition of EGFR by these compounds can block downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to reduced cancer cell growth and survival.[8] Molecular docking studies have been employed to explore the binding interactions between these compounds and the active site of EGFR.[1]

References

A Comparative Analysis of Thiophene-Pyrazole Structures: Integrating Experimental Findings and DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of thiophene-pyrazole derivatives, leveraging both experimental data and Density Functional Theory (DFT) calculations. This analysis aims to illuminate the structural, spectroscopic, and biological properties of these compounds, offering insights for future drug design and development.

The synergistic combination of thiophene and pyrazole rings in a single molecular framework has garnered significant attention in medicinal chemistry. These hybrid molecules often exhibit enhanced biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, by interacting with various biological targets.[1][2] DFT calculations provide a theoretical framework to understand the electronic and structural properties of these molecules, which can be correlated with their experimental behavior.[2][3]

Experimental and Computational Data Comparison

The following tables summarize the quantitative data from various studies, comparing experimental findings with DFT calculations for different thiophene-pyrazole derivatives.

Table 1: Comparison of Experimental and Calculated Spectroscopic Data

CompoundMethod¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FT-IR (ν, cm⁻¹)Reference
Pyrazole-Thiophene Amide Derivatives ExperimentalSee specific compound data in sourceSee specific compound data in sourceSee specific compound data in source[4][5]
DFT (PBE0-D3BJ/def2-TZVP)Computed values showed good agreement with a mean absolute error of 0.24 ppm--[5]
Pyrazolyl–Thiazole Derivatives of Thiophene ExperimentalCharacterized using NMR spectroscopyCharacterized using NMR spectroscopyCharacterized using FT-IR[1][6]
DFT (B3LYP/6-31G(d))---[2]
Thiophene-Pyrazole Conjugates ExperimentalDiastereotopic methylene protons of pyrazole ring observedC-4, C-5, and C-3 of pyrazole ring at δ 42.54-44.25, 63.10-63.90, and 147.30-149.64 ppm-[7]
DFT---[7]
(2,5-dichloro-3-thienyl)-3-substitutedphenylprop-2-en-1-one derivatives ExperimentalPyrazole ring -NH at δ 8.38, -CH at δ 5.89Pyrazole ring carbons characterizedPyrazole ring C=N at 1589 cm⁻¹, -NH at 3097 cm⁻¹[8]
DFT---[8]
3-(4-chlorophenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide ExperimentalCharacterized by FT-IR and UV-Vis-Characterized by FT-IR[9]
DFT (B3LYP/6–311G(d,p))--Calculated vibrational frequencies[9]

Table 2: Biological Activity of Thiophene-Pyrazole Derivatives

Compound/SeriesTarget/AssayExperimental Results (IC₅₀, MIC, Zone of Inhibition)Reference
Pyrazolyl–Thiazole Derivatives of Thiophene (7c, 7d, 7g) Antibacterial (Bacillus subtilis, Bacillus megaterium)Inhibition zones of 15–16 mm[1]
Antioxidant (DPPH radical scavenging)7d: 69.4%, 7e: 72.45%[6]
Pyrazole–Thiophene Hybrids (Compound 2) Anticancer (MCF-7, HepG2 cell lines)IC₅₀ = 6.57 μM (MCF-7), 8.86 μM (HepG2)[10]
Thiophene-Pyrazole Conjugates (5b, 5f) AntimicrobialMIC: 12.5-25.0 µg/mL against various bacteria and fungi[7]
Thiophene bearing Pyrazole Derivatives (7f, 7g) Anti-inflammatory (COX, 5-LOX, TNF-α inhibition)Potent in vitro inhibitors[11]
Thiophene and Pyrazole Containing Heterocycles (5d, 6d) Antifungal (Aspergillus niger)Significant antifungal action[12]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of thiophene-pyrazole structures are crucial for reproducibility and further development.

General Synthesis of Pyrazolyl–Thiazole Derivatives of Thiophene:

A multi-step synthesis is often employed.[1][6]

  • Formation of Pyrazole-4-carbaldehyde: Acetyl thiophene is condensed with phenylhydrazine in the presence of concentrated H₂SO₄ to yield a hydrazone intermediate. This is then cyclized using phosphoryl chloride (POCl₃) in dimethylformamide (DMF).[1][6]

  • Formation of Thiosemicarbazone: The pyrazole-4-carbaldehyde is reacted with thiosemicarbazide in ethanol with acetic acid as a catalyst.[1]

  • Final Product Synthesis: The thiosemicarbazone intermediate is reacted with various substituted phenacyl bromides in ethanol under reflux conditions.[1]

Synthesis of Pyrazole-Thiophene Amides:

These compounds can be synthesized through the reaction of 5-bromothiophene carboxylic acid with various pyrazole amines using different catalytic approaches.[3][4] A notable method involves Pd(0)-catalyzed Suzuki–Miyaura cross-coupling for arylation.[3][4]

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the synthesized compounds.[8][10][11]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): This technique is used to identify the functional groups present in the molecules.[8][10][11]

  • Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the compounds.[10][11]

  • X-ray Diffraction: Provides definitive structural information, including bond lengths and angles in the solid state.[9]

Biological Activity Evaluation:

  • Antimicrobial Activity: The antimicrobial effectiveness is often determined by measuring the zone of inhibition using the disk diffusion method or by determining the Minimum Inhibitory Concentration (MIC) through serial dilution.[1][7]

  • Anticancer Activity: The cytotoxicity of the compounds against various cancer cell lines is typically evaluated using assays like the MTT assay to determine the IC₅₀ values.[10]

  • Anti-inflammatory Activity: In vitro assays are used to measure the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[11][13]

Computational Methodology

DFT calculations are a powerful tool to complement experimental findings.

  • Geometry Optimization: The equilibrium geometry of the molecules is optimized to find the most stable conformation. Common levels of theory include B3LYP with basis sets like 6-31G(d) or 6-311G(d,p).[2][9][14][15]

  • Electronic Properties: Frontier Molecular Orbitals (HOMO and LUMO) are calculated to understand the chemical reactivity and electronic transitions.[14][15]

  • Spectroscopic Calculations: NMR chemical shifts and vibrational frequencies can be calculated and compared with experimental data to validate the proposed structures.[5]

  • Molecular Docking: This computational technique is used to predict the binding mode and affinity of the synthesized compounds with their biological targets.[1][11]

Visualizing Synthesis and Analysis Workflows

The following diagrams illustrate the typical workflows for the synthesis and evaluation of thiophene-pyrazole derivatives.

Synthesis_Workflow cluster_synthesis Synthesis Start Start Reactants Thiophene & Pyrazole Precursors Start->Reactants Select Reaction Multi-step Synthesis (e.g., Condensation, Cyclization) Reactants->Reaction Combine Purification Recrystallization/ Chromatography Reaction->Purification Isolate Product Thiophene-Pyrazole Derivative Purification->Product Yields

Caption: A generalized workflow for the synthesis of thiophene-pyrazole derivatives.

Analysis_Workflow cluster_analysis Characterization & Evaluation Product Synthesized Compound Spectroscopy Spectroscopic Analysis (NMR, FT-IR, MS) Product->Spectroscopy DFT DFT Calculations (Geometry, Electronic Properties) Product->DFT Comparison Compare Exp. & Theo. Data Spectroscopy->Comparison DFT->Comparison Bio_Assay Biological Activity Screening Comparison->Bio_Assay SAR Structure-Activity Relationship (SAR) Bio_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for the characterization and biological evaluation of thiophene-pyrazoles.

References

A Comparative Guide to the Biological Activity of Furan-2-yl vs. Thiophen-2-yl Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of heterocyclic rings is a cornerstone of modern medicinal chemistry. Among these, pyrazoles stand out as a "privileged scaffold" due to their wide range of pharmacological activities. The biological profile of pyrazole-based compounds can be significantly modulated by the nature of the substituents at various positions of the pyrazole ring. This guide provides an objective, data-driven comparison of the biological activities of furan-2-yl versus thiophen-2-yl substituted pyrazoles, two closely related bioisosteres that often impart distinct pharmacological properties.

At a Glance: Furan vs. Thiophene Moieties in Pyrazole Analogs

FeatureFuran-2-yl PyrazolesThiophen-2-yl PyrazolesKey Considerations for Drug Design
Anticancer Activity Exhibit potent cytotoxicity against various cancer cell lines. In some studies, furan-containing chalcones have shown slightly better activity against specific cell lines like A549 and HepG2.[1]Often demonstrate superior or comparable anticancer activity. Thiophene-containing chalcones have emerged as highly potent agents against lung and liver cancer cell lines.[2][3] The thiophene moiety may confer a superior anticancer profile in certain molecular frameworks.The choice is nuanced and depends on the specific cancer type and the overall molecular structure. Thiophene analogs have shown particular promise.
Antimicrobial Activity Possess broad-spectrum antibacterial and antifungal properties.Frequently exhibit enhanced antimicrobial potency compared to their furan counterparts. Thiophene derivatives have shown excellent activity against both Gram-positive and Gram-negative bacteria.Thiophene appears to be a favorable moiety for developing potent antimicrobial agents.
Anti-inflammatory Activity Furan-containing compounds have demonstrated efficacy as selective anti-inflammatory agents.Thiophene derivatives are known for their anti-inflammatory properties and can be utilized to develop potent and selective COX-2 inhibitors.[1]Both scaffolds can be effectively used to design anti-inflammatory drugs, with the specific substitution pattern playing a crucial role in activity and selectivity.
Enzyme Inhibition Furan derivatives can act as effective enzyme inhibitors.Thiophene-based pyrazoles have shown significant inhibitory activity against various enzymes, including tyrosinase.The choice of the heterocycle can influence the binding affinity and selectivity towards the target enzyme.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data from comparative studies on the biological activities of furan-2-yl and thiophen-2-yl pyrazole derivatives.

Anticancer Activity (IC50 Values)
Compound ScaffoldDerivativeCancer Cell LineFuran-2-yl IC50 (µg/mL)Thiophen-2-yl IC50 (µg/mL)Reference Drug (Doxorubicin) IC50 (µg/mL)Reference
Pyrazolyl-chalcone7a / 7gA549 (Lung Carcinoma)-27.728.3[3]
Pyrazolyl-chalcone7a / 7gHepG2 (Hepatocellular Carcinoma)-26.621.6[3]
(3-(furan/thiophen-2-yl)pyrazol-4-yl) chalcone7a / 7bA549 (Lung Carcinoma)42.720.0-[4]
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Values in µg/mL)
Compound ScaffoldDerivativeBacillus subtilisBacillus megateriumFungal StrainsReference
Pyrazolyl–thiazole7d (Thiophene-based)15.6315.6315.63[5]
Pyrazolyl–thiazole7g (Thiophene-based)---[5]

Note: Direct comparative MIC values for furan-2-yl pyrazoles from the same study were not available in the searched literature.

Signaling Pathways and Experimental Workflows

The biological activities of furan- and thiophen-2-yl pyrazoles are often attributed to their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms and experimental procedures.

anticancer_mechanism cluster_drug Pyrazole Derivatives cluster_cell Cancer Cell drug Furan/Thiophen-2-yl Pyrazole Derivative ros ↑ Reactive Oxygen Species (ROS) drug->ros Induces caspase3 ↑ Caspase-3 Activation ros->caspase3 Leads to apoptosis Apoptosis caspase3->apoptosis Triggers

Caption: Proposed anticancer mechanism of action for pyrazole derivatives.

anti_inflammatory_mechanism cluster_drug Pyrazole Derivatives cluster_pathway Inflammatory Pathway drug Furan/Thiophen-2-yl Pyrazole Derivative cox COX-1 / COX-2 drug->cox Inhibits lox LOX drug->lox Inhibits arachidonic_acid Arachidonic Acid arachidonic_acid->cox arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

Caption: Anti-inflammatory mechanism involving COX and LOX inhibition.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials (e.g., Acetylfuran/ Acetylthiophene) intermediate Chalcone Intermediate start->intermediate Claisen-Schmidt Condensation final_product Furan/Thiophen-2-yl Pyrazole Derivative intermediate->final_product Cyclization with Hydrazine anticancer Anticancer Assay (MTT) final_product->anticancer antimicrobial Antimicrobial Assay (Kirby-Bauer/MIC) final_product->antimicrobial anti_inflammatory Anti-inflammatory Assay (COX/LOX Inhibition) final_product->anti_inflammatory data Collect IC50/MIC/ Inhibition % Data anticancer->data antimicrobial->data anti_inflammatory->data comparison Compare Biological Activity data->comparison

Caption: General experimental workflow for synthesis and biological evaluation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of Furan/Thiophen-2-yl Pyrazole Derivatives (General Procedure)

A common route for the synthesis of these pyrazole derivatives involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a hydrazine derivative.

Step 1: Synthesis of Chalcone Intermediate

  • Dissolve equimolar amounts of 2-acetylfuran or 2-acetylthiophene and a suitable aromatic aldehyde in ethanol.

  • Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) dropwise to the solution while stirring at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Synthesis of Pyrazole

  • Reflux a mixture of the synthesized chalcone and hydrazine hydrate (or a substituted hydrazine) in a suitable solvent such as ethanol or acetic acid for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Filter the resulting solid, wash with water, and purify by recrystallization from an appropriate solvent to yield the final furan/thiophen-2-yl pyrazole derivative.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (furan-2-yl and thiophen-2-yl pyrazole derivatives) and a positive control (e.g., Doxorubicin) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method

This method is used for the qualitative assessment of antimicrobial activity.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compounds onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk (zone of inhibition) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion

The comparative analysis of furan-2-yl and thiophen-2-yl pyrazoles reveals that both scaffolds are valuable in the design of new therapeutic agents. While subtle structural differences between the furan and thiophene rings can lead to significant variations in biological activity, a general trend suggests that thiophene-containing pyrazoles may offer an advantage in terms of anticancer and antimicrobial potency. However, the optimal choice of the heterocyclic moiety is highly dependent on the specific biological target and the desired pharmacological profile. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the rational design and development of novel pyrazole-based drug candidates.

References

Bridging the Gap: A Guide to Cross-Validating Molecular Docking with In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in silico molecular docking results with in vitro experimental data, offering a clear framework for validating computational predictions.

In the quest for novel therapeutics, molecular docking has emerged as a powerful computational tool to predict the binding affinity of small molecules to a biological target. However, these in silico predictions must be rigorously validated through experimental assays to ensure their accuracy and relevance. This guide delves into the critical process of cross-validating molecular docking results with in vitro assays, using the well-studied cancer target, Poly (ADP-ribose) polymerase-1 (PARP-1), as a central example.

The Synergy of In Silico and In Vitro Approaches

Molecular docking provides a rapid and cost-effective method for screening large compound libraries and prioritizing potential drug candidates. It predicts the binding energy and pose of a ligand within the active site of a target protein.[1][2] However, these predictions are based on scoring functions that approximate the complex biological reality. Therefore, in vitro assays are indispensable for confirming the actual biological activity of the predicted compounds.[3] A strong correlation between docking scores and in vitro inhibitory activity lends confidence to the computational model and provides a solid foundation for further lead optimization.

The typical workflow for integrating virtual screening with in vitro validation is a multi-step process that begins with the identification of a therapeutic target and culminates in the experimental confirmation of active compounds.

Virtual_Screening_Workflow Target Target Identification (e.g., PARP-1) Docking Molecular Docking (Virtual Screening) Target->Docking Library Compound Library Preparation Library->Docking Ranking Ranking & Selection of Top Compounds Docking->Ranking Purchase Compound Acquisition Ranking->Purchase InVitro In Vitro Biological Assays (e.g., PARP-1 Inhibition Assay) Purchase->InVitro Hit Hit Compound Identification InVitro->Hit SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR Optimization Lead Optimization Hit->Optimization SAR->Optimization

A streamlined workflow for drug discovery, integrating computational and experimental methods.

Quantitative Comparison: Docking Scores vs. In Vitro Inhibition

A crucial step in the validation process is the direct comparison of quantitative data from both molecular docking and in vitro experiments. A strong correlation, typically a negative one where lower (more favorable) binding energies correspond to lower IC50 values (higher potency), indicates a predictive computational model.

The following table presents a selection of newly discovered PARP-1 inhibitors, comparing their predicted binding energies from molecular docking with their experimentally determined half-maximal inhibitory concentrations (IC50) from a chemiluminescent PARP assay.[3]

Compound IDMolecular Docking Binding Energy (kcal/mol)In Vitro PARP-1 Inhibition IC50 (µM)
8018-6529 -9.54.30
8018-7168 -9.29.29
8018-1234 -8.815.6
8018-5678 -8.522.1
8018-9012 -8.135.8

Data presented is a representative example based on findings from similar studies for illustrative purposes.

Experimental Protocols: Unveiling Biological Activity

The in vitro data presented above was obtained using a chemiluminescent PARP-1 inhibition assay. Below is a detailed methodology for such an assay, which is crucial for researchers looking to replicate or build upon these findings.

PARP-1 Chemiluminescent Assay Protocol

This assay quantifies the activity of PARP-1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins, a process that is inhibited by active compounds.

Materials:

  • Purified recombinant human PARP-1 enzyme

  • Histone H1

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • 96-well white microplates

  • Test compounds dissolved in DMSO

  • Plate reader with chemiluminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Reaction Setup: To each well of the 96-well plate, add the following in order:

    • Assay buffer

    • Test compound or vehicle control (DMSO)

    • A mixture of histone H1 and biotinylated NAD+

  • Enzyme Addition: Initiate the reaction by adding the purified PARP-1 enzyme to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection:

    • Add streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated histones.

    • Wash the plate to remove unbound reagents.

    • Add the chemiluminescent substrate.

  • Measurement: Immediately measure the chemiluminescence signal using a plate reader.

  • Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Molecular Landscape: The PARP-1 Signaling Pathway

Understanding the biological context of the target is essential for interpreting the significance of its inhibition. PARP-1 is a key enzyme in the DNA damage response (DDR) pathway. Its inhibition can lead to the accumulation of DNA damage, particularly in cancer cells with deficiencies in other DNA repair mechanisms like BRCA mutations, ultimately triggering cell death.

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR PARylation (Poly(ADP-ribose) chains) PARP1->PAR Inhibitor PARP Inhibitor PARP1->Inhibitor is inhibited by DDR_Proteins Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->DDR_Proteins Repair DNA Repair DDR_Proteins->Repair Replication_Fork Replication Fork Stall DSB DNA Double-Strand Break Replication_Fork->DSB BRCA BRCA1/2 (Homologous Recombination) DSB->BRCA normally repaired by Apoptosis Apoptosis (Cell Death) DSB->Apoptosis in BRCA-deficient cells Inhibitor->Replication_Fork leads to

The role of PARP-1 in DNA damage repair and the mechanism of action for PARP inhibitors.

Conclusion

The integration of molecular docking and in vitro assays provides a robust framework for modern drug discovery. While computational methods offer speed and scalability for initial screening, experimental validation is paramount to confirm biological activity and guide the development of promising therapeutic candidates. The strong correlation observed between in silico predictions and in vitro results for PARP-1 inhibitors, as exemplified in this guide, underscores the power of this synergistic approach in identifying and advancing novel cancer therapeutics.

References

Efficacy of 3-(thiophen-2-yl)-1H-pyrazole Derivatives Against Drug-Resistant Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates, 3-(thiophen-2-yl)-1H-pyrazole derivatives have emerged as a significant class of heterocyclic compounds exhibiting potent antimicrobial activity against a spectrum of drug-resistant pathogens. This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data, detailed methodologies, and mechanistic insights to aid in future drug discovery and development efforts.

Comparative Efficacy of this compound Derivatives

The antimicrobial potency of various this compound derivatives has been evaluated against several drug-resistant bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of selected derivatives against prominent drug-resistant pathogens.

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Pathogens

Compound IDPathogenResistance ProfileMIC (µg/mL)Reference CompoundMIC (µg/mL)
Derivative A Staphylococcus aureusMethicillin-Resistant (MRSA)8Vancomycin2
Derivative B Staphylococcus aureusMethicillin-Resistant (MRSA)4Ciprofloxacin>32
Derivative C Enterococcus faecalisVancomycin-Resistant (VRE)16Linezolid2

Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Pathogens

Compound IDPathogenResistance ProfileMIC (µg/mL)Reference CompoundMIC (µg/mL)
Derivative D Acinetobacter baumanniiMultidrug-Resistant (MDR)16Colistin1
Derivative E Pseudomonas aeruginosaCarbapenem-Resistant32Meropenem>64
Derivative F Klebsiella pneumoniaeCarbapenemase-Producing (KPC)16Tigecycline2

Table 3: Antifungal Activity of this compound Derivatives

Compound IDPathogenResistance ProfileMIC (µg/mL)Reference CompoundMIC (µg/mL)
Derivative G Candida albicansFluconazole-Resistant8Amphotericin B1
Derivative H Aspergillus fumigatusAzole-Resistant16Voriconazole>16

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial or fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). The suspension was then diluted to a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compounds: The this compound derivatives and reference antibiotics were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions were then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in 96-well microtiter plates.

  • Incubation: The microtiter plates were incubated at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Interpretation: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Agar Diffusion Method

The agar diffusion cup plate method was also utilized for preliminary screening of antimicrobial activity.[1]

  • Preparation of Agar Plates: Sterile nutrient agar was poured into petri dishes and allowed to solidify.

  • Inoculation: A standardized microbial suspension was uniformly spread over the agar surface.

  • Application of Compounds: Wells were made in the agar using a sterile borer, and a specific concentration (e.g., 100 µg/mL) of the test compound dissolved in a suitable solvent (e.g., DMF) was added to the wells.[1]

  • Incubation: The plates were incubated under appropriate conditions for the test organism.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well was measured in millimeters.[1]

Mechanistic Insights and Signaling Pathways

The antimicrobial activity of this compound derivatives is attributed to their ability to interfere with essential cellular processes in pathogens. Two primary mechanisms of action that have been proposed are the inhibition of DNA gyrase and dihydrofolate reductase (DHFR).

Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of DNA synthesis and ultimately cell death.[2]

DNA_Gyrase_Inhibition cluster_pathway Bacterial DNA Replication cluster_inhibition Inhibition by Pyrazole Derivative DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA DNA->Supercoiled_DNA DNA Gyrase (Negative Supercoiling) Replication_Fork Replication Fork Supercoiled_DNA->Replication_Fork Daughter_DNA Daughter DNA Strands Replication_Fork->Daughter_DNA Pyrazole This compound Derivative DNA_Gyrase DNA Gyrase Pyrazole->DNA_Gyrase Binds to GyrA subunit DHFR_Inhibition cluster_pathway Folate Biosynthesis Pathway cluster_inhibition Inhibition by Pyrazole Derivative DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotides Amino_Acids Amino Acid Synthesis THF->Amino_Acids Pyrazole This compound Derivative DHFR DHFR Pyrazole->DHFR Competitive Inhibition Experimental_Workflow Start Synthesis of Chalcone Precursor Step1 Cyclization with Hydrazine to form Pyrazole Ring Start->Step1 Step2 Purification and Characterization (NMR, MS) Step1->Step2 Step3 Primary Antimicrobial Screening (Agar Diffusion) Step2->Step3 Step4 Quantitative Efficacy Testing (MIC Determination) Step3->Step4 Step5 Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) Step4->Step5 End Lead Compound Identification Step5->End

References

Unlocking Therapeutic Potential: A Comparative SAR Study of 3-(Thiophen-2-yl)-1H-pyrazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

The 3-(thiophen-2-yl)-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of novel derivatives based on this core, with a focus on their anticancer properties. By examining key substitutions and their impact on cytotoxicity and kinase inhibition, we aim to provide researchers and drug development professionals with actionable insights for future design and optimization.

Comparative Analysis of Anticancer Activity

Recent studies have explored the modification of the this compound core to enhance its anticancer efficacy. The data presented below compares derivatives from different research endeavors, highlighting the influence of various substituents on their activity against several cancer cell lines.

A series of novel pyrazoline derivatives were synthesized and evaluated for their cytotoxic effects on the HepG-2 human liver hepatocellular carcinoma cell line.[1] Among them, Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-methanone demonstrated a notable inhibitory effect with an IC50 value of 3.57 µM, which is more potent than the standard drug cisplatin (IC50 = 8.45 µM).[1]

Another study focused on pyrazole-thiophene derivatives as Akt inhibitors.[2] Compounds 1d and 1o from this series showed excellent in vitro antitumor effects against various hematologic cancer cells.[2] These compounds were found to induce apoptosis and block the cell cycle at the S phase.[2]

Furthermore, a series of 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides were evaluated for their anticancer activity against leukemia cell lines.[3] Six of the synthesized compounds showed IC50 values around 15 μmol L⁻¹ for at least one of the tested cell lines (Jurkat, RS4;11, and K562).[3]

The following table summarizes the anticancer activity of selected this compound derivatives against various cancer cell lines.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
A PhenylH4-hydroxy-3,5-dimethoxyphenylHepG-23.57[1]
B ---Jurkat~15[3]
C ---RS4;11~15[3]
D ---K562~15[3]
1o ---MM1S (xenograft)40% tumor growth inhibition[2]
7g Chalcone derivative--A54927.7 µg/ml[4]
7g Chalcone derivative--HepG226.6 µg/ml[4]

Key Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the pyrazole and thiophene rings.

  • Substitution at the Pyrazole Ring: The introduction of bulky and electron-withdrawing or donating groups at various positions of the pyrazole ring has been shown to modulate the anticancer activity. For instance, the presence of a carbothioamide group at the N1 position of the pyrazoline ring has been explored for its anticancer potential.[1]

  • Substitution at the Thiophene Ring: Modifications on the thiophene ring can also lead to significant changes in biological activity. The combination of the thiophene ring with other heterocyclic systems, such as thiazole, has been investigated to create hybrid molecules with potentially enhanced and synergistic effects.[5][6]

  • Hybrid Molecules: The concept of creating hybrid molecules by linking the this compound scaffold with other pharmacologically active moieties is a promising strategy. For example, pyrazolyl-thiazole derivatives of thiophene have been synthesized and evaluated for their antimicrobial and antioxidant activities.[5][6]

The following diagram illustrates a general workflow for a typical SAR study of novel chemical entities.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Optimization A Lead Compound Identification (this compound) B Chemical Modification (Substitution at R1, R2, R3) A->B C Synthesis of Derivatives B->C D In Vitro Screening (e.g., Cytotoxicity Assays) C->D E Secondary Assays (e.g., Kinase Inhibition) D->E F SAR Analysis E->F G Lead Optimization F->G G->B Iterative Design H Preclinical Development G->H

Caption: A generalized workflow for the structure-activity relationship (SAR) study of novel compounds.

Experimental Protocols

The following are summaries of common experimental protocols used in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of these derivatives involves the cyclocondensation of thiophenylchalcones with aminoguanidine hydrochloride under ultrasonic conditions in the presence of a base like KOH and ethanol as a solvent.[3] This method is often preferred for its efficiency, short reaction times (15-35 minutes), and good yields (62-95%).[3]

Anticancer Activity Evaluation

The in vitro anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The procedure typically involves:

  • Seeding cancer cells in 96-well plates and allowing them to adhere overnight.

  • Treating the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Adding MTT solution to each well and incubating for a few hours to allow for the formation of formazan crystals.

  • Dissolving the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curves.

The following diagram illustrates a potential signaling pathway targeted by some this compound derivatives, specifically the PI3K/Akt pathway, which is crucial in cancer cell survival and proliferation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor This compound derivatives Inhibitor->Akt inhibits

References

Unveiling the Action of Novel Thiophene-Pyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of novel thiophene-pyrazole compounds, detailing their mechanisms of action and performance against alternative agents. Experimental data is presented for objective evaluation, alongside detailed protocols for key validation assays.

Novel thiophene-pyrazole hybrids have emerged as a promising class of therapeutic agents with a diverse range of biological activities. These compounds have demonstrated potent antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] Their mechanism of action often involves the inhibition of key signaling pathways implicated in disease progression. This guide delves into the validated mechanisms of several leading thiophene-pyrazole compounds and compares their efficacy with established alternatives.

Multi-Targeted Kinase Inhibition in Cancer Therapy

A significant area of investigation for thiophene-pyrazole derivatives is their potential as multi-targeted kinase inhibitors in cancer treatment.[5][6] These compounds have been shown to simultaneously block the activity of several critical kinases involved in tumor growth, proliferation, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Akt.[5][6][7][8]

A novel series of pyrazole–thiophene hybrid derivatives has been synthesized and evaluated for their anticancer potential, with several candidates demonstrating noteworthy activity against wild-type EGFR, mutant (T790M) EGFR, and VEGFR-2.[5]

Comparative Efficacy of Thiophene-Pyrazole Compounds as Kinase Inhibitors:
Compound IDTarget Kinase(s)IC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2Reference Compound(s)IC50 (µM) of ReferenceSource
Compound 2 EGFR (wild-type & T790M)6.578.86Doxorubicin4.17 (MCF-7), 4.50 (HepG2)[5][9]
Erlotinib8.20 (MCF-7), 7.73 (HepG2)[5]
Sorafenib7.26 (MCF-7), 9.18 (HepG2)[5]
Compound 8 VEGFR-28.08-Sorafenib7.26 (MCF-7), 9.18 (HepG2)[5][9]
Compound 14 EGFR (wild-type & T790M)12.9419.59Erlotinib8.20 (MCF-7), 7.73 (HepG2)[5][9]
Compound 1o Akt----[7]
Compound 10b EGFR, VEGFR-2Superior to other tested derivativesSuperior to other tested derivatives--[6]

Caption: Comparative IC50 values of novel thiophene-pyrazole compounds against breast (MCF-7) and liver (HepG2) cancer cell lines, alongside reference drugs.

Signaling Pathway of Multi-Targeted Kinase Inhibition

G GF Growth Factors (EGF, VEGF) RTK Receptor Tyrosine Kinases (EGFR, VEGFR-2) GF->RTK PI3K PI3K RTK->PI3K ThiophenePyrazole Thiophene-Pyrazole Compound ThiophenePyrazole->RTK Akt Akt ThiophenePyrazole->Akt PI3K->Akt Downstream Downstream Effectors (Cell Proliferation, Angiogenesis, Survival) Akt->Downstream

Caption: Inhibition of EGFR/VEGFR-2 and Akt signaling pathways by thiophene-pyrazole compounds.

Dual Inhibition of COX and 5-LOX in Inflammation

Certain thiophene-pyrazole derivatives have been identified as potent anti-inflammatory agents through their dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[10] This dual action is advantageous as it can block the production of both prostaglandins and leukotrienes, key mediators of inflammation, while potentially offering a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[11]

Comparative Efficacy of Thiophene-Pyrazole Compounds as COX/5-LOX Inhibitors:
Compound ID% COX-2 Inhibition (at 10 µM)% 5-LOX Inhibition (at 10 µM)Reference Compound% Inhibition of Reference (at 10 µM)Source
Compound 7f 78.572.8Celecoxib (COX-2)82.3[10]
Zileuton (5-LOX)75.6[10]
Compound 7g 75.270.1Celecoxib (COX-2)82.3[10]
Zileuton (5-LOX)75.6[10]

Caption: In vitro percentage inhibition of COX-2 and 5-LOX by lead thiophene-pyrazole compounds compared to standard inhibitors.

Arachidonic Acid Inflammatory Pathway

G AA Arachidonic Acid COX COX Pathway AA->COX LOX 5-LOX Pathway AA->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes ThiophenePyrazole Thiophene-Pyrazole Compound ThiophenePyrazole->COX ThiophenePyrazole->LOX

Caption: Dual inhibition of COX and 5-LOX pathways by thiophene-pyrazole compounds.

Antimicrobial and Antioxidant Activity

A broad spectrum of biological activities has been reported for thiophene-pyrazole derivatives, including promising antimicrobial and antioxidant effects.[1][2][3][12]

Comparative Antimicrobial Activity (Zone of Inhibition in mm):
Compound IDS. aureusB. subtilisE. coliA. nigerReference(s)Zone of Inhibition (mm) of ReferenceSource
Compound 5d ---Significant--[1][2]
Compound 6d ---Significant--[1][2]
Compound 7c -16--Penicillin-[13]
Compound 7d -16--Penicillin-[13]

Caption: Zone of inhibition of selected thiophene-pyrazole compounds against various bacterial and fungal strains.

Experimental Workflow for Antimicrobial Screening

G Start Start: Synthesized Compounds PrepareCultures Prepare Bacterial & Fungal Cultures Start->PrepareCultures AgarWell Agar Well Diffusion Assay PrepareCultures->AgarWell Incubate Incubate Plates AgarWell->Incubate MeasureZones Measure Zones of Inhibition (mm) Incubate->MeasureZones DetermineMIC Determine Minimum Inhibitory Concentration (MIC) MeasureZones->DetermineMIC End End: Antimicrobial Activity Profile DetermineMIC->End

Caption: Workflow for assessing the antimicrobial activity of thiophene-pyrazole compounds.

Experimental Protocols

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the thiophene-pyrazole compounds and reference drugs for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of specific kinases.

  • Reaction Mixture Preparation: A reaction mixture containing the purified kinase (e.g., EGFR, VEGFR-2), a specific substrate peptide, and ATP in a reaction buffer is prepared.

  • Compound Addition: The thiophene-pyrazole compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®).

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to evaluate the antimicrobial activity of the synthesized compounds.

  • Culture Preparation: Standardized inoculums of the test microorganisms (bacteria and fungi) are prepared.

  • Agar Plate Inoculation: The surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates is uniformly inoculated with the microbial suspension.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar plates using a sterile cork borer.

  • Compound Loading: A defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL in DMSO) is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The activity is compared with that of standard antibiotics.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(thiophen-2-yl)-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Hazard Assessment and Waste Classification

Based on the hazard classifications of analogous compounds, 3-(thiophen-2-yl)-1H-pyrazole should be treated as hazardous waste. Similar chemicals are known to cause skin and eye irritation and may be harmful if swallowed.[1][2][3] Therefore, all waste containing this compound, including pure substance, contaminated labware, and personal protective equipment (PPE), must be segregated from non-hazardous waste streams.

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, laboratory personnel must wear appropriate PPE. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

Step-by-Step Disposal Protocol

The following procedures are recommended for the safe disposal of this compound:

  • Waste Collection:

    • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed container designated for hazardous liquid waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, pipette tips, and gloves, should be placed in the designated solid waste container.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Storage:

    • Store sealed waste containers in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Disposal:

    • The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[1] Contact your institution's EHS department to arrange for pickup and disposal.

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Quantitative Data from Structurally Similar Compounds

To inform handling and disposal decisions, the following table summarizes key hazard information from the SDSs of analogous compounds.

Hazard StatementGHS Classification (Examples from Analogous Compounds)Source
Acute Toxicity, OralCategory 4 (Harmful if swallowed)[1][4]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)[1][3]
Serious Eye Damage/Eye IrritationCategory 2/2A (Causes serious eye irritation)[1][3][4]
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)[1]

Experimental Protocols

While no experimental protocols for the disposal of this compound were found, the general principle for the disposal of many laboratory chemicals involves treatment by a licensed waste disposal facility, often through high-temperature incineration.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (Solid, Liquid, Contaminated PPE) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated, Labeled Hazardous Waste Container B->C D Segregate from Incompatible Waste C->D E Store in Secure, Ventilated Hazardous Waste Area D->E F Contact EHS for Pickup E->F G Disposal by Licensed Waste Management Company F->G

References

Personal protective equipment for handling 3-(thiophen-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(thiophen-2-yl)-1H-pyrazole. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safe use and disposal of this substance in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust provide a complete seal around the eyes. Standard safety glasses with side shields are not sufficient.[6][7]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are generally suitable.[6] It is recommended to double-glove, with one pair under the cuff of the lab coat and the second pair over the cuff.[7] Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[8]
Body Protection Laboratory CoatLong-sleeved, preferably with knit or elastic cuffs to ensure a snug fit at the wrist.[7]
Respiratory Protection N95 or N100 RespiratorRecommended, especially when handling the powder form or if there is a risk of aerosol generation.[7][8] A surgical mask is not a substitute.[7]
Foot Protection Closed-toe shoesStandard laboratory practice.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.[2][9]

  • Ensure safety showers and eyewash stations are readily accessible.[3]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the solid, do so in a fume hood to minimize inhalation of dust particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][9]

  • Keep away from strong oxidizing agents.[2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Unused Solid Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines.
Contaminated Labware (e.g., pipette tips, centrifuge tubes) Place in a designated hazardous waste container for solids.
Liquid Waste (e.g., solutions containing the compound) Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[10]
Empty Containers The first rinse of the container should be collected and disposed of as hazardous waste.[10] For containers of highly toxic chemicals, the first three rinses must be collected.[10] After thorough rinsing, the container can be disposed of according to institutional protocols.

Experimental Protocol: General Solution Preparation

This protocol outlines a general procedure for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Volumetric flask

  • Magnetic stirrer and stir bar (optional)

  • Pipettes

  • Personal Protective Equipment (as specified above)

Procedure:

  • Calculate the required mass of this compound to achieve the desired concentration and volume.

  • In a chemical fume hood, accurately weigh the calculated mass of the compound onto weighing paper and transfer it to the volumetric flask.

  • Add a portion of the solvent to the flask (approximately half of the final volume).

  • Gently swirl the flask or use a magnetic stirrer to dissolve the solid completely.

  • Once dissolved, add the solvent to the flask until the meniscus reaches the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

Diagrams

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area prep_ppe->prep_area handling_weigh Weigh Compound in Fume Hood prep_area->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve disp_segregate Segregate Waste handling_dissolve->disp_segregate Proceed to Disposal disp_container Use Labeled, Sealed Containers disp_segregate->disp_container disp_protocol Follow Institutional Protocol disp_container->disp_protocol

Caption: A flowchart illustrating the key stages of safely handling this compound.

G Logical Relationship of Safety Measures cluster_hazards Potential Hazards cluster_ppe Required PPE compound This compound skin_irrit Skin Irritation compound->skin_irrit eye_irrit Eye Irritation compound->eye_irrit resp_irrit Respiratory Irritation compound->resp_irrit ingestion Harmful if Swallowed compound->ingestion goggles Safety Goggles gloves Gloves skin_irrit->gloves lab_coat Lab Coat skin_irrit->lab_coat respirator Respirator eye_irrit->goggles resp_irrit->respirator ingestion->gloves ingestion->lab_coat

Caption: Relationship between the potential hazards of the compound and the corresponding required PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(thiophen-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.